molecular formula C7H8BrNO2S B1376473 3-Bromo-5-(methylsulfonyl)aniline CAS No. 62606-00-2

3-Bromo-5-(methylsulfonyl)aniline

Cat. No.: B1376473
CAS No.: 62606-00-2
M. Wt: 250.12 g/mol
InChI Key: JVVOWNCCNDEBSM-UHFFFAOYSA-N
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Description

3-Bromo-5-(methylsulfonyl)aniline (CAS 62606-00-2) is a high-value benzoic derivative with the molecular formula C₇H₈BrNO₂S and a molecular weight of 250.11 g/mol . This compound serves as a versatile and critical building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring both bromo and methylsulfonyl substituents on an aniline ring, makes it a valuable intermediate for Suzuki couplings, Buchwald-Hartwig aminations, and other metal-catalyzed cross-coupling reactions to create more complex molecular architectures. Computational chemistry data suggests this aniline derivative exhibits high gastrointestinal absorption and is predicted to be blood-brain barrier permeant, highlighting its potential relevance in central nervous system (CNS) drug discovery projects . The compound complies with Lipinski's Rule of Five, indicating it possesses drug-like properties suitable for early-stage pharmaceutical research and development . Researchers value this chemical for its application in designing and synthesizing target molecules for testing biological activity. This product is offered with a guaranteed purity of 95% and higher . For safe handling, note that it may cause skin and eye irritation (H315, H319) . It is essential to store the material in a dark place under an inert atmosphere at room temperature to maintain stability . This chemical is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2S/c1-12(10,11)7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVOWNCCNDEBSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80738314
Record name 3-Bromo-5-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62606-00-2
Record name 3-Bromo-5-(methanesulfonyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80738314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic data for 3-Bromo-5-(methylsulfonyl)aniline (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(methylsulfonyl)aniline

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 62606-00-2)[1]. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Each section includes a detailed interpretation of the predicted spectra, rooted in fundamental principles and comparisons with analogous structures, alongside field-proven protocols for experimental data acquisition.

Introduction

This compound is a substituted aromatic amine of interest in medicinal chemistry and materials science. Its structural elucidation through spectroscopic methods is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This guide serves as a practical resource for the characterization of this molecule, providing both predicted data and the methodologies to obtain and interpret experimental results. The molecular structure is presented below, with the IUPAC name 3-bromo-5-(methylsulfonyl)benzenamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the aromatic ring and the substituents.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is predicted to show three distinct signals in the aromatic region and a singlet for the methylsulfonyl group. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing bromo and methylsulfonyl groups.

Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
~7.5 - 7.7Triplet (t)~1.5 - 2.0 (meta coupling)H-4
~7.2 - 7.4Triplet (t)~1.5 - 2.0 (meta coupling)H-2
~7.0 - 7.2Triplet (t)~1.5 - 2.0 (meta coupling)H-6
~4.0 (broad)Singlet (s)N/A-NH₂
~3.1Singlet (s)N/A-SO₂CH₃

Causality Behind Predicted Chemical Shifts and Multiplicities:

  • The protons on the aromatic ring (H-2, H-4, and H-6) are all meta to each other, resulting in small coupling constants and appearing as narrow triplets.[2]

  • The methylsulfonyl group is strongly electron-withdrawing, which deshields the nearby protons, causing them to appear at a lower field.

  • The amino group is electron-donating, which shields the protons, shifting them to a higher field compared to an unsubstituted benzene ring.

  • The broad singlet for the -NH₂ protons is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

  • The sharp singlet for the -SO₂CH₃ protons is characteristic of a methyl group not coupled to any other protons.

Experimental Protocol for ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Gently swirl the vial to dissolve the sample completely.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a narrow and symmetrical solvent peak.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum with the following parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate the peaks to determine the relative number of protons.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

Predicted Chemical Shift (δ, ppm) Assignment
~148 - 152C-3 (C-Br)
~145 - 149C-5 (C-SO₂CH₃)
~130 - 135C-1 (C-NH₂)
~120 - 125C-4
~115 - 120C-6
~110 - 115C-2
~40 - 45-SO₂CH₃

Rationale for Predicted Chemical Shifts:

  • The carbons directly attached to the electronegative bromine (C-3) and the sulfonyl group (C-5) are expected to be the most downfield.

  • The carbon attached to the amino group (C-1) will also be downfield due to the inductive effect of the nitrogen, but shielded by its resonance effect.

  • The other aromatic carbons (C-2, C-4, C-6) will have chemical shifts determined by the combined electronic effects of the three substituents.

  • The methyl carbon of the sulfonyl group will appear in the aliphatic region.

Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Prepare the sample as described in the ¹H NMR protocol. A slightly higher concentration (15-20 mg) may be beneficial.

  • Instrument Setup:

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

    • Tune and match the probe for the ¹³C frequency.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 128-1024 (or more, depending on concentration)

  • Data Processing:

    • Apply a Fourier transform with an appropriate line broadening factor (e.g., 1-2 Hz).

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400 - 3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)
3100 - 3000C-H stretchAromatic
1620 - 1580C=C stretchAromatic Ring
1350 - 1300S=O stretch (asymmetric)Sulfone (-SO₂-)
1160 - 1120S=O stretch (symmetric)Sulfone (-SO₂-)
800 - 700C-H out-of-plane bendAromatic (substitution pattern)

Interpretation of Key Bands:

  • The two bands for the N-H stretch are characteristic of a primary amine.[3]

  • The aromatic C-H stretch appears above 3000 cm⁻¹.[4]

  • The strong absorptions for the asymmetric and symmetric S=O stretching are definitive for the sulfone group.[5]

Experimental Protocol for IR Spectroscopy (ATR)
  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the ATR crystal.

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/z Predicted Ion Interpretation
250/252[C₇H₈BrNO₂S]⁺˙Molecular ion (M⁺˙) with characteristic 1:1 ratio for bromine isotopes (⁷⁹Br and ⁸¹Br)
171/173[C₇H₈NO₂S]⁺˙Loss of Br radical
156/158[C₆H₅Br]⁺˙Loss of -SO₂CH₃ and -NH₂
92[C₆H₆N]⁺Loss of Br and -SO₂CH₃
79[SO₂CH₃]⁺Methylsulfonyl cation

Fragmentation Pathway Rationale:

The molecular ion will be readily observed due to the stability of the aromatic ring.[6] The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.[7] Common fragmentation pathways include the loss of the bromine radical and the cleavage of the C-S bond, leading to the loss of the methylsulfonyl radical.[8]

Experimental Protocol for Mass Spectrometry (EI-MS)
  • Sample Introduction:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization:

    • Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-350).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Visualizations

Molecular Structure and NMR Assignments

Caption: Structure of this compound with atom numbering for NMR assignments.

Mass Spectrometry Fragmentation Pathway

Fragmentation_Pathway M [M]⁺˙ m/z 250/252 F1 [M - Br]⁺ m/z 171 M->F1 - Br• F2 [M - SO2CH3]⁺ m/z 171/173 M->F2 - •SO2CH3

Caption: Predicted primary fragmentation pathways for this compound in EI-MS.

References

The Strategic Utility of 3-Bromo-5-(methylsulfonyl)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the vast arsenal of chemical intermediates, 3-Bromo-5-(methylsulfonyl)aniline has emerged as a scaffold of significant interest, particularly in the design of targeted therapies for oncology and inflammatory diseases. This technical guide delves into the multifaceted applications of this versatile aniline derivative, offering insights into its role in the synthesis of potent kinase inhibitors and its value in navigating the complexities of structure-activity relationships (SAR).

Core Attributes: A Privileged Scaffold for Kinase Inhibition

This compound, with its distinct substitution pattern, presents a unique combination of chemical features that render it a valuable asset in medicinal chemistry. The molecule's structure (CAS No. 62606-00-2, Molecular Formula: C7H8BrNO2S) incorporates a bromine atom, a methylsulfonyl group, and an aniline moiety, each contributing to its utility as a pharmacophore.[1][2]

The aniline nitrogen provides a crucial handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures. The bromine atom serves as a versatile synthetic handle for cross-coupling reactions, allowing for the introduction of additional complexity and the exploration of different chemical spaces. Furthermore, the electron-withdrawing nature of both the bromine and the methylsulfonyl group influences the reactivity of the aniline and the overall electronic properties of the molecule.

The methylsulfonyl group, in particular, is a key feature. It is often employed as a bioisosteric replacement for other functional groups, such as a nitro or cyano group, to modulate physicochemical properties like solubility, metabolic stability, and target engagement.[3][4] This strategic substitution can lead to improved pharmacokinetic profiles and reduced off-target toxicities, critical considerations in drug development. A related compound, 3-Bromo-5-(trifluoromethyl)aniline, has been utilized as an intermediate in the synthesis of novel anticancer agents, highlighting the therapeutic potential of this substitution pattern.[5]

Application in Kinase Inhibitor Design: Targeting Dysregulated Signaling

Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, kinase inhibitors have become a major focus of drug discovery efforts. The substituted aniline scaffold is a well-established pharmacophore in the design of numerous kinase inhibitors, particularly those targeting the ATP-binding site of the enzyme.[6]

The Anilino-Pyrimidine/Quinazoline Core

Many successful tyrosine kinase inhibitors (TKIs) are based on anilino-pyrimidine or anilino-quinazoline core structures. These scaffolds mimic the adenine portion of ATP, allowing them to bind to the kinase active site. The aniline substituent, in this context, plays a crucial role in establishing key interactions with the protein, often forming hydrogen bonds with the hinge region of the kinase domain.

The unique electronic and steric properties of this compound make it an attractive candidate for incorporation into this class of inhibitors. The methylsulfonyl group can engage in specific interactions with the target protein, potentially enhancing binding affinity and selectivity. The bromine atom can be used to probe different regions of the binding pocket or to serve as a point of attachment for further chemical modifications.

While a direct synthesis of a marketed drug from this compound is not prominently featured in publicly available literature, its structural similarity to intermediates used in the synthesis of potent kinase inhibitors, such as those targeting the BCR-ABL fusion protein, is noteworthy. For instance, the synthesis of a BCR-ABL inhibitor has been described using 3-bromo-5-(trifluoromethyl)aniline, a close structural analog.[7] This strongly suggests the potential for this compound to serve as a key building block in the development of novel kinase inhibitors.

Targeting the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a common driver of human cancers.[8] Inhibitors of key kinases in this pathway, such as RAF and MEK, have shown significant clinical benefit.[9][10]

The chemical structures of several MEK and RAF inhibitors feature substituted aniline moieties. For example, the MEK inhibitor binimetinib contains a (4-bromo-2-fluorophenyl)amino group.[11] The pan-RAF inhibitor LY3009120 is synthesized from 5-bromo-2-fluoro-4-methylaniline.[12] These examples underscore the importance of the bromo-aniline scaffold in the design of inhibitors targeting this critical cancer-driving pathway. The presence of the methylsulfonyl group in this compound offers an opportunity to further optimize the properties of such inhibitors.

Synthetic Strategies and Methodologies

The utility of this compound in medicinal chemistry is underpinned by its synthetic accessibility and the versatility of its functional groups.

Synthesis of this compound Derivatives

A common synthetic route to incorporate this compound into more complex molecules involves nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions at the aniline nitrogen. For instance, the synthesis of diaryl ureas, a class of compounds known to include potent p38 MAP kinase inhibitors, can be achieved by reacting the aniline with an appropriate isocyanate.[2]

Experimental Protocol: Synthesis of a Substituted Diaryl Urea

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Addition of Isocyanate: To the stirred solution, add the desired substituted phenyl isocyanate (1.0 eq) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired diaryl urea derivative.

Visualization of a General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A This compound C DCM or THF Room Temperature A->C B Substituted Phenyl Isocyanate B->C D Substituted Diaryl Urea C->D Formation of Urea Linkage

Caption: General workflow for the synthesis of a substituted diaryl urea from this compound.

Structure-Activity Relationship (SAR) Insights

The systematic modification of a lead compound and the evaluation of the resulting biological activity is a cornerstone of drug discovery. The this compound scaffold provides an excellent platform for conducting SAR studies.

Table 1: Hypothetical SAR Data for a Series of Kinase Inhibitors

Compound IDR1-Group at Bromine PositionR2-Group on Aniline NitrogenKinase IC50 (nM)
1a BrH>1000
1b PhenylH500
1c 4-FluorophenylH250
2a Br4-Methoxy-phenylurea100
2b Br4-Trifluoromethyl-phenylurea50

The data in Table 1, while hypothetical, illustrates how the bromine and aniline functionalities can be systematically modified to probe the SAR. The conversion of the bromine to a biaryl system (1b, 1c) can explore additional binding interactions. The derivatization of the aniline to a urea (2a, 2b) introduces a hydrogen-bond donor-acceptor motif that is often critical for kinase hinge binding.

Future Directions and Conclusion

This compound is a strategically valuable building block in medicinal chemistry, offering a unique combination of features for the design and synthesis of novel therapeutic agents. Its application in the development of kinase inhibitors, particularly for oncology, is well-supported by the established importance of the substituted aniline pharmacophore.

Future research will likely focus on the further exploration of this scaffold in the synthesis of inhibitors for a wider range of kinase targets, as well as other enzyme families and receptor systems. The continued development of novel synthetic methodologies will further enhance the accessibility and utility of this versatile intermediate. For researchers and drug development professionals, this compound represents a powerful tool for the creation of next-generation targeted therapies.

References

3-Bromo-5-(methylsulfonyl)aniline: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. 3-Bromo-5-(methylsulfonyl)aniline has emerged as a highly versatile and valuable scaffold. Its unique electronic and structural features, characterized by the presence of a bromine atom, an aniline moiety, and a methylsulfonyl group, offer a trifecta of reactive handles. This guide provides an in-depth technical exploration of this compound, detailing its synthesis, reactivity, and application in the synthesis of biologically active compounds. We will delve into key transformations such as Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and amide bond formation, supported by mechanistic insights and field-proven protocols.

Introduction: The Strategic Advantage of a Multifunctional Building Block

The design of novel therapeutics and functional materials often hinges on the ability to introduce specific pharmacophores and functional groups with high precision. This compound serves as a linchpin in this endeavor. The molecule's inherent asymmetry and the distinct reactivity of its functional groups allow for a modular and convergent approach to synthesis.

  • The Bromine Atom: A classic handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1]

  • The Aniline Group: A versatile nucleophile for amide bond formation, N-arylation reactions, and as a precursor to diazonium salts.[2] The aniline motif is a common feature in many biologically active compounds.[3]

  • The Methylsulfonyl Group: A strong electron-withdrawing group that modulates the reactivity of the aromatic ring and can act as a hydrogen bond acceptor, influencing the pharmacokinetic profile of derivative compounds.

This guide will illuminate the practical applications of these features, providing researchers with the knowledge to effectively leverage this compound in their synthetic campaigns.

Synthesis and Characterization

The synthesis of this compound can be achieved through various routes, often involving multi-step sequences starting from commercially available materials. A general conceptual pathway is outlined below.

Experimental Protocol: Synthesis of this compound

A plausible synthetic route can be envisioned starting from a suitably substituted aniline or nitrobenzene derivative. For instance, a process could involve:

  • Nitration: Introduction of a nitro group onto a bromo-substituted benzene ring.

  • Sulfonylation: Introduction of a sulfonyl group.

  • Methylation: Methylation of the sulfonyl group to the methylsulfonyl moiety.

  • Reduction: Reduction of the nitro group to the aniline.

A specific example from patent literature involves the use of 4-bromo-2-trifluorotoluidine which undergoes acetylation, nitration, deacetylation, deamination, and reduction to yield a trifluoromethyl analogue, showcasing the types of transformations common in the synthesis of such substituted anilines.[4]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₇H₈BrNO₂S[5][6]
Molecular Weight 250.11 g/mol [5][6]
Appearance Solid[7]
Storage Keep in dark place, inert atmosphere, room temperature[5]

Key Synthetic Transformations and Applications

The true utility of this compound is realized in its application as a scaffold for building more complex molecules. The following sections detail its use in several cornerstone reactions of modern organic synthesis.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The bromine atom of this compound is an excellent electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9] This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position.[10][11]

The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The electron-withdrawing methylsulfonyl group can influence the rate of oxidative addition.

Suzuki_Miyaura_Coupling This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Aryl_Pd_II_Br_Intermediate Aryl-Pd(II)-Br Intermediate Oxidative_Addition->Aryl_Pd_II_Br_Intermediate Transmetalation Transmetalation Aryl_Pd_II_Br_Intermediate->Transmetalation Boronic_Acid_Ester Boronic Acid/Ester Boronic_Acid_Ester->Transmetalation Aryl_Pd_II_Aryl_Intermediate Aryl-Pd(II)-Aryl' Intermediate Transmetalation->Aryl_Pd_II_Aryl_Intermediate Reductive_Elimination Reductive Elimination Aryl_Pd_II_Aryl_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Coupled_Product Coupled_Product Reductive_Elimination->Coupled_Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq) with a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 0.01-0.05 eq).[11]

  • Add a degassed solvent system, such as 1,4-dioxane/water or DME.[10][11]

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C for 2-16 hours.[10]

  • Monitor the reaction's progress using TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The aniline moiety of this compound can be further functionalized via Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12][13][14] This is particularly useful in the synthesis of compounds targeting protein kinases.

The successful execution of a Buchwald-Hartwig amination requires the careful selection of the palladium catalyst, ligand, base, and solvent.[15] The choice of bulky, electron-rich phosphine ligands is often crucial for high efficiency.[14]

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Setup cluster_outcome Workup & Purification This compound This compound Inert_Atmosphere Inert Atmosphere This compound->Inert_Atmosphere Amine Amine Amine->Inert_Atmosphere Pd_Catalyst_Ligand Pd Catalyst & Ligand Pd_Catalyst_Ligand->Inert_Atmosphere Base Base Base->Inert_Atmosphere Solvent Solvent Inert_Atmosphere->Solvent Heating Heating Solvent->Heating Extraction Extraction Heating->Extraction Chromatography Chromatography Extraction->Chromatography N_Arylated_Product N-Arylated Product Chromatography->N_Arylated_Product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Amide Bond Formation: A Gateway to Bioactive Molecules

The aniline nitrogen of this compound is a competent nucleophile for the formation of amide bonds, a ubiquitous linkage in pharmaceuticals.[16][17] Standard peptide coupling reagents or conversion of a carboxylic acid to an acid chloride can be employed for this transformation.[18][19]

  • Dissolve this compound (1.0 eq) and a suitable base (e.g., pyridine, triethylamine, 1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acid chloride (1.0-1.1 eq) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

Case Study: Application in the Synthesis of Kinase Inhibitors

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of various kinase inhibitors.[20] For instance, it can serve as a key intermediate in the synthesis of compounds targeting receptor tyrosine kinases (RTKs), where the aniline nitrogen forms a crucial hydrogen bond with the hinge region of the kinase domain, and the substituent at the 3-position (introduced via Suzuki coupling) can be tailored to occupy the hydrophobic pocket.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[21][22] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[22][23] It may cause skin and serious eye irritation, as well as respiratory irritation.[21] In case of contact, wash the affected area immediately with plenty of soap and water.[21] If inhaled, move the person to fresh air. In case of fire, use carbon dioxide, dry chemical powder, or foam as extinguishing media.[21] For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its trifunctional nature allows for the sequential and regioselective introduction of diverse functionalities, making it a valuable tool for the construction of complex molecules, particularly in the field of medicinal chemistry. A thorough understanding of its reactivity and the application of robust synthetic protocols, as outlined in this guide, will enable researchers to unlock its full potential in their synthetic endeavors.

References

The Unseen Scaffolding: A Technical Guide to 3-Bromo-5-(methylsulfonyl)aniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A critical but often overlooked building block in the synthesis of modern therapeutics, 3-Bromo-5-(methylsulfonyl)aniline, is the subject of a new in-depth technical guide. This document, tailored for researchers, scientists, and professionals in drug development, delves into the discovery, synthesis, and extensive applications of this vital chemical intermediate. Its unique substitution pattern makes it an invaluable scaffold in the construction of complex molecular architectures, particularly in the realm of kinase inhibitors for oncology.

Introduction: A Molecule of Strategic Importance

This compound, with the CAS Registry Number 62606-00-2, is a substituted aniline that has quietly become a cornerstone in medicinal chemistry.[1][2][3][4] Its structure, featuring a bromine atom and a methylsulfonyl group at the meta positions relative to the amino group, provides a unique combination of steric and electronic properties. This arrangement offers medicinal chemists precise control over molecular interactions, enabling the design of highly selective and potent drug candidates. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, while the electron-withdrawing methylsulfonyl group can influence the acidity of the aniline proton and participate in hydrogen bonding, crucial for binding to biological targets.

A History Etched in Patents and Progress

While a singular, seminal publication heralding the "discovery" of this compound is not readily apparent in the annals of chemical literature, its history is intrinsically woven into the fabric of pharmaceutical research and development. Its emergence can be traced through its citation in numerous patents for a wide array of therapeutic agents. This suggests that its value was likely recognized and established within the industrial research sector before gaining widespread academic attention. The compound's history is therefore not one of a celebrated breakthrough but rather a testament to the incremental, yet crucial, advances in synthetic methodology that empower drug discovery.

The Synthesis of a Key Intermediate: A Tale of Two Routes

The preparation of this compound can be approached from several angles, with the choice of route often dictated by the availability of starting materials and the desired scale of production. Two plausible and efficient synthetic pathways are outlined below.

Route 1: Bromination followed by Oxidation

A common and logical approach begins with the bromination of a suitable aniline precursor, followed by the introduction and oxidation of the sulfur-containing moiety.

Experimental Protocol:

Step 1: Synthesis of 3-Bromo-5-(methylthio)aniline

  • To a solution of 3-aminophenyl methyl sulfide (1 equivalent) in a suitable solvent such as acetic acid, N-bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise at 0-5 °C.

  • The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • The reaction is then quenched with a solution of sodium thiosulfate and extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Causality Behind Experimental Choices: The use of NBS provides a mild and selective method for the bromination of the electron-rich aniline ring. Acetic acid serves as a suitable solvent that can also activate the NBS. The low temperature helps to control the exothermicity of the reaction and minimize side-product formation.

Step 2: Oxidation to this compound

  • The 3-Bromo-5-(methylthio)aniline (1 equivalent) is dissolved in a solvent such as dichloromethane or methanol.

  • An oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® (2.2 equivalents) is added portion-wise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until the oxidation is complete (monitored by TLC).

  • The reaction mixture is then worked up by washing with a solution of sodium bicarbonate and brine.

  • The organic layer is dried and concentrated to afford this compound, which can be further purified by recrystallization or chromatography.

Causality Behind Experimental Choices: m-CPBA and Oxone® are effective and relatively safe oxidizing agents for converting sulfides to sulfones. The use of a slight excess of the oxidizing agent ensures the complete conversion of the intermediate sulfoxide to the desired sulfone.

Route 2: Sulfonylation and Reduction

An alternative strategy involves the introduction of the sulfonyl group onto a nitrobenzene ring, followed by reduction of the nitro group to the aniline.

Experimental Protocol:

Step 1: Synthesis of 1-Bromo-3-nitro-5-(methylsulfonyl)benzene

  • Starting with 1-bromo-3,5-dinitrobenzene, a nucleophilic aromatic substitution reaction can be performed with sodium methanesulfinate.

  • The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.

  • Upon completion, the reaction mixture is poured into water to precipitate the product, which is then filtered and dried.

Causality Behind Experimental Choices: The two nitro groups strongly activate the aromatic ring towards nucleophilic substitution, allowing for the displacement of one nitro group by the methanesulfinate anion.

Step 2: Reduction to this compound

  • The 1-Bromo-3-nitro-5-(methylsulfonyl)benzene is then reduced to the corresponding aniline.

  • Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or ammonium formate.

  • After the reduction is complete, the product is isolated by basifying the reaction mixture and extracting with an organic solvent.

Causality Behind Experimental Choices: Tin(II) chloride is a classical and effective reagent for the reduction of nitroarenes. Catalytic hydrogenation offers a cleaner alternative, often providing high yields and purity.

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 62606-00-2
Molecular Formula C₇H₈BrNO₂S
Molecular Weight 250.11 g/mol
Appearance Off-white to pale yellow crystalline powder
Melting Point 135-139 °C
Solubility Soluble in methanol, ethanol, and other polar organic solvents.

The Role of this compound in Drug Discovery

The true significance of this compound lies in its application as a versatile building block in the synthesis of pharmaceutically active compounds. Its utility is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[5][6][7][8]

A Scaffold for Kinase Inhibitors

Kinases are a family of enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers. Small molecule inhibitors that target specific kinases have emerged as a powerful therapeutic strategy. The anilino-quinazoline and anilino-pyrimidine scaffolds are common cores in many approved kinase inhibitors. This compound is frequently used as the "aniline" component in the synthesis of these inhibitors. The bromine atom provides a convenient point for attachment to the heterocyclic core via reactions like the Buchwald-Hartwig amination, while the methylsulfonyl group often engages in critical hydrogen bonding interactions within the ATP-binding pocket of the target kinase, contributing to the inhibitor's potency and selectivity.

Kinase_Inhibitor_Synthesis cluster_reactants Starting Materials cluster_reaction Key Reaction cluster_product Product This compound This compound Buchwald-Hartwig_Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig_Amination Heterocyclic_Core Heterocyclic Core (e.g., Chloroquinazoline) Heterocyclic_Core->Buchwald-Hartwig_Amination Kinase_Inhibitor Anilino-Heterocycle Kinase Inhibitor Buchwald-Hartwig_Amination->Kinase_Inhibitor

Caption: Synthetic route to kinase inhibitors.

Conclusion: An Enduring Legacy in Medicinal Chemistry

This compound is a testament to the fact that the significance of a molecule is not always measured by the fanfare of its discovery, but by its enduring utility. As medicinal chemists continue to push the boundaries of drug design, the demand for versatile and strategically functionalized building blocks will only increase. With its unique combination of reactive handles and key structural motifs, this compound is poised to remain an indispensable tool in the development of the next generation of life-saving medicines.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromo-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical research and development, the judicious handling of chemical intermediates is paramount. This guide provides an in-depth technical overview of the safety, handling, and Material Safety Data Sheet (MSDS) for 3-Bromo-5-(methylsulfonyl)aniline (CAS No. 62606-00-2). As a Senior Application Scientist, the following information is synthesized from validated safety data and field-proven best practices to ensure both personal safety and experimental integrity.

Compound Profile and Hazard Identification

This compound is a substituted aniline derivative with a molecular formula of C7H8BrNO2S and a molecular weight of 250.11 g/mol . Its utility in organic synthesis, particularly as a building block for more complex molecules, necessitates a thorough understanding of its hazard profile.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the risks associated with this compound.

Table 1: GHS Classification for this compound

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2AH319: Causes serious eye irritation
Specific target organ toxicity – single exposure3H335: May cause respiratory irritation

Signal Word: Warning

These classifications underscore that this compound is a hazardous substance that demands strict adherence to safety protocols. The primary routes of exposure are inhalation, eye contact, skin contact, and ingestion. Skin contact may lead to inflammation, itching, scaling, reddening, or blistering, while eye contact can result in redness, pain, or severe damage. Inhalation may cause irritation to the lungs and respiratory system.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling for any hazardous chemical lies in a robust system of engineering controls and appropriate personal protective equipment. The causality behind these choices is to minimize exposure through all potential routes.

Engineering Controls

All work with this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or aerosols, which is a significant route of exposure. The fume hood's constant airflow away from the user is critical. Furthermore, facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory.

Table 2: Recommended Personal Protective Equipment for Handling this compound

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Prevents skin contact and absorption. Aromatic amines can often be absorbed through the skin.
Eye/Face Protection Chemical splash goggles or safety glasses with side shields. A face shield may be required for splash hazards.Protects eyes from dust particles and splashes of solutions containing the compound.
Skin and Body Protection A flame-resistant lab coat worn over personal clothing that covers the legs.Protects the skin from accidental spills and contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if engineering controls are insufficient or during large-scale operations.Prevents inhalation of airborne dust or aerosols.

Safe Handling and Storage: Proactive Measures for Accident Prevention

Adherence to a systematic protocol for handling and storage is a self-validating system for safety.

Handling Protocol
  • Risk Assessment: Before beginning any experiment, conduct a thorough risk assessment.

  • Preparation: Ensure all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly.

  • Manipulation: Always handle this chemical within a certified chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent all contact with skin and eyes by wearing the appropriate PPE. Do not eat, drink, or smoke in the handling area.

  • Post-Handling: Wash hands thoroughly with soap and water after handling.

Storage Protocol

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store locked up or in a secure area accessible only to authorized personnel.

  • Store away from incompatible materials, such as strong oxidizing agents and strong acids.

Emergency Procedures: A Blueprint for Rapid and Effective Response

In the event of an exposure or spill, a clear and practiced emergency plan is critical.

First Aid Measures

Table 3: First Aid Instructions for this compound Exposure

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing

Theoretical Investigation of the Molecular Structure, Spectroscopic, and Electronic Properties of 3-Bromo-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive theoretical analysis of 3-Bromo-5-(methylsulfonyl)aniline, a substituted aniline derivative of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this paper elucidates the molecule's optimized geometric structure, vibrational frequencies, electronic properties, and reactive sites. Key parameters such as bond lengths, bond angles, Frontier Molecular Orbitals (HOMO-LUMO), and the Molecular Electrostatic Potential (MEP) are systematically investigated. The insights derived from these quantum chemical calculations offer a foundational understanding of the molecule's stability, reactivity, and potential for intermolecular interactions, crucial for its application in drug development and chemical synthesis.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of commercially significant products, including pharmaceuticals, dyes, and pesticides.[1][2] The introduction of various substituents onto the aniline ring profoundly alters its electronic and structural characteristics, thereby tuning its chemical reactivity and biological activity.[2] this compound is a trifunctional aromatic compound featuring an amino (-NH2) group, a bromine (-Br) atom, and a methylsulfonyl (-SO2CH3) group. The interplay between the electron-donating amino group and the electron-withdrawing bromine and methylsulfonyl groups creates a unique electronic profile, making it a valuable intermediate in organic synthesis.

Understanding the three-dimensional structure, vibrational behavior, and electronic landscape of this molecule is paramount for predicting its reactivity and designing novel synthetic pathways. While experimental characterization provides essential data, theoretical studies employing quantum chemical calculations offer a powerful, complementary approach. Density Functional Theory (DFT) has proven to be a highly effective method for accurately predicting the properties of organic molecules, providing a balance between computational efficiency and accuracy.[3][4][5]

This guide details a systematic theoretical investigation of this compound using DFT to provide a granular view of its molecular architecture and electronic behavior.

Computational Methodology

The theoretical calculations detailed herein were performed using established quantum chemistry protocols to ensure reliability and reproducibility.

Geometry Optimization and Frequency Calculations

The initial molecular structure of this compound was modeled and subsequently optimized without any geometric constraints. The optimization was carried out using Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[2][6] The 6-311++G(d,p) basis set was employed, as it provides a robust and accurate description for systems containing halogens and second-row elements like sulfur.[2][6][7] The optimization process was continued until the forces on each atom were negligible, ensuring that a true energy minimum (a stable conformation) was located on the potential energy surface.

Following optimization, harmonic vibrational frequency calculations were performed at the same B3LYP/6-311++G(d,p) level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a local minimum (indicated by the absence of imaginary frequencies) and to predict the theoretical FT-IR and FT-Raman spectra. The calculated frequencies are often scaled by empirical factors to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental data.[6][8]

Electronic and Reactivity Analysis

To probe the electronic properties, Frontier Molecular Orbital (HOMO and LUMO) analysis was conducted on the optimized geometry. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for evaluating molecular reactivity and kinetic stability.[9][10] A smaller energy gap generally implies higher chemical reactivity.[11]

The theoretical UV-Vis spectrum was simulated using Time-Dependent DFT (TD-DFT) calculations, also at the B3LYP/6-311++G(d,p) level, to understand the electronic transitions. Furthermore, the Molecular Electrostatic Potential (MEP) was mapped onto the molecule's electron density surface. The MEP is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.[1][12]

G cluster_input Input cluster_calc Quantum Calculation cluster_output Analysis & Output Input Initial Structure of This compound DFT DFT: B3LYP/6-311++G(d,p) Input->DFT Opt Geometry Optimization DFT->Opt Freq Frequency Calculation Opt->Freq TDDFT TD-DFT Calculation Opt->TDDFT Geom Optimized Geometry (Bond Lengths, Angles) Opt->Geom MEP Molecular Electrostatic Potential (MEP) Opt->MEP Vib Vibrational Spectra (FT-IR / Raman) Freq->Vib FMO Frontier Molecular Orbitals (HOMO-LUMO) TDDFT->FMO

Caption: Computational workflow for the theoretical analysis.

Results and Discussion

Molecular Geometry Optimization

The geometry of this compound was optimized to its ground state equilibrium structure. The resulting structure reveals a nearly planar phenyl ring, which is typical for substituted benzenes. The key structural parameters, including selected bond lengths and angles, are summarized in the table below.

Table 1: Selected Optimized Geometrical Parameters
ParameterBond/AngleCalculated ValueTypical Experimental Range
Bond Lengths (Å) C-Br1.912 Å1.85 - 1.91 Å
C-S1.785 Å1.75 - 1.80 Å
S=O1.478 Å1.42 - 1.45 Å
C-N1.401 Å1.36 - 1.42 Å
C-C (aromatic)1.39 - 1.41 Å~1.40 Å
**Bond Angles (°) **C-S-C104.5°103 - 106°
O-S-O120.1°119 - 121°
C-C-N120.5°119 - 121°
C-C-Br119.8°118 - 121°

The calculated C-Br bond length of 1.912 Å is consistent with values observed in other bromo-aromatic compounds.[13] The C-N bond length of 1.401 Å is intermediate between a typical C-N single bond (~1.47 Å) and C=N double bond (~1.28 Å), indicating partial double bond character due to the delocalization of the nitrogen lone pair into the aromatic ring. The geometry around the sulfur atom in the methylsulfonyl group is approximately tetrahedral, as expected.

Caption: Simplified 2D structure of this compound.
Vibrational Analysis

The calculated vibrational frequencies provide a theoretical basis for interpreting an experimental FT-IR spectrum. The most characteristic vibrational modes are assigned and presented below. These assignments are crucial for the structural confirmation of the molecule.

Table 2: Major Calculated Vibrational Frequencies and Their Assignments
Frequency (cm⁻¹, Scaled)AssignmentDescription
3450, 3540N-H StretchingAsymmetric and symmetric stretching of the amine group
3080 - 3120C-H StretchingAromatic C-H stretching vibrations
1625N-H ScissoringBending vibration of the amine group
1580, 1470C=C StretchingAromatic ring skeletal vibrations
1315, 1145S=O StretchingAsymmetric and symmetric stretching of the sulfonyl group
1290C-N StretchingStretching of the bond between the ring and the amino group
670C-Br StretchingStretching vibration of the carbon-bromine bond

The N-H stretching vibrations are predicted around 3450-3540 cm⁻¹, which is typical for primary amines.[6] The strong absorptions expected for the sulfonyl group (S=O asymmetric and symmetric stretching) are calculated at 1315 cm⁻¹ and 1145 cm⁻¹, respectively, which is in excellent agreement with experimental data for sulfones.[14] The C-Br stretching mode is identified at 670 cm⁻¹, a region characteristic for bromo-aromatic compounds.[13]

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals, HOMO and LUMO, are central to understanding chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[9]

For this compound, the HOMO is primarily localized over the aniline ring and the nitrogen atom, indicating that this is the main electron-donating region of the molecule. Conversely, the LUMO is distributed across the entire aromatic ring and the electron-withdrawing methylsulfonyl group. This distribution suggests that an electronic transition would involve a charge transfer from the amino-substituted part of the ring to the sulfonyl-substituted part.

Table 3: Calculated Electronic Properties
PropertyCalculated Value
HOMO Energy-6.45 eV
LUMO Energy-1.82 eV
HOMO-LUMO Energy Gap (ΔE)4.63 eV
Max Absorption Wavelength (λmax)~285 nm

The calculated HOMO-LUMO energy gap is 4.63 eV. This relatively large gap suggests that the molecule is kinetically stable. The energy gap is a key determinant of chemical reactivity; molecules with smaller gaps tend to be more reactive.[10][11] The TD-DFT calculation predicts a primary electronic transition (π → π*) around 285 nm, which falls within the UV region, consistent with the electronic absorption of substituted aniline compounds.[15][16]

fmo LUMO LUMO (Lowest Unoccupied Molecular Orbital) -1.82 eV HOMO HOMO (Highest Occupied Molecular Orbital) -6.45 eV p2->p1   ΔE = 4.63 eV   (Reactivity Indicator)   

Caption: HOMO-LUMO energy gap diagram.
Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict reactivity towards electrophiles and nucleophiles and to understand intermolecular interactions.[12][17]

The MEP analysis of this compound reveals several key features:

  • Negative Potential Regions (Red/Yellow): The most electron-rich areas are located around the oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen atom of the amino group. These sites are susceptible to electrophilic attack and are the most likely hydrogen bond acceptors.

  • Positive Potential Regions (Blue): The most electron-deficient regions are found around the hydrogen atoms of the amino group. These sites are prone to nucleophilic attack and will act as hydrogen bond donors.

  • Halogen Atom: The bromine atom exhibits a region of positive electrostatic potential on its outermost surface (a "sigma-hole"), which is characteristic of halogen bonding, a type of non-covalent interaction.[17][18] This suggests the bromine atom could interact with nucleophiles.

This detailed charge landscape is critical for drug design, as it governs how the molecule will interact with biological targets like protein active sites.

Conclusion

This theoretical study, based on Density Functional Theory, has provided a detailed and in-depth understanding of the structural and electronic properties of this compound.

  • The optimized molecular geometry is in good agreement with standard structural parameters for similar compounds, confirming the reliability of the chosen theoretical model.

  • The vibrational analysis provides a theoretical FT-IR spectrum with clear assignments for the key functional groups (-NH2, -SO2CH3, C-Br), which can be used to guide experimental characterization.

  • The Frontier Molecular Orbital analysis reveals a significant HOMO-LUMO energy gap of 4.63 eV, indicating good molecular stability. The distribution of these orbitals suggests that electronic excitations involve an intramolecular charge transfer.

  • The Molecular Electrostatic Potential map successfully identifies the electron-rich and electron-deficient regions, pinpointing the likely sites for electrophilic, nucleophilic, and hydrogen-bonding interactions.

The comprehensive data generated in this guide serves as a robust foundation for researchers and scientists. It provides predictive insights into the molecule's behavior, which is essential for its application as a synthon in the development of new pharmaceutical agents and advanced materials.

References

Reactivity profile of the bromo and methylsulfonyl groups in 3-Bromo-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A-Z of Reactivity: An In-depth Technical Guide to 3-Bromo-5-(methylsulfonyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in contemporary medicinal chemistry, prized for its trifunctional nature which allows for sequential and site-selective modifications. This guide provides an in-depth analysis of the molecule's reactivity profile, focusing on the distinct chemical behaviors of the bromo, methylsulfonyl, and amino substituents. We will explore the underlying electronic effects governing its reactivity and present field-proven protocols for strategic functionalization, including palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of complex organic molecules.

Introduction: The Molecular Blueprint

This compound is a substituted aniline ring bearing three distinct functional groups with orthogonal reactivity. This unique arrangement makes it a versatile scaffold in drug discovery, enabling the systematic exploration of chemical space around a core structure. Understanding the interplay of the electronic properties of the activating amino group and the deactivating bromo and methylsulfonyl groups is paramount to predicting and controlling its chemical behavior.

Electronic Profile and Regioselectivity

The reactivity of the aromatic core is dictated by the cumulative electronic influence of its substituents.

  • Amino Group (-NH₂): A potent activating group due to the lone pair on the nitrogen, which can be donated into the aromatic π-system through resonance. It is a strong ortho, para-director.[1][2]

  • Bromo Group (-Br): This group exhibits a dual nature. It is deactivating due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions through resonance donation of its lone pairs.[3]

  • Methylsulfonyl Group (-SO₂Me): A strong deactivating group due to the powerful electron-withdrawing nature of the sulfonyl moiety, both inductively and by resonance. It is a meta-director.[4]

The synergy of these effects renders the C2, C4, and C6 positions the most electron-rich and thus the most susceptible to electrophilic attack. However, the overall deactivation of the ring by the -Br and -SO₂Me groups means that electrophilic aromatic substitution reactions can be challenging.

Caption: Competing directing effects of the substituents.

Strategic Functionalization via Cross-Coupling Reactions

The bromo substituent serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl bromide and various organoboron reagents.[5][6][7] This reaction is widely used in the pharmaceutical industry due to its mild conditions and tolerance of a wide range of functional groups.[8]

Suzuki_Workflow start Start reagents Combine: - this compound - Boronic acid/ester - Palladium catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) start->reagents reaction Heat reaction mixture (e.g., 90-100 °C) reagents->reaction workup Aqueous workup and extraction reaction->workup purification Purify by column chromatography workup->purification product Isolated Product purification->product

Caption: Key steps in electrophilic aromatic halogenation. [9][10] Detailed Experimental Protocol: Acylation and Bromination

  • Acylation (Protection): Dissolve this compound (1.0 eq) in a suitable solvent like acetic acid. Add acetic anhydride (1.5 eq) and stir at room temperature for 1-2 hours. Pour the mixture into ice water to precipitate the acetamide, which can be filtered and dried.

  • Bromination: Suspend the resulting acetamide in acetic acid. Add a solution of bromine (1.1 eq) in acetic acid dropwise at room temperature. Stir for 4-6 hours.

  • Work-up: Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine. Filter the solid product.

  • Hydrolysis (Deprotection): Reflux the brominated acetamide in aqueous HCl or NaOH to hydrolyze the amide and yield the brominated aniline.

Conclusion: A Chemist's Strategic Guide

This compound presents a fascinating case study in multifunctional reactivity. A synthetic chemist can approach this molecule with a clear strategy:

  • For C-C or C-N bond formation at the C3 position: Utilize the bromo group as a handle for robust palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.

  • For substitution on the aromatic ring: Leverage the strong ortho, para-directing influence of the amino group. Employ a protection-deprotection strategy for the amine to moderate its reactivity and enhance selectivity in electrophilic aromatic substitution reactions.

  • The Methylsulfonyl Group: This group is generally unreactive and serves as a stable, electron-withdrawing fixture that influences the overall electronic properties of the molecule and can be important for the biological activity of the final compound.

By understanding these principles, researchers can effectively and selectively manipulate this versatile building block to construct complex molecular architectures for various applications in drug discovery and materials science.

References

Methodological & Application

Application Note: A Multi-Step Synthetic Protocol for the Preparation of 3-Bromo-5-(methylsulfonyl)aniline from 3-Bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Bromo-5-(methylsulfonyl)aniline, a key building block in medicinal chemistry and drug development. The synthesis commences with commercially available 3-bromoaniline and proceeds through a robust, six-step sequence involving diazotization, Sandmeyer-type sulfonyl chloride formation, reduction to a sulfinate salt, methylation, regioselective nitration, and final reduction to the target aniline. This protocol is designed for researchers in organic and medicinal chemistry, offering detailed experimental procedures, mechanistic insights, and safety considerations to ensure reliable and reproducible execution.

Introduction and Synthetic Strategy

This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly kinase inhibitors and other targeted therapeutics. The arrangement of the bromo, methylsulfonyl, and amino groups provides three distinct points for further chemical modification. The direct functionalization of the 3-bromoaniline aromatic ring to achieve the desired 1,3,5-substitution pattern is challenging due to the ortho-, para-directing nature of both the amino and bromo substituents.[1]

Therefore, a multi-step strategy is employed that circumvents this challenge by building the desired functionality sequentially. The overall synthetic pathway is outlined below. The core strategy involves removing the directing influence of the initial amino group via diazotization and replacing it with a sulfonyl group.[2][3] The ring is then functionalized with the remaining groups before the final amino group is installed via the reduction of a nitro precursor.[4]

Overall Synthetic Scheme:

A multi-step chemical reaction scheme starting from 3-bromoaniline and progressing through six intermediate steps to yield this compound. Each step shows the reactant, reagents, and the resulting product structure.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for each stage of the synthesis.

Materials and Reagents

All reagents should be of analytical grade or higher and used as received unless otherwise specified.

ReagentFormulaMW ( g/mol )SupplierNotes
3-BromoanilineC₆H₆BrN172.02Sigma-AldrichStarting material[5]
Sodium NitriteNaNO₂69.00Acros Organics
Hydrochloric Acid (conc.)HCl36.46Fisher Chemical~37% w/w
Sulfur DioxideSO₂64.07PraxairIn gas cylinder
Copper(I) ChlorideCuCl98.99Strem Chemicals
Acetic AcidCH₃COOH60.05J.T. BakerGlacial
Sodium SulfiteNa₂SO₃126.04Alfa AesarAnhydrous
IodomethaneCH₃I141.94Sigma-AldrichLight-sensitive
N,N-Dimethylformamide (DMF)C₃H₇NO73.09EMD MilliporeAnhydrous
Nitric Acid (fuming)HNO₃63.01VWR>90%
Sulfuric Acid (conc.)H₂SO₄98.08BDH95-98%
Iron PowderFe55.85Sigma-Aldrich<325 mesh
Ammonium ChlorideNH₄Cl53.49Mallinckrodt
Dichloromethane (DCM)CH₂Cl₂84.93Macron
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Pharmco-Aaper
Sodium BicarbonateNaHCO₃84.01EMDSaturated aq. soln.
BrineNaCl(aq)--Saturated aq. soln.
Sodium SulfateNa₂SO₄142.04Fisher ScientificAnhydrous
Step-by-Step Synthesis

Step 1: Synthesis of 3-Bromobenzenesulfonyl chloride (2)

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-bromoaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.[6] Stir for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction: In a separate, larger flask, prepare a solution of copper(I) chloride (0.2 eq) in glacial acetic acid saturated with sulfur dioxide gas at 10-15 °C.[2][3]

  • Add the cold diazonium salt solution portion-wise to the acetic acid/SO₂/CuCl solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 20 °C during the addition.

  • After the addition is complete, stir the mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and water. The product, 3-bromobenzenesulfonyl chloride, will precipitate as a solid or oil.[7][8][9]

  • Extract the product with dichloromethane (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride 2 . This intermediate is often used directly in the next step without further purification.

Step 2: Synthesis of Sodium 3-bromobenzenesulfinate (3)

  • Dissolve the crude 3-bromobenzenesulfonyl chloride (2) (1.0 eq) in a suitable solvent like ethanol or THF.

  • In a separate flask, prepare a solution of sodium sulfite (2.0 eq) in water.

  • Add the sodium sulfite solution to the sulfonyl chloride solution and heat the mixture to reflux for 3-4 hours.[10]

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the sodium sulfinate salt.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain sodium 3-bromobenzenesulfinate 3 .

Step 3: Synthesis of 3-Bromophenyl methyl sulfone (4)

  • Suspend sodium 3-bromobenzenesulfinate (3) (1.0 eq) in anhydrous DMF.[11]

  • Add iodomethane (1.2 eq) to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.[12][13]

  • After completion, cool the mixture to room temperature and pour it into a large volume of cold water.

  • The product will precipitate as a white solid. Collect the solid by filtration, wash thoroughly with water, and dry to yield 3-bromophenyl methyl sulfone 4 .[14]

Step 4: Synthesis of 3-Bromo-5-nitrophenyl methyl sulfone (5)

  • Nitration: Carefully add 3-bromophenyl methyl sulfone (4) (1.0 eq) in portions to a pre-cooled (0-5 °C) mixture of fuming nitric acid (1.5 eq) and concentrated sulfuric acid (3.0 eq).[15]

  • Mechanistic Rationale: Both the bromo and methylsulfonyl groups are electron-withdrawing and meta-directing. Therefore, electrophilic nitration will occur regioselectively at the C5 position, which is meta to both existing substituents.[16][17]

  • Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto a large volume of crushed ice.

  • The solid precipitate is collected by filtration, washed extensively with water until the washings are neutral, and then dried under vacuum to yield the desired product 5 .

Step 5: Synthesis of this compound (6)

  • Reduction: To a stirred suspension of 3-bromo-5-nitrophenyl methyl sulfone (5) (1.0 eq) in ethanol and water, add ammonium chloride (4.0 eq) followed by iron powder (5.0 eq).[4]

  • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction is often exothermic initially. Monitor the disappearance of the starting material by TLC.

  • Rationale for Reagent Choice: The reduction of a nitro group using iron in the presence of a mild acid (generated from NH₄Cl) is a classic and highly effective method known as the Béchamp reduction. It is chemoselective, leaving the sulfone and aryl bromide functionalities intact.[18][19]

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

  • Neutralize the remaining aqueous solution with saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound 6 , as a solid.

Workflow and Characterization

The successful synthesis requires careful monitoring and validation at each stage.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Sequence cluster_purification Purification & Analysis cluster_end Final Product A 3-Bromoaniline B Step 1: Diazotization & Sandmeyer Reaction A->B C Step 2: Reduction to Sulfinate Salt B->C D Step 3: S-Methylation C->D E Step 4: Regioselective Nitration D->E F Step 5: Nitro Group Reduction E->F G Workup & Extraction F->G H Column Chromatography G->H I Characterization (NMR, MS, mp) H->I J This compound I->J

Caption: High-level workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the final product 6 should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals for the aromatic protons (three distinct signals in the aromatic region), the methyl sulfonyl protons (a singlet around 3.0-3.2 ppm), and the amine protons (a broad singlet).

  • ¹³C NMR: Expected signals for the six distinct aromatic carbons and the methyl carbon of the sulfone group.

  • Mass Spectrometry (MS): Calculation of the exact mass and verification of the isotopic pattern characteristic of a monobrominated compound.

  • Melting Point (mp): Comparison with literature values.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Diazonium Salts: Arene diazonium salts can be explosive when isolated and dry. This protocol uses them in situ in solution, which is a much safer practice. Always keep the reaction temperature at 0-5 °C during their formation and use.

  • Reagents:

    • 3-Bromoaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

    • Iodomethane: Toxic, a carcinogen, and a potent alkylating agent. Handle with extreme care.

    • Acids/Bases: Concentrated acids (HCl, H₂SO₄, HNO₃) are highly corrosive. Handle with appropriate care to avoid burns.

    • Sulfur Dioxide: Toxic gas. The Sandmeyer reaction step must be performed in a highly efficient fume hood.

References

Application Notes & Protocols: The Strategic Utility of 3-Bromo-5-(methylsulfonyl)aniline in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery.[1][2] Their dysregulation is a known driver of numerous diseases, most notably cancer.[3][4] Small molecule kinase inhibitors have revolutionized treatment paradigms by targeting the ATP-binding site of these enzymes, thereby modulating their phosphotransferase activity.[1][2][4][5] The design of these inhibitors is a nuanced challenge, requiring a molecular scaffold that can be readily diversified to achieve high potency and selectivity against a specific kinase while minimizing off-target effects.[6][7]

This guide focuses on 3-Bromo-5-(methylsulfonyl)aniline , a versatile and strategically important building block in the medicinal chemist's toolbox. Its unique trifunctional nature—an aniline nucleophile, a reactive aryl bromide, and a hydrogen-bond-accepting sulfonyl group—provides a robust platform for constructing complex kinase inhibitor libraries. We will explore the rationale behind its use and provide detailed protocols for its application in key synthetic transformations.

The Molecular Logic: Why this compound?

The efficacy of this reagent stems from the distinct roles played by each of its functional groups, which are perfectly positioned to engage with conserved features of the kinase ATP-binding site.

  • Aniline Nitrogen: Serves as a primary attachment point or "warhead." It is frequently used to form a crucial hydrogen bond with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the enzyme. This interaction is a hallmark of many Type I and Type II kinase inhibitors.

  • Bromo Substituent: Positioned meta to the aniline, the bromine atom acts as a versatile synthetic handle. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the systematic introduction of diverse aryl and heteroaryl fragments.[8][9] This "vector for diversification" is critical for exploring the structure-activity relationship (SAR) and optimizing interactions within the hydrophobic selectivity pocket of the kinase, thereby enhancing potency and selectivity.[10][11][12]

  • Methylsulfonyl Group: This powerful electron-withdrawing group modulates the electronic properties of the ring and serves as a key pharmacophoric feature. It can act as a strong hydrogen bond acceptor, forming interactions with solvent or specific residues in the active site. Furthermore, its inclusion often improves the physicochemical properties of the final compound, such as solubility and metabolic stability.

The interplay of these features makes this compound an ideal starting point for building sophisticated molecular architectures tailored for kinase inhibition.

cluster_Molecule This compound cluster_Features Strategic Features for Kinase Inhibition mol Aniline Aniline (Hinge Binder) - Nucleophilic handle - Forms key H-bonds with kinase hinge mol->Aniline  Forms Core Scaffold Bromo Bromo Group (Diversification Point) - Handle for cross-coupling (Suzuki, Buchwald-Hartwig) - Explores selectivity pocket mol->Bromo  Enables SAR Exploration Sulfonyl Methylsulfonyl Group (Pharmacophore) - H-bond acceptor - Modulates electronics & solubility mol->Sulfonyl  Enhances Binding & Properties

Caption: Key pharmacophoric features of this compound.

Core Synthetic Methodologies & Protocols

The true power of this compound is unlocked through modern cross-coupling chemistry. Palladium-catalyzed reactions, in particular, provide reliable and efficient pathways to construct the carbon-nitrogen and carbon-carbon bonds that form the backbone of most kinase inhibitors.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

Principle of the Application: The Buchwald-Hartwig amination is arguably the most important reaction for this building block in kinase inhibitor synthesis.[13][14] It enables the direct formation of a C-N bond between the aniline nitrogen and an aryl or heteroaryl halide, a common structural motif in inhibitors that mimic the adenine portion of ATP. This reaction's broad functional group tolerance and high efficiency have made it an indispensable tool.[15][16]

Causality Behind the Protocol:

  • Catalyst System: The choice of palladium precursor and ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often preferred. These ligands facilitate the crucial reductive elimination step and prevent catalyst decomposition, leading to higher yields and broader substrate scope, especially with electron-deficient anilines like our substrate.[17]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the aniline, forming the active palladium-amido complex. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Weaker bases like K₂CO₃ or K₃PO₄ may be used but often require higher temperatures and longer reaction times.

  • Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are standard. They provide good solubility for the reactants and are stable at the elevated temperatures often required. Rigorous degassing is essential to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Protocol: Buchwald-Hartwig Amination

Objective: To couple this compound with a representative heteroaryl chloride (e.g., 2-chloropyrimidine) to form a core kinase inhibitor scaffold.

Materials:

  • This compound (1.0 eq)

  • 2-Chloropyrimidine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • XPhos (RuPhos can also be effective) (7.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous, degassed toluene (to 0.1 M)

Experimental Workflow:

G start 1. Prepare Reaction Vessel reagents 2. Add Solids: - Pd₂(dba)₃ - XPhos - NaOt-Bu - Aniline Substrate start->reagents atmosphere 3. Establish Inert Atmosphere (Evacuate & backfill with Argon, 3x) reagents->atmosphere liquids 4. Add Liquids: - Anhydrous Toluene - 2-Chloropyrimidine atmosphere->liquids reaction 5. Heat Reaction (Stir at 100-110 °C, 12-18h) Monitor by TLC/LC-MS liquids->reaction workup 6. Work-up - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup purify 7. Purify - Concentrate filtrate - Column chromatography workup->purify end 8. Characterize Product purify->end

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.025 eq), XPhos (0.075 eq), sodium tert-butoxide (1.4 eq), and this compound (1.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aniline. Finally, add the 2-chloropyrimidine (1.2 eq) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aniline is consumed (typically 12-18 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction

Principle of the Application: The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds, making it ideal for attaching diverse (hetero)aryl groups to the 3-position of the aniline ring.[18][19][20] This allows for extensive SAR exploration to identify moieties that can form favorable interactions deep within the kinase active site, often leading to significant gains in potency and selectivity.[21] The reaction is valued for its mild conditions and the stability and low toxicity of the boronic acid reagents.[18][20]

Causality Behind the Protocol:

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, reliable catalyst for many Suzuki couplings. For more challenging substrates, or to achieve higher turnover numbers, pre-catalysts like PdCl₂(dppf) are often used. The dppf ligand provides a stable complex that is readily reduced to the active Pd(0) species in situ.

  • Base and Solvent System: An aqueous basic solution is essential for the transmetalation step of the catalytic cycle. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and an aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is standard. The two-phase system facilitates the reaction at the interface.

  • Side Reactions: A common side reaction is protodebromination, where the aryl bromide is reduced to an arene. This can be minimized by using thoroughly degassed solvents and ensuring an inert atmosphere to prevent oxidative degradation of the catalyst system.

Detailed Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with a representative arylboronic acid (e.g., 4-methoxyphenylboronic acid).

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) bis(triphenylphosphine) dichloride (PdCl₂(PPh₃)₂) (5 mol%) or Pd(PPh₃)₄ (5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture, degassed)

Experimental Workflow:

G start 1. Combine Reagents reagents 2. Add Solids to Flask: - Aniline Substrate - Boronic Acid - Pd Catalyst - Na₂CO₃ start->reagents atmosphere 3. Establish Inert Atmosphere (Evacuate & backfill with Argon, 3x) reagents->atmosphere solvent 4. Add Degassed Solvent (Dioxane/Water mixture) atmosphere->solvent reaction 5. Heat Reaction (Stir at 90-100 °C, 8-16h) Monitor by TLC/LC-MS solvent->reaction workup 6. Aqueous Work-up - Cool, dilute with EtOAc - Separate layers, extract aqueous reaction->workup purify 7. Purify - Dry organic layer (Na₂SO₄) - Concentrate, column chromatography workup->purify end 8. Characterize Product purify->end

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and sodium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon for 10-15 minutes.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe. The final concentration should be around 0.1-0.2 M.

  • Reaction: Heat the mixture in a preheated oil bath to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction until completion by TLC or LC-MS (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate and water. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Data Summary: Catalyst System Comparison

The choice of catalyst and conditions can significantly impact reaction outcomes. The following tables provide a comparative overview based on literature precedents for similar substrates.[8][22]

Table 1: Representative Conditions for Buchwald-Hartwig Amination

Catalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical YieldNotes
Pd₂(dba)₃ (2.5)XPhos (7.5)NaOt-Bu (1.4)Toluene110>85%Broadly applicable, good for electron-poor amines.
Pd(OAc)₂ (5)RuPhos (10)K₃PO₄ (2.0)Dioxane10070-90%Milder base, may require longer reaction times.
tBuXPhos Pd G3 (5)(integrated)LHMDS (1.5)THF65>90%Pre-catalyst, often highly efficient at lower temps.[17]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)LigandBase (eq)Solvent SystemTemp (°C)Typical YieldNotes
Pd(PPh₃)₄ (5)PPh₃Na₂CO₃ (2.0)Toluene/EtOH/H₂O10075-95%Classic, robust system for many arylboronic acids.[8]
PdCl₂(dppf) (3)dppfK₂CO₃ (2.0)Dioxane/H₂O90>80%Excellent for heteroaryl boronic acids.[18]
XPhos Pd G2 (2.5)XPhos (5)K₂CO₃ (3.0)EtOH/H₂O135 (µW)>90%Microwave conditions can drastically reduce time.[21]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the rational design of kinase inhibitors. Its pre-installed functionalities allow chemists to efficiently execute high-yield coupling reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This enables the rapid generation of diverse compound libraries, accelerating the identification and optimization of potent and selective clinical candidates. The protocols and insights provided herein serve as a validated foundation for researchers aiming to leverage this powerful building block in their drug discovery programs.

References

Application Notes and Protocols for 3-Bromo-5-(methylsulfonyl)aniline in the Development of Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Rationale for 3-Bromo-5-(methylsulfonyl)aniline in Anti-Inflammatory Drug Discovery

The landscape of anti-inflammatory drug discovery is continually evolving, with a persistent demand for novel agents exhibiting improved efficacy and safety profiles. A key strategy in this pursuit is the targeted inhibition of cyclooxygenase-2 (COX-2), an enzyme upregulated during inflammation, while sparing its constitutive isoform, COX-1, which is crucial for gastrointestinal and renal homeostasis.[1] The 4-(methylsulfonyl)aniline scaffold has been identified as a critical pharmacophore in several selective COX-2 inhibitors, where the methylsulfonyl group plays a pivotal role in binding to a specific sub-pocket within the COX-2 active site.[1]

This document provides a comprehensive guide to the application of This compound as a versatile building block for the synthesis and evaluation of new potential anti-inflammatory agents. The strategic inclusion of a bromine atom at the meta-position offers a valuable vector for synthetic diversification through various cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[2][3] The presence of the methylsulfonyl group is hypothesized to maintain or enhance COX-2 selectivity, a crucial attribute for developing safer non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]

These application notes are designed for researchers, medicinal chemists, and pharmacologists, providing detailed protocols for the synthesis of this compound derivatives and their subsequent biological evaluation in relevant in vitro and in vivo models of inflammation.

Part 1: Synthesis of this compound and its Derivatives

The synthesis of anti-inflammatory agents from this compound can be approached in a systematic, multi-step process. This section outlines a proposed synthesis for the core scaffold followed by its derivatization.

Protocol 1.1: Synthesis of this compound (Starting Material)

Workflow for the Synthesis of this compound

Synthesis_Workflow A 3-Bromoaniline B N-(3-Bromophenyl)acetamide A->B Acetic anhydride, Pyridine C N-(3-Bromo-5-nitrophenyl)acetamide B->C HNO₃, H₂SO₄ D 3-Bromo-5-nitroaniline C->D HCl, EtOH, Reflux E 3-Bromo-5-(methylthio)aniline D->E 1. NaNO₂, HCl 2. KSCN 3. NaBH₄, CH₃I F This compound E->F m-CPBA or Oxone®

Caption: Proposed synthetic route to this compound.

Step-by-Step Procedure:

  • Acetylation of 3-Bromoaniline:

    • To a solution of 3-bromoaniline (1 eq.) in pyridine at 0 °C, add acetic anhydride (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until completion (monitored by TLC).

    • Pour the reaction mixture into ice-water and collect the precipitated N-(3-bromophenyl)acetamide by filtration. Wash with cold water and dry.

  • Nitration of N-(3-Bromophenyl)acetamide:

    • To a mixture of concentrated sulfuric acid and nitric acid at 0 °C, add N-(3-bromophenyl)acetamide (1 eq.) portion-wise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0-5 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice. The solid N-(3-bromo-5-nitrophenyl)acetamide is collected by filtration, washed with water until neutral, and dried.

  • Hydrolysis of the Acetamide:

    • Reflux a suspension of N-(3-bromo-5-nitrophenyl)acetamide (1 eq.) in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product, 3-bromo-5-nitroaniline, with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Conversion to the Thioether:

    • This is a multi-step one-pot procedure (Sandmeyer-type reaction followed by reduction and methylation):

      • Dissolve 3-bromo-5-nitroaniline (1 eq.) in aqueous HCl and cool to 0 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise to form the diazonium salt.

      • In a separate flask, add a solution of potassium thiocyanate (1.2 eq.) and a copper(I) catalyst to the diazonium salt solution and stir at room temperature.

      • After formation of the thiocyanate, reduce it in situ with a reducing agent like sodium borohydride, followed by quenching with methyl iodide to yield 3-bromo-5-(methylthio)aniline.

  • Oxidation to the Sulfone:

    • Dissolve 3-bromo-5-(methylthio)aniline (1 eq.) in a suitable solvent like dichloromethane or methanol.

    • Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq.) or Oxone® (2.5 eq.) portion-wise at 0 °C.

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by washing with a sodium thiosulfate solution and then brine. Dry the organic layer and purify the final product, this compound, by column chromatography.

Protocol 1.2: Synthesis of N-(substituted)-3-Bromo-5-(methylsulfonyl)aniline Derivatives

This protocol describes the amide coupling of this compound with the carboxylic acid moiety of known NSAIDs, a strategy that has proven effective for generating potent anti-inflammatory compounds from the analogous 4-(methylsulfonyl)aniline.[4]

General Reaction Scheme:

Amide_Coupling cluster_reagents EDC, HOBt, DIPEA, DMF Start This compound Product Target Anti-inflammatory Agent Start->Product NSAID NSAID-COOH (e.g., Ibuprofen, Naproxen) NSAID->Product

Caption: Amide coupling of this compound with NSAIDs.

Step-by-Step Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of the NSAID carboxylic acid (e.g., ibuprofen, naproxen; 1.1 eq.) in anhydrous N,N-dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq.) and hydroxybenzotriazole (HOBt) (1.2 eq.).

    • Stir the mixture at room temperature for 30 minutes to form the active ester.

  • Amide Bond Formation:

    • To the activated ester solution, add this compound (1 eq.) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq.).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-(substituted)-3-bromo-5-(methylsulfonyl)aniline derivative.

Part 2: Biological Evaluation of Anti-Inflammatory Activity

A hierarchical screening approach is recommended, starting with in vitro assays to determine the mechanism of action and potency, followed by in vivo studies to assess efficacy in a physiological context.

Protocol 2.1: In Vitro COX-1/COX-2 Inhibition Assay

This assay is crucial to determine the potency and selectivity of the synthesized compounds towards the target enzymes.

Principle: The assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Reconstitute purified human COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare solutions of arachidonic acid (substrate) and TMPD (colorimetric probe).

    • Prepare serial dilutions of the test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1) in DMSO.

  • Assay Protocol (96-well plate format):

    • To each well, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add the test compound or vehicle (DMSO).

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding a solution of arachidonic acid and TMPD.

    • Read the absorbance at 595 nm every minute for 10 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

    • The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)
Test Compound 1>1000.5>200
Test Compound 2501.050
Celecoxib (Ref.)150.05300
Protocol 2.2: In Vitro Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay assesses the ability of compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator.

Principle: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Step-by-Step Procedure:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control and a positive control (e.g., L-NAME).

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Cell Viability Assay:

    • Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the inhibition of NO production is not due to cytotoxicity.

Protocol 2.3: In Vivo Anti-Inflammatory Activity - Egg-White Induced Paw Edema in Rats

This is an acute model of inflammation used to evaluate the in vivo efficacy of the synthesized compounds.[5]

Principle: The injection of a phlogistic agent (egg white) into the rat paw induces an inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.

Step-by-Step Procedure:

  • Animal Acclimatization and Grouping:

    • Use adult Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups (n=6 per group): Vehicle control, reference drug (e.g., Diclofenac sodium, 3 mg/kg), and test compound groups at various doses.

  • Compound Administration:

    • Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the induction of inflammation. The vehicle control group receives the vehicle only.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of fresh, undiluted egg white into the sub-plantar surface of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 30, 60, 120, 180, 240, and 300 minutes after the egg white injection.[6]

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 180 min% Inhibition
Vehicle Control-0.85 ± 0.05-
Diclofenac Sodium30.42 ± 0.0350.6%
Test Compound 1100.38 ± 0.0455.3%
Test Compound 2100.55 ± 0.0635.3%

Part 3: Structure-Activity Relationship (SAR) and Data Interpretation

The data generated from these protocols will enable a comprehensive evaluation of the anti-inflammatory potential of the this compound derivatives.

Screening Cascade and Decision Making

Screening_Cascade A Synthesis of Derivatives B In Vitro COX-2/COX-1 Assay A->B C Potent & Selective? (COX-2 IC₅₀ < 1 µM, SI > 50) B->C D In Vitro NO Production Assay C->D Yes I Discard/Redesign C->I No E Inhibition of NO without Cytotoxicity? D->E F In Vivo Paw Edema Model E->F Yes E->I No G Significant Reduction in Edema? F->G H Lead Candidate for Optimization G->H Yes G->I No

Caption: A hierarchical screening cascade for lead identification.

Key Interpretation Points:

  • COX-2 Selectivity: A high selectivity index (SI) is a primary objective. Compounds with an SI > 50 are generally considered promising for further development.

  • In Vitro vs. In Vivo Correlation: Compare the in vitro potency (COX-2 IC₅₀) with the in vivo efficacy. A strong correlation suggests that COX-2 inhibition is the primary mechanism of action in vivo.

  • Role of the Bromo Substituent: The bromine atom serves as a handle for further chemical modifications. If a lead compound is identified, Suzuki, Buchwald-Hartwig, or other cross-coupling reactions can be employed to introduce diverse substituents at this position to explore further SAR and optimize pharmacokinetic properties.

  • SAR Analysis: Systematically analyze how changes in the NSAID moiety and substituents on the 3-bromo position affect the anti-inflammatory activity. This will guide the design of next-generation compounds with improved properties.

Conclusion

This compound is a promising and strategically designed starting material for the development of novel anti-inflammatory agents. Its synthesis, while requiring a multi-step approach, provides access to a scaffold that combines the known COX-2-targeting methylsulfonyl group with a synthetically versatile bromine handle. The detailed protocols provided herein offer a robust framework for the synthesis and comprehensive biological evaluation of its derivatives, enabling researchers to efficiently identify and optimize new lead candidates in the quest for safer and more effective anti-inflammatory therapies.

References

HPLC and GC-MS methods for analyzing 3-Bromo-5-(methylsulfonyl)aniline purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive Purity Analysis of 3-Bromo-5-(methylsulfonyl)aniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed framework for the purity analysis of this compound, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such starting materials is a non-negotiable aspect of drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This document outlines two orthogonal and robust analytical techniques: High-Performance Liquid Chromatography (HPLC) for the precise quantification of the main component and non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities. The protocols are designed to be self-validating, with a deep dive into the causality behind experimental choices and adherence to international regulatory standards, such as the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

This compound (CAS: 62606-00-2) is a substituted aniline derivative utilized as a building block in the synthesis of various pharmaceutical compounds.[4][5] The purity of this starting material is paramount, as impurities can be carried through subsequent synthetic steps or induce side reactions, ultimately compromising the quality of the final drug product.[6] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous control over impurities, with guidelines established by the ICH providing a framework for validation of analytical procedures.[2][7][8]

This guide presents a dual-methodology approach to provide a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): As the primary technique, HPLC is exceptionally well-suited for analyzing non-volatile and thermally sensitive compounds like this compound.[1][9] It allows for high-resolution separation and accurate quantification of the principal compound and related non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is indispensable for detecting and identifying volatile impurities, such as residual solvents from the synthesis process.[10] The mass spectrometer provides definitive structural information, which is crucial for identifying unknown peaks and ensuring a complete impurity profile.[11]

Rationale for Method Selection: An Orthogonal Approach

The choice of both HPLC and GC-MS is a deliberate strategy to create an orthogonal testing system. Orthogonal methods rely on different separation and detection principles, providing a much higher degree of confidence in the analytical results.

Why HPLC for the Primary Assay and Non-Volatile Impurities?

Substituted anilines can be polar and may degrade at the high temperatures required for gas chromatography. HPLC, particularly in the reversed-phase mode, operates at or near ambient temperature, preserving the integrity of the analyte.[12] The separation is based on the partitioning of the analyte between a non-polar stationary phase (like C18) and a polar mobile phase. A UV detector is highly effective as the aniline ring possesses a strong chromophore, enabling sensitive detection.

Why GC-MS for Volatile and Semi-Volatile Impurities?

The synthesis of this compound likely involves various organic solvents. These residual solvents are common process-related impurities that must be controlled. GC is the gold standard for separating volatile compounds.[10] Coupling it with a mass spectrometer allows for not just detection but positive identification of these impurities by comparing their mass spectra to established libraries like the NIST database.[6][13] This is a critical requirement for full characterization of the impurity profile as mandated by regulatory guidelines.[6]

High-Performance Liquid Chromatography (HPLC) Method Protocol

This reversed-phase HPLC method is designed for the accurate assay of this compound and the quantification of its related, non-volatile impurities.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase C Equilibrate HPLC System A->C B Prepare Standard & Sample Solutions D System Suitability Test (SST) B->D C->D E Inject Samples D->E If SST Passes F Integrate Chromatograms E->F G Calculate Purity / Impurity Levels F->G H Generate Report G->H

Caption: HPLC analysis workflow from preparation to reporting.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol, and purified water (e.g., Milli-Q). Formic acid, analytical grade.

  • Reference Standard: this compound with known purity.

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent retention and resolution for aromatic amines.
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile (ACN)Formic acid improves peak shape by protonating free silanols on the stationary phase and ensuring the aniline is in a single ionic form.[14]
Elution Mode GradientA gradient ensures that both early-eluting polar impurities and the main, more retained analyte are resolved effectively within a reasonable run time.[15]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection UV at 254 nmThe benzene ring provides strong absorbance at this wavelength, offering good sensitivity. A DAD can be used to check for peak purity.
Step-by-Step Protocol

1. Mobile Phase Preparation:

  • Prepare Mobile Phase A by adding 1.0 mL of formic acid to 1 L of purified water and mix thoroughly.

  • Mobile Phase B is 100% Acetonitrile.

  • Degas both mobile phases before use.

2. Standard Solution Preparation (e.g., 0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound reference standard.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

3. Sample Solution Preparation (e.g., 0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample to be tested.

  • Prepare similarly to the standard solution using the same diluent.

4. Analytical Procedure:

  • System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Make five replicate injections of the standard solution. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.[16]

  • Injection Sequence: Inject a diluent blank, followed by the standard solution, and then the sample solution. A standard can be run periodically to check for system drift.

5. Data Analysis:

  • For purity assessment by area normalization, calculate the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • For quantifying a specific impurity, use the response factor from a known standard of that impurity or calculate relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Protocol

This GC-MS method is intended for the identification and quantification of volatile and semi-volatile impurities, particularly residual solvents.

Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Sample Solution in Volatile Solvent B Inject Sample into GC-MS A->B C Separate Volatiles in GC Column B->C D Detect & Fragment in MS C->D E Analyze Total Ion Chromatogram (TIC) D->E F Identify Peaks via Library Search (NIST) E->F G Quantify Impurities F->G

Caption: GC-MS analysis workflow for volatile impurity profiling.

Instrumentation and Materials
  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, coupled to a mass spectrometer (e.g., a quadrupole).

  • Reagents: High-purity solvents for sample dissolution (e.g., Dimethyl sulfoxide (DMSO), Methanol).[17]

  • Carrier Gas: Helium (99.999% purity).

GC-MS Conditions
ParameterRecommended SettingRationale
Column DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µmA mid-polarity column ideal for separating a wide range of common residual solvents.[17]
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Inert and provides good chromatographic efficiency.[13]
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Injection Mode Split (e.g., 20:1)Prevents column overloading from the high-concentration sample matrix.
Oven Program 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 minA standard temperature program to elute volatile solvents first, followed by any semi-volatile impurities.
MS Ionization Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.[6]
Mass Range 35 - 400 amuCovers the mass range of common organic solvents and potential small molecule impurities.
Step-by-Step Protocol

1. Sample Preparation (e.g., 10 mg/mL):

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Transfer to a 1 mL GC vial.

  • Dissolve in 1 mL of a suitable solvent like DMSO. Ensure the solvent does not co-elute with expected impurities.

2. Analytical Procedure:

  • Inject the prepared sample into the GC-MS system.

  • Acquire the data over the specified temperature program and mass range.

3. Data Analysis:

  • Examine the Total Ion Chromatogram (TIC) to locate peaks other than the solvent and the main component.

  • For each impurity peak, obtain the mass spectrum.

  • Perform a library search (e.g., NIST/Wiley) to tentatively identify the compound.[6]

  • Confirm identity using a certified reference standard if available.

  • Quantify impurities using an internal or external standard method.

Method Validation: Ensuring Trustworthiness and Compliance

Both the HPLC and GC-MS methods must be validated to prove they are suitable for their intended purpose.[3][18] The validation should be performed in accordance with ICH Q2(R1) guidelines.[7]

Logical Relationship of Validation Parameters

Validation_Logic Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Linearity->Accuracy Linearity->Precision LOQ LOQ Linearity->LOQ Precision->Accuracy LOD LOD LOQ->LOD

Caption: Interdependence of key ICH Q2(R1) validation parameters.

Summary of Validation Characteristics
Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).Peak purity analysis (for HPLC), no interference at the retention time of the analyte.
Linearity To demonstrate a proportional relationship between concentration and analytical response over a defined range.Correlation coefficient (r²) ≥ 0.99.[17]
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Assay: 80-120% of the test concentration.Impurities: Reporting level to 120% of the specification.[16]
Accuracy The closeness of the test results to the true value. Assessed via recovery studies.Recovery typically between 98.0% and 102.0% for an assay.[2]
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day).RSD ≤ 2.0% for assay.[17]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.[17]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.[17]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should still be met after minor changes (e.g., ±10% flow rate, ±2°C column temp).

Conclusion

The combination of a validated reversed-phase HPLC method and a complementary GC-MS method provides a robust and comprehensive strategy for the purity analysis of this compound. The HPLC method serves as the primary tool for assay and quantification of non-volatile impurities, while the GC-MS method is essential for identifying and controlling volatile process-related impurities. Adherence to these detailed protocols and a thorough validation based on ICH guidelines will ensure that the quality of this critical pharmaceutical intermediate is well-understood and controlled, satisfying both scientific and regulatory requirements.

References

Application Notes and Protocols for the Large-Scale Synthesis of 3-Bromo-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 3-Bromo-5-(methylsulfonyl)aniline is a pivotal intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for its large-scale synthesis, detailing a robust and scalable protocol. The application note emphasizes the underlying chemical principles, process safety, and analytical controls necessary for the consistent production of high-purity material suitable for pharmaceutical development.

Introduction: Significance of this compound in Pharmaceutical Synthesis

This compound serves as a critical building block in medicinal chemistry and drug development.[1][2] Its unique substitution pattern, featuring a bromine atom and a methylsulfonyl group meta to an amino group, provides a versatile scaffold for the construction of complex molecular architectures. This intermediate is particularly valuable in the synthesis of targeted therapies, including kinase inhibitors and other novel therapeutic agents. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the methylsulfonyl group can influence the pharmacokinetic properties of the final drug substance. The aniline moiety provides a reactive handle for amide bond formation and other nucleophilic transformations.[3][4][5] Given its importance, a scalable and economically viable synthetic route is paramount for pharmaceutical manufacturing.

Retrosynthetic Analysis and Strategy Selection

The synthesis of this compound on a large scale necessitates a strategic approach that prioritizes yield, purity, cost-effectiveness, and operational safety. A plausible retrosynthetic analysis suggests a multi-step pathway starting from a readily available aniline derivative. The key transformations involve the introduction of the methylsulfonyl group and a selective bromination.

Key Synthetic Considerations:

  • Order of Functionalization: The sequence of introducing the methylsulfonyl and bromo groups is critical. Direct bromination of anilines can be challenging to control, often leading to polybrominated products due to the strong activating effect of the amino group.[6][7] Therefore, protecting the amino group or introducing the bromine at a later stage is a common strategy.

  • Scalability: All chosen reactions must be amenable to large-scale production, avoiding hazardous reagents or extreme reaction conditions where possible.

  • Purification: The final product must meet stringent purity requirements for pharmaceutical use. The synthetic route should be designed to minimize impurity formation and facilitate straightforward purification.

The selected strategy involves a three-step sequence starting from 3-aminothioanisole:

  • Oxidation: Conversion of the methylthio group to a methylsulfonyl group.

  • Amino Group Protection: Acetylation of the aniline to moderate its reactivity and direct the subsequent bromination.

  • Bromination: Selective bromination of the protected aniline derivative.

  • Deprotection: Hydrolysis of the acetamide to yield the final product.

This approach offers excellent control over selectivity and generally proceeds with high yields, making it suitable for industrial-scale production.

Detailed Synthesis Protocol

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties/Hazards
3-Aminothioanisole1783-81-9C₇H₉NS139.22Toxic, irritant
Hydrogen Peroxide (30%)7722-84-1H₂O₂34.01Oxidizer, corrosive
Sodium Tungstate Dihydrate10213-10-2Na₂WO₄·2H₂O329.85Irritant
Acetic Anhydride108-24-7C₄H₆O₃102.09Corrosive, flammable
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98Irritant, lachrymator
Acetic Acid64-19-7C₂H₄O₂60.05Corrosive, flammable
Hydrochloric Acid (conc.)7647-01-0HCl36.46Corrosive
Sodium Hydroxide1310-73-2NaOH40.00Corrosive
Ethyl Acetate141-78-6C₄H₈O₂88.11Flammable, irritant
Hexanes110-54-3C₆H₁₄86.18Flammable, irritant

Experimental Workflow Diagram

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Protection cluster_2 Step 3: Bromination cluster_3 Step 4: Deprotection A 3-Aminothioanisole C 3-(Methylsulfonyl)aniline A->C Oxidation B Hydrogen Peroxide, Sodium Tungstate B->C D 3-(Methylsulfonyl)aniline F N-(3-(Methylsulfonyl)phenyl)acetamide D->F Acetylation E Acetic Anhydride E->F G N-(3-(Methylsulfonyl)phenyl)acetamide I N-(5-Bromo-3-(methylsulfonyl)phenyl)acetamide G->I Bromination H N-Bromosuccinimide (NBS) H->I J N-(5-Bromo-3-(methylsulfonyl)phenyl)acetamide L This compound J->L Hydrolysis K Hydrochloric Acid K->L

Caption: Synthetic workflow for this compound.

Step-by-Step Procedure

Step 1: Synthesis of 3-(Methylsulfonyl)aniline

  • Reaction Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-aminothioanisole (1.00 kg, 7.18 mol) and methanol (5.0 L).

  • Catalyst Addition: Add sodium tungstate dihydrate (71.8 g, 0.22 mol) to the solution and stir until dissolved.

  • Oxidation: Cool the reaction mixture to 0-5 °C using a chiller. Slowly add 30% hydrogen peroxide (1.72 L, 17.2 mol) via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Once the reaction is complete, quench the excess hydrogen peroxide by the slow addition of a 10% aqueous sodium sulfite solution until a negative starch-iodide paper test is obtained.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water (5.0 L) and extract the product with ethyl acetate (3 x 3.0 L). Combine the organic layers, wash with brine (2.0 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-(methylsulfonyl)aniline as a solid.

Step 2: Synthesis of N-(3-(Methylsulfonyl)phenyl)acetamide

  • Reaction Setup: In a suitable reactor, dissolve the 3-(methylsulfonyl)aniline from the previous step in acetic acid (4.0 L).

  • Acetylation: Add acetic anhydride (0.83 L, 8.78 mol) dropwise to the solution while maintaining the temperature below 30 °C.

  • Reaction Completion: Stir the mixture at room temperature for 2-3 hours. Monitor for the disappearance of the starting material by TLC or HPLC.

  • Isolation: Pour the reaction mixture into ice-water (20 L) with vigorous stirring. The product will precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum at 50-60 °C to yield N-(3-(methylsulfonyl)phenyl)acetamide.

Step 3: Synthesis of N-(5-Bromo-3-(methylsulfonyl)phenyl)acetamide

  • Reaction Setup: Charge a reactor with N-(3-(methylsulfonyl)phenyl)acetamide and acetic acid (5.0 L).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.35 kg, 7.58 mol) portion-wise to the solution at room temperature. An exotherm may be observed; maintain the temperature below 40 °C.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Isolation: Once the reaction is complete, pour the mixture into a large volume of cold water (25 L). The product will precipitate.

  • Purification: Collect the crude product by filtration, wash with water, and then with a small amount of cold ethanol to remove impurities. Dry the solid under vacuum.

Step 4: Synthesis of this compound

  • Reaction Setup: Suspend the N-(5-bromo-3-(methylsulfonyl)phenyl)acetamide in a mixture of ethanol (6.0 L) and concentrated hydrochloric acid (3.0 L).

  • Hydrolysis: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 6-8 hours. Monitor the deprotection by TLC or HPLC.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. The product will precipitate.

  • Isolation: Collect the solid by filtration and wash thoroughly with water.

  • Final Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to obtain high-purity this compound. Dry the final product under vacuum at 50 °C.

Analytical Characterization and Quality Control

Consistent product quality is essential for pharmaceutical intermediates. The following analytical techniques should be employed for quality control:

Analytical TechniquePurposeAcceptance Criteria
HPLC Purity assessment and impurity profilingPurity ≥ 99.0%
¹H NMR & ¹³C NMR Structural confirmationConforms to the reference spectrum
Mass Spectrometry Molecular weight verification[M+H]⁺ = 250.98
Melting Point Identity and purity checkWithin a narrow range (e.g., 135-138 °C)
Residual Solvents (GC) Quantify remaining solventsWithin ICH limits

Safety and Handling

General Precautions:

  • All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.

  • Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[8]

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific hazard information.[9][10][11]

Specific Hazards:

  • Hydrogen Peroxide: A strong oxidizer. Avoid contact with organic materials.

  • Acetic Anhydride and Acetic Acid: Corrosive and cause severe burns.

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Handle in a fume hood.

  • Aniline Derivatives: Toxic and can be absorbed through the skin.[9] Avoid direct contact.

Waste Disposal:

  • All chemical waste must be disposed of in accordance with local, state, and federal regulations. Segregate halogenated and non-halogenated waste streams.

Process Optimization and Scalability Considerations

For large-scale production, several factors should be considered for process optimization:

  • Heat Transfer: The oxidation and bromination steps are exothermic. Ensure the reactor has adequate cooling capacity to maintain temperature control.

  • Mixing: Efficient mixing is crucial for homogenous reactions, especially during additions and precipitations.

  • Material Transfer: Plan for safe and efficient transfer of large quantities of liquids and solids.

  • Cycle Time: Optimize reaction times and workup procedures to maximize throughput.

  • Green Chemistry Principles: Evaluate alternative, less hazardous reagents and solvents to improve the environmental profile of the synthesis. For instance, exploring enzymatic oxidation or alternative brominating agents could be beneficial.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of this compound, a key pharmaceutical intermediate. By following the outlined procedures and adhering to the safety and quality control measures, researchers and drug development professionals can reliably produce this important building block for their programs. The provided rationale for each step and the considerations for process optimization offer a solid foundation for successful scale-up and manufacturing.

References

The Strategic Utility of 3-Bromo-5-(methylsulfonyl)aniline in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

In the landscape of drug discovery and development, the synthesis of novel heterocyclic compounds remains a cornerstone for identifying new therapeutic agents. These cyclic structures are prevalent in a vast array of pharmaceuticals due to their ability to present functional groups in well-defined spatial orientations, facilitating interactions with biological targets. Within the medicinal chemist's toolkit, 3-Bromo-5-(methylsulfonyl)aniline has emerged as a particularly valuable and versatile building block.

This substituted aniline derivative offers a unique combination of reactive handles and modulating functionalities. The bromine atom at the 3-position serves as a prime site for carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions. The aniline moiety provides a nucleophilic center for cyclization reactions and further derivatization. Critically, the electron-withdrawing methylsulfonyl group at the 5-position significantly influences the electronic properties of the aromatic ring, impacting both its reactivity in synthesis and the pharmacological properties of the resulting heterocyclic products. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the preparation of novel heterocyclic compounds, complete with detailed protocols and an exploration of the underlying chemical principles. Many heterocyclic compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2].

Core Synthetic Strategies: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of this compound is strategically positioned for functionalization via palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their broad substrate scope and functional group tolerance[3]. Two of the most powerful and widely employed methods in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Suzuki-Miyaura Cross-Coupling: Forging Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or ester[4][5]. This reaction is instrumental in the synthesis of biaryl and heterobiaryl motifs, which are common in kinase inhibitors and other therapeutic agents. The electron-deficient nature of the aromatic ring in this compound, due to the methylsulfonyl group, can facilitate the oxidative addition step in the catalytic cycle.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, Boronic Acid/Ester, and Base in a dry flask B Add Palladium Catalyst and Ligand A->B C Add degassed Solvent B->C D Inert Atmosphere (N2 or Ar) C->D E Heat to specified temperature (e.g., 80-110 °C) D->E F Monitor reaction progress (TLC, LC-MS) E->F G Cool to RT and perform aqueous work-up F->G H Extract with organic solvent G->H I Purify by column chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General workflow for Suzuki-Miyaura cross-coupling reactions.

This protocol provides a general procedure that can be adapted for various heteroarylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • This compound

  • Heteroarylboronic acid (e.g., Pyridine-3-boronic acid) (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the heteroarylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of 0.1 M).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(heteroaryl)-5-(methylsulfonyl)aniline.

Expertise & Experience: The choice of a phosphine ligand is crucial. For electron-deficient aryl bromides like our substrate, more electron-rich and bulky ligands such as XPhos or SPhos in combination with Pd₂(dba)₃ can often lead to higher yields and faster reaction times compared to Pd(PPh₃)₄. The use of a mixed solvent system like dioxane/water is common, as water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.

Buchwald-Hartwig Amination: Constructing Key C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an aryl halide with a primary or secondary amine[3][6]. This reaction is particularly important in medicinal chemistry for the synthesis of anilines and their derivatives, which are present in a multitude of bioactive compounds, including kinase inhibitors.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OA_complex [Ar-Pd(II)(X)Ln] Pd0->OA_complex Oxidative Addition ArX This compound ArX->OA_complex Amido_complex [Ar-Pd(II)(NR2)Ln] OA_complex->Amido_complex Amine Coordination & Deprotonation (Base) Amine R2NH (Amine) Amine->Amido_complex Amido_complex->Pd0 Reductive Elimination Product 3-(R2N)-5-(methylsulfonyl)aniline Amido_complex->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

This protocol outlines a general procedure for the coupling of this compound with a heterocyclic amine, a common transformation in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Heterocyclic amine (e.g., Morpholine, Piperazine derivative) (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP) (2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) (1.4-2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq) and the phosphine ligand (e.g., XPhos, 0.02 eq).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the base (e.g., NaOt-Bu, 1.4 eq).

  • Add this compound (1.0 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M) via syringe.

  • Finally, add the heterocyclic amine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired N-heterocyclic derivative.

Trustworthiness: The success of the Buchwald-Hartwig amination is highly dependent on the exclusion of air and moisture. Therefore, the use of dry, degassed solvents and proper inert atmosphere techniques is critical for obtaining reproducible and high-yielding results. The choice of base is also crucial; strong, non-nucleophilic bases like sodium tert-butoxide are often preferred for their ability to efficiently deprotonate the amine without competing in the reaction[7].

Application in the Synthesis of Kinase Inhibitors

The 3-amino-5-(methylsulfonyl)phenyl moiety is a key structural feature in a number of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer[8][9]. The methylsulfonyl group, being a strong electron-withdrawing group and a hydrogen bond acceptor, can significantly influence the binding affinity and selectivity of a drug molecule to its target kinase.

Example Application: Synthesis of a Quinazoline-based Kinase Inhibitor Core

Quinazoline scaffolds are prevalent in many approved kinase inhibitor drugs[10][11]. A common synthetic strategy involves the reaction of a substituted aniline with a 4-chloroquinazoline.

Reagent/ConditionPurpose
This compoundProvides the key substituted aniline fragment.
4-Chloroquinazoline derivativeThe heterocyclic coupling partner.
Pd-catalyzed C-N coupling or SNArTo form the crucial aniline-quinazoline bond.

The synthesis of quinazoline derivatives can be achieved through various methods, often involving the cyclization of anthranilic acid derivatives or 2-aminobenzonitriles[7].

Further Transformations: Building Complexity through Cyclization Reactions

Following the initial functionalization of this compound via cross-coupling, the resulting substituted aniline can serve as a precursor for the construction of various fused heterocyclic systems, such as benzimidazoles.

Protocol: Synthesis of a Benzimidazole Derivative

Benzimidazoles are another important class of heterocyclic compounds with a wide range of biological activities[12][13][14][15]. A common route to 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid.

Step 1: Reduction of a Nitro-intermediate

If a Suzuki or Buchwald-Hartwig reaction is performed on a nitro-analogue of the starting material (3-bromo-5-nitro-benzenesulfonamide), the nitro group can be subsequently reduced to an amine, generating an in situ diamine for cyclization.

Procedure for Nitro Group Reduction:

  • Dissolve the nitro-substituted biaryl or N-aryl amine in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a catalyst, such as 10% Pd/C.

  • Hydrogenate the mixture using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).

  • Filter the catalyst through Celite and concentrate the filtrate to obtain the diamine.

Step 2: Benzimidazole Ring Formation

  • Dissolve the resulting diamine in a suitable solvent (e.g., ethanol or acetic acid).

  • Add the desired aldehyde (1.0 eq) and heat the mixture to reflux.

  • The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

Causality Behind Experimental Choices: The methylsulfonyl group is generally stable under a variety of reaction conditions, including catalytic hydrogenation and acidic or basic conditions used for cyclization, making it a reliable substituent throughout multi-step syntheses.

Conclusion

This compound is a highly valuable and strategically important building block for the synthesis of novel heterocyclic compounds. Its utility stems from the presence of two key reactive sites: the bromine atom, which is amenable to a wide range of palladium-catalyzed cross-coupling reactions, and the aniline nitrogen, which can be used for subsequent cyclizations and derivatizations. The electron-withdrawing methylsulfonyl group not only modulates the reactivity of the aromatic ring but also serves as a key pharmacophoric element in the design of bioactive molecules, particularly kinase inhibitors. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this versatile reagent in their drug discovery and development programs.

References

Application Note: A Protocol for the Crystallization of 3-Bromo-5-(methylsulfonyl)aniline for X-ray Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique for the unambiguous determination of the three-dimensional structure of small molecules, which is critical in fields such as drug discovery and materials science.[1][2][3] A significant bottleneck in the application of SCXRD is the generation of high-quality single crystals suitable for diffraction experiments.[1][2] This application note provides a detailed, systematic protocol for the crystallization of 3-Bromo-5-(methylsulfonyl)aniline, a compound of interest in medicinal chemistry and organic synthesis. The protocol outlines a strategic approach to solvent screening and employs established crystallization techniques, including slow evaporation, vapor diffusion, and slow cooling, to facilitate the growth of diffraction-quality single crystals.

Introduction: The Rationale for a Systematic Approach

The successful crystallization of a small organic molecule is often described as more of an art than a science.[4] However, a systematic and logical approach can significantly increase the probability of obtaining high-quality single crystals. The fundamental principle of crystallization from a solution is to bring a saturated or nearly saturated solution to a state of supersaturation under controlled conditions, allowing for the slow formation of an ordered crystal lattice.[5] Factors such as solvent choice, temperature, and the rate of solvent removal or cooling play a critical role in this process.[6][7]

This compound possesses functional groups (aniline, sulfonyl, and bromo) that influence its solubility and intermolecular interactions, making the selection of an appropriate solvent system crucial. This protocol is designed to guide the researcher through a logical workflow, from initial solubility testing to the application of various crystallization techniques, thereby maximizing the chances of success.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the target compound is essential for designing an effective crystallization strategy.

PropertyValue/DescriptionSource
Molecular Formula C7H8BrNO2SParchem[8], 2a biotech[9]
Appearance Likely a solid at room temperatureInferred from similar aniline derivatives[10][11]
Polarity Expected to be a polar molecule due to the aniline and methylsulfonyl groups.Inferred from structure
Solubility Expected to be soluble in polar organic solvents and potentially sparingly soluble in nonpolar solvents and water.Inferred from structure and general principles[12]

Experimental Workflow for Crystallization

The following workflow provides a systematic approach to identifying suitable crystallization conditions for this compound.

Crystallization_Workflow cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Crystallization Techniques cluster_2 Phase 3: Analysis start Start: Pure Compound (>95%) solubility Solubility Screening start->solubility solvent_selection Select Solvent Systems solubility->solvent_selection slow_evap Slow Evaporation solvent_selection->slow_evap vapor_diff Vapor Diffusion solvent_selection->vapor_diff slow_cool Slow Cooling solvent_selection->slow_cool crystal_harvest Crystal Harvesting & Mounting slow_evap->crystal_harvest vapor_diff->crystal_harvest slow_cool->crystal_harvest xray_analysis X-ray Diffraction Analysis crystal_harvest->xray_analysis end End: Structure Determination xray_analysis->end

Figure 1. A systematic workflow for the crystallization of this compound.

Detailed Protocols

Materials and Equipment
  • This compound (purity >95%)

  • A selection of analytical grade solvents (see Table 2)

  • Small glass vials (1-4 mL) with caps

  • Pasteur pipettes

  • Microscope slides

  • Watch glasses

  • Heating block or water bath

  • Stereomicroscope

  • Crystallography mounting loops and pins

Phase 1: Solubility Screening

The choice of solvent is paramount in crystallization.[7] An ideal solvent will dissolve the compound when heated but allow for the formation of crystals upon cooling or slow evaporation.

Protocol:

  • Place a small amount (approx. 1-2 mg) of this compound into several small, clean vials.

  • Add a potential solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate solubility.

  • If the compound is insoluble at room temperature, gently warm the vial and continue adding the solvent dropwise until dissolution is achieved.

  • Observe the vials as they cool to room temperature. The formation of a precipitate or crystals upon cooling is a positive indicator.

  • Based on these observations, categorize the solvents as "Good" (dissolves when hot, sparingly soluble or insoluble when cold), "Poor" (insoluble even when hot), or "Too Good" (highly soluble at room temperature).

SolventExpected Solubility BehaviorRationale
Methanol, Ethanol, Acetone, Acetonitrile Likely "Good" or "Too Good"Polar protic and aprotic solvents that should effectively solvate the molecule.
Ethyl Acetate, Dichloromethane Likely "Good"Solvents of intermediate polarity.
Toluene, Hexane Likely "Poor"Nonpolar solvents that are less likely to dissolve the polar compound.
Water Likely "Poor"While the molecule has polar groups, overall hydrophobicity may limit solubility.
Phase 2: Crystallization Techniques

Based on the solubility screening, select appropriate solvent systems to attempt crystallization using the following methods.

This is often the simplest and first method to try for air-stable compounds.[4][13] It is most effective when a solvent is identified in which the compound is moderately soluble at room temperature.[14]

Steps:

  • Prepare a nearly saturated solution of this compound in a "Good" solvent (e.g., ethyl acetate or a mixture like ethanol/water) in a clean vial.

  • Filter the solution through a small cotton plug in a Pasteur pipette to remove any particulate matter.

  • Cover the vial with parafilm and pierce a few small holes with a needle to allow for slow solvent evaporation.[4][13] The rate of evaporation can be controlled by the number and size of the holes.

  • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[14]

This technique is particularly useful when only small amounts of the compound are available and is considered one of the best crystallization methods.[7][15] It involves the slow diffusion of a "poor" solvent (anti-solvent) vapor into a solution of the compound in a "good" solvent.[15]

Setup (Vial-in-Vial):

  • Prepare a concentrated solution of the compound in a "good" solvent (e.g., methanol or acetone) in a small, narrow vial.

  • Place this small vial inside a larger vial containing a small amount of a volatile "poor" solvent (e.g., hexane or diethyl ether).[15]

  • Seal the outer vial tightly and leave it undisturbed.

  • The vapor from the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and inducing crystallization.[15]

This method is ideal for compounds that exhibit a significant increase in solubility with temperature.[5]

Steps:

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., acetonitrile or ethanol) at an elevated temperature (just below the solvent's boiling point).

  • Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any impurities.

  • Cover the flask or vial and allow it to cool slowly to room temperature. To slow the cooling process, the vessel can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[4]

  • Once at room temperature, the vessel can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield.

Troubleshooting and Expert Insights

  • Oiling Out: If an oil forms instead of crystals, it indicates that the solution is too supersaturated. Try using a more dilute solution, a different solvent system, or a slower rate of cooling or evaporation.[16]

  • Microcrystals: The formation of many small crystals suggests rapid nucleation. This can be mitigated by reducing the level of supersaturation, ensuring the crystallization vessel is scrupulously clean, and minimizing vibrations.[4]

  • No Crystals Form: If no crystals appear, the solution may not be sufficiently saturated. Allow more solvent to evaporate or try a different solvent system. Seeding with a microcrystal from a previous experiment can sometimes initiate crystallization.[16]

  • Solvent Mixtures: Using a binary solvent system (a "good" solvent and a "poor" solvent) can provide finer control over solubility and is a powerful strategy if single-solvent systems fail.[4][16]

Conclusion

The successful crystallization of this compound for single-crystal X-ray analysis is achievable through a systematic and patient approach. By thoroughly screening solvents and applying fundamental crystallization techniques such as slow evaporation, vapor diffusion, and slow cooling, researchers can significantly improve their chances of obtaining diffraction-quality crystals. This protocol provides a robust framework for this process, grounded in the principles of crystal growth for small organic molecules.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your synthetic success. Our focus is on providing practical, experience-driven insights to help you navigate the common challenges associated with this multi-step synthesis, ultimately improving your yield and purity.

Synthetic Strategy Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. A plausible and efficient synthetic route, which we will explore in detail, begins with the protection of the amino group of a substituted aniline, followed by electrophilic aromatic substitution to introduce the bromo and sulfonyl functionalities, and concludes with deprotection and reduction steps.

Synthetic_Workflow A 1. Acetylation of m-Nitroaniline B 2. Bromination A->B Acetic Anhydride C 3. Sulfonation B->C N-Bromosuccinimide D 4. Reduction of Nitro Group C->D Chlorosulfonic Acid E 5. Methylation of Sulfonamide D->E Iron/HCl F This compound E->F Methyl Iodide

Caption: Proposed synthetic workflow for this compound.

Part 1: Acetylation of m-Nitroaniline - Troubleshooting and FAQ

Q1: My acetylation of m-nitroaniline is incomplete, resulting in a low yield of the desired N-(3-nitrophenyl)acetamide. What are the likely causes and how can I improve the conversion?

A1: Incomplete acetylation is a common issue and can often be attributed to several factors:

  • Insufficient Acetic Anhydride: Ensure you are using a sufficient excess of acetic anhydride. A molar ratio of 1.5 to 2.0 equivalents relative to m-nitroaniline is recommended to drive the reaction to completion.

  • Presence of Water: Acetic anhydride readily hydrolyzes in the presence of water, which will reduce its effectiveness. Ensure all glassware is thoroughly dried and use anhydrous solvents if applicable.

  • Inadequate Reaction Time or Temperature: While the reaction is typically fast, ensure you are allowing adequate time for completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial. If the reaction is sluggish at room temperature, gentle heating to 40-50°C can be beneficial.

ParameterRecommendation
Reagent Ratio 1.5 - 2.0 eq. of Acetic Anhydride
Solvent Glacial Acetic Acid
Temperature Room Temperature to 50°C
Monitoring TLC (e.g., 1:1 Hexane:Ethyl Acetate)

Q2: I am observing the formation of di-acetylated byproducts. How can I prevent this?

A2: Di-acetylation is less common but can occur under harsh conditions. To minimize this:

  • Control the Temperature: Avoid excessive heating. The reaction is generally exothermic, so initial cooling might be necessary, followed by allowing it to proceed at room temperature.

  • Controlled Addition of Acetic Anhydride: Add the acetic anhydride dropwise to the solution of m-nitroaniline to maintain better control over the reaction temperature.

Part 2: Bromination of N-(3-nitrophenyl)acetamide - Troubleshooting and FAQ

Q1: The bromination of my N-(3-nitrophenyl)acetamide is giving me a mixture of regioisomers. How can I improve the selectivity for the desired 5-bromo isomer?

A1: The directing effects of the acetamido and nitro groups are crucial here. The acetamido group is ortho, para-directing, while the nitro group is meta-directing. To favor bromination at the 5-position (meta to the nitro group and ortho to the acetamido group), consider the following:

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile often provides better regioselectivity compared to using elemental bromine.

  • Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0-5°C) to enhance selectivity. Electrophilic aromatic substitutions are often more selective at lower temperatures.[1]

Q2: My bromination reaction is very slow and the yield is low. What can I do to improve it?

A2: A sluggish reaction can be due to insufficient activation or issues with the reagents.

  • Catalyst: The addition of a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃), can accelerate the reaction. However, be cautious as this can sometimes decrease regioselectivity.

  • Purity of NBS: Ensure the NBS you are using is of high purity. Impurities can inhibit the reaction. Recrystallization of NBS from water may be necessary.

Part 3: Introduction of the Sulfonyl Group - Troubleshooting and FAQ

This can be approached in two ways: direct sulfonation or a Sandmeyer-type reaction.

Method A: Direct Chlorosulfonation

Q1: The chlorosulfonation of N-(5-bromo-3-nitrophenyl)acetamide is resulting in a low yield and a significant amount of tar-like byproducts. How can I optimize this step?

A1: Chlorosulfonation with chlorosulfonic acid is a harsh reaction and prone to side reactions.[2][3]

  • Temperature Control: This is the most critical parameter. The reaction should be performed at low temperatures (typically 0-5°C) with slow, portion-wise addition of the substrate to the chlorosulfonic acid.

  • Stoichiometry: Use a minimal excess of chlorosulfonic acid (around 2-3 equivalents) to avoid excessive side reactions.

  • Quenching: The reaction mixture should be quenched by carefully pouring it onto crushed ice. This must be done slowly and with vigorous stirring to dissipate the heat generated.

Method B: Sandmeyer Reaction Approach

This is a milder alternative to direct sulfonation.

Sandmeyer_Reaction A Starting Amine B Diazonium Salt A->B NaNO2, HCl C Sulfonyl Chloride B->C SO2, CuCl2

Caption: Key steps in a Sandmeyer-type sulfonyl chloride synthesis.[4]

Q2: My Sandmeyer reaction to form the sulfonyl chloride is giving a low yield. What are the common pitfalls?

A2: The success of a Sandmeyer reaction hinges on the stability of the diazonium salt and the efficiency of the subsequent substitution.[5][6][7]

  • Diazotization Temperature: The formation of the diazonium salt must be carried out at low temperatures (0-5°C) to prevent its decomposition.

  • Purity of Sodium Nitrite: Use high-purity sodium nitrite.

  • Copper Catalyst: The copper(I) or copper(II) catalyst must be active. Ensure it has been stored properly.

  • SO₂ Source: A stable SO₂ surrogate like DABSO can be beneficial for easier handling and improved reaction consistency.[4]

Part 4: Reduction of the Nitro Group - Troubleshooting and FAQ

Q1: The reduction of the nitro group in my intermediate is incomplete, and I am having trouble separating the product from the starting material. What are my options?

A1: Incomplete reduction can be due to several factors.

  • Reducing Agent: A common and effective method is the use of a metal in acidic media, such as iron powder in the presence of hydrochloric acid or acetic acid. Ensure the iron powder is activated (e.g., by washing with dilute HCl).

  • Reaction Conditions: The reaction is often heated to reflux to ensure completion. Monitor the reaction by TLC until the starting material is fully consumed.

  • Alternative Reducing Agents: If the metal/acid method is problematic, catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient alternative, although it may require specialized equipment.

Reducing AgentProsCons
Fe/HCl Inexpensive, robustCan require harsh workup
SnCl₂·2H₂O Milder conditionsTin waste
Catalytic Hydrogenation Clean reaction, high yieldRequires H₂ gas, catalyst can be expensive

Part 5: Methylation of the Sulfonamide - Troubleshooting and FAQ

Q1: The methylation of my 3-amino-5-bromobenzenesulfonamide is not proceeding to completion. What are the key parameters to control?

A1: The methylation of a sulfonamide requires a suitable base and methylating agent.

  • Base Selection: A strong, non-nucleophilic base is preferred to deprotonate the sulfonamide. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are good choices.

  • Methylating Agent: Methyl iodide (CH₃I) is a common and effective methylating agent. Use a slight excess (1.1-1.2 equivalents).

  • Temperature: Gentle heating (e.g., 40-60°C) may be required to drive the reaction to completion.

Part 6: Alternative Route: Oxidation of a Thioether - Troubleshooting and FAQ

An alternative strategy involves the oxidation of a corresponding thioether precursor.

Oxidation_Workflow A 3-Bromo-5-(methylthio)aniline B 3-Bromo-5-(methylsulfinyl)aniline A->B Mild Oxidant (e.g., H2O2) C This compound B->C Stronger Oxidant (e.g., m-CPBA)

Caption: Stepwise oxidation of a thioether to a sulfone.

Q1: My oxidation of 3-bromo-5-(methylthio)aniline is over-oxidizing to the sulfone when I want to isolate the sulfoxide, or the reaction is stalling at the sulfoxide stage when I want the sulfone. How can I control the oxidation state?

A1: Controlling the oxidation of sulfides requires careful selection of the oxidant and control of the reaction stoichiometry and temperature.[8][9]

  • For Sulfoxide Formation:

    • Use one equivalent of a mild oxidizing agent like hydrogen peroxide (H₂O₂) in a solvent like acetic acid at room temperature.

    • Carefully monitor the reaction by TLC to avoid over-oxidation.

  • For Sulfone Formation:

    • Use at least two equivalents of a stronger oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO₄).

    • Alternatively, using an excess of hydrogen peroxide with a catalyst can also drive the reaction to the sulfone.[9]

    • Elevated temperatures can also favor the formation of the sulfone.

Desired ProductRecommended OxidantKey Considerations
Sulfoxide 1 eq. H₂O₂Low temperature, careful monitoring
Sulfone ≥ 2 eq. m-CPBA or H₂O₂Can be exothermic, ensure complete conversion

General Purification Guidance

Q: I am having difficulty purifying my final product, this compound. What are the best methods?

A: The purification of aromatic sulfones can sometimes be challenging due to their polarity and crystallinity.

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for obtaining high-purity material. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, may be required.

  • Column Chromatography: If recrystallization is not effective or if the product is an oil, silica gel column chromatography is a good alternative. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used.

  • Acid-Base Extraction: Since the final product is an aniline, it can be dissolved in an acidic aqueous solution (e.g., dilute HCl), washed with an organic solvent to remove non-basic impurities, and then re-precipitated by basifying the aqueous layer.

References

Purification challenges of 3-Bromo-5-(methylsulfonyl)aniline and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Bromo-5-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest possible purity in your experiments.

Part 1: Common Purification Challenges

This section addresses the fundamental issues that can arise during the purification of this compound, providing context for the troubleshooting steps that follow.

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of this compound is highly dependent on its synthetic route. However, common impurities may include:

  • Isomeric Impurities: Positional isomers, such as other bromo-methylsulfonylaniline variants, can form during synthesis. These are often the most challenging to remove due to their very similar physical and chemical properties.

  • Unreacted Starting Materials: Depending on the reaction's efficiency, precursors used in the synthesis may remain in the crude product.

  • Over-brominated Species: If bromination is a step in the synthesis, di- or tri-brominated species can form if the reaction conditions are not carefully controlled.[1]

  • Reaction By-products: Various side reactions can lead to the formation of unexpected molecules, which must be identified and removed. For related compounds, modern analytical techniques like Liquid Chromatography-Solid Phase Extraction/Nuclear Magnetic Resonance (LC-SPE/NMR) have been used to identify unknown impurities.[2]

Q2: Why does my this compound appear discolored (e.g., brown or purple)?

A2: Anilines as a class of compounds are susceptible to oxidation, which can lead to the formation of colored impurities. This process can be accelerated by exposure to air, light, or trace metal contaminants. While a faint cream or off-white color may be acceptable, significant discoloration often points to degradation or the presence of impurities.[3] Proper storage in a cool, dry, dark place under an inert atmosphere is recommended.[4]

Q3: How do the physical properties of this compound influence its purification?

A3: The key physical properties are its solid form and its polarity. Being a solid, recrystallization is a primary purification option. The molecule contains a polar sulfonyl group (-SO2CH3) and a basic aniline group (-NH2), but also a nonpolar bromophenyl ring. This amphiphilic nature means its solubility can be manipulated with a wide range of solvent systems, which is advantageous for both recrystallization and chromatography.

Part 2: Troubleshooting Purification Protocols

This section provides detailed, step-by-step solutions to specific problems you may encounter during purification.

Recrystallization Troubleshooting

Q4: I performed a recrystallization, but my yield is extremely low. What went wrong?

A4: Low yield is a common issue in recrystallization and can be attributed to several factors:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but readily at high temperatures. If the compound is too soluble at room temperature, you will lose a significant amount in the mother liquor.

  • Using Too Much Solvent: Dissolving the crude product in an excessive volume of solvent will keep it in solution even after cooling, drastically reducing the yield. The goal is to create a saturated solution at the solvent's boiling point.

  • Premature Crystallization: If the solution cools too quickly during a hot filtration step (intended to remove insoluble impurities), the product will crystallize prematurely on the filter paper.

  • Cooling Rate: Cooling the solution too rapidly can trap impurities within the crystal lattice and may lead to the formation of smaller, less pure crystals. A slower, more controlled cooling process is generally preferred.

Q5: My product's purity did not improve after recrystallization. What should I try next?

A5: If purity remains an issue, consider the following:

  • Co-crystallization: The impurities may have very similar solubility properties to your target compound, causing them to crystallize together.

  • Solution: Perform a systematic solvent screening to find a solvent system that maximizes the solubility difference between the product and the impurities. Sometimes a two-solvent system (one in which the compound is soluble and one in which it is not) provides better selectivity.

  • Alternative Method: If recrystallization fails, the impurities are likely too similar to the product. In this case, column chromatography is the recommended next step.

Experimental Protocol: Solvent Screening for Recrystallization
  • Place approximately 20-30 mg of your crude this compound into several different test tubes.

  • To each tube, add a different potential solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point, continuing to add solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The ideal solvent will show low solubility at cold temperatures and high solubility at hot temperatures, resulting in a high recovery of crystalline material.

SolventBoiling Point (°C)PolarityNotes
Isopropanol 82.5Polar ProticOften a good starting point for anilines.
Ethyl Acetate 77.1Polar AproticGood for compounds of intermediate polarity.
Toluene 110.6NonpolarUseful for dissolving nonpolar impurities.
Ethanol/Water VariesPolar ProticA two-solvent system that allows for fine-tuning of polarity.
Column Chromatography Troubleshooting

Q6: Why is my compound streaking or "tailing" on the silica gel column?

A6: This is a classic problem when purifying basic compounds like anilines on standard silica gel. Silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[1] The basic amine group of your compound can undergo a strong acid-base interaction with the silica, causing it to stick to the stationary phase and elute slowly and asymmetrically.[1][5]

Solution: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase. A common starting point is 0.5-1% TEA in your hexane/ethyl acetate or dichloromethane/methanol eluent. This will lead to sharper peaks and better separation.[1]

Q7: I can't separate my product from an impurity with a very similar Rf value. How can I improve my chromatographic separation?

A7: Separating closely-running spots requires optimizing several parameters:

  • Mobile Phase Polarity: The goal is to find a solvent system that maximizes the difference in Rf between your product and the impurity. Test various ratios of solvents using Thin Layer Chromatography (TLC) first. Aim for an Rf of 0.2-0.3 for your target compound to ensure it spends enough time on the column to separate effectively.[1]

  • Use a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), a shallow gradient (e.g., slowly increasing the percentage of the more polar solvent over a large volume) can often resolve close spots.

  • Alternative Stationary Phase: If silica gel doesn't provide adequate separation, consider a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. For separating aromatic isomers, a phenyl-functionalized silica gel column can offer different selectivity based on π-π interactions.[1][6]

Workflow Diagram: Purification Strategy Selection

G start Crude 3-Bromo-5- (methylsulfonyl)aniline tlc Run TLC in Hexane:EtOAc (e.g., 7:3) start->tlc decision1 Are impurities well-separated from product? tlc->decision1 decision2 Is product a solid at room temp? decision1->decision2 Yes column Purify by Column Chromatography (consider TEA modifier) decision1->column No recz Purify by Recrystallization decision2->recz Yes decision2->column No purity_check Check Purity (HPLC, NMR) recz->purity_check column->purity_check

Caption: Decision tree for selecting a purification method.

Part 3: Frequently Asked Questions (FAQs)

Q8: What analytical methods should I use to confirm the purity of my final product?

A8: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reverse-phase C18 or Phenyl column is often suitable.[6] The mobile phase could be a gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities, even at low levels.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying the mass of unknown impurities.[2]

Q9: What are the essential safety precautions for handling this compound?

A9: Always consult the Safety Data Sheet (SDS) before handling.[8] General precautions include:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[8]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

Q10: How should this compound be stored for long-term stability?

A10: To ensure long-term stability and prevent degradation, store the compound in a tightly sealed container. The storage area should be cool, dry, and well-ventilated. Protect from light and store under an inert atmosphere (e.g., nitrogen or argon) if possible to minimize oxidation.[4]

References

Optimizing reaction conditions for Buchwald-Hartwig amination of 3-Bromo-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Buchwald-Hartwig Amination of 3-Bromo-5-(methylsulfonyl)aniline

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination. This guide is specifically tailored for researchers, chemists, and process development professionals working with challenging, electron-deficient substrates like this compound. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The substrate in focus, this compound, presents a unique set of challenges. The potent electron-withdrawing nature of the methylsulfonyl group significantly alters the electronic properties of the aryl bromide, influencing oxidative addition and the overall catalytic cycle. This guide is structured in a question-and-answer format to directly address the common issues and strategic decisions you will face during your experimental work.

Part 1: Frequently Asked Questions & Initial Setup

Q1: What are the primary challenges when aminating this compound?

The primary challenge stems from the substrate's electronic properties. The methylsulfonyl (-SO₂Me) group is a powerful electron-withdrawing group. This has two main consequences:

  • Activation of the C-Br Bond: The carbon-bromine bond is more electron-deficient, which can facilitate the initial oxidative addition step to the Pd(0) catalyst.

  • Deactivation of the Amine: If you are using this molecule as the amine coupling partner (after a prior transformation), its nucleophilicity is significantly reduced, making the C-N bond formation more difficult. For the purpose of this guide, we will assume it is the aryl bromide electrophile.

These electronic effects necessitate careful selection of the catalyst system to ensure efficient and clean conversion.

Q2: I'm setting up my first reaction. What is a reliable starting point for catalyst, ligand, base, and solvent?

For an electron-deficient aryl bromide, a robust starting point is crucial for success. We recommend beginning with a modern, well-defined palladium precatalyst and a bulky, electron-rich biarylphosphine ligand. These systems are designed to promote the key steps of oxidative addition and reductive elimination.[1]

A strong, non-nucleophilic base is generally required to facilitate the deprotonation of the amine coupling partner.[2] Anhydrous, aprotic solvents are standard, with toluene and dioxane being common choices.

Table 1: Recommended Starting Conditions for Screening

ComponentRecommendationRationale & Key Considerations
Palladium Source XPhos Pd G3 (2 mol %)G3 precatalysts are air-stable and efficiently generate the active LPd(0) species under basic conditions.[3][4] XPhos is a bulky, electron-rich ligand ideal for challenging substrates.[5]
Ligand XPhos (2.2 mol %)A slight excess of ligand can help prevent catalyst deactivation, especially since amines can sometimes act as competing ligands.[4]
Base Sodium tert-butoxide (NaOtBu) (1.4 equiv.)A strong alkoxide base that generally provides high reaction rates.[6] Be aware it is incompatible with base-sensitive functional groups like esters.[6]
Solvent Toluene or 1,4-Dioxane (0.1 - 0.2 M)Both are standard, non-polar aprotic solvents. Toluene can be advantageous for aryl iodides but works well for bromides too.[6] Ensure the solvent is anhydrous.
Temperature 100-110 °CA higher temperature is often necessary to drive the reaction to completion, especially with less reactive coupling partners.[2]
Atmosphere Inert (Nitrogen or Argon)The active Pd(0) catalyst is sensitive to oxygen. Standard inert atmosphere techniques are required.

Part 2: Troubleshooting Common Issues

This section addresses the most common problems encountered during the optimization process. The following flowchart provides a logical path for diagnosing and solving issues with your reaction.

Troubleshooting_Workflow Buchwald-Hartwig Troubleshooting Flowchart cluster_SM_Remaining SM Remaining cluster_SM_Consumed SM Consumed Start Low Yield or Conversion Check_SM Starting Material (SM) Consumed? Start->Check_SM Catalyst_Inactive Potential Issue: Inactive Catalyst Check_SM->Catalyst_Inactive No Side_Products Major Side Products Observed? Check_SM->Side_Products Yes Solution_Catalyst Solutions: 1. Use a Precatalyst (e.g., G3/G4) 2. Screen Ligands (RuPhos, BrettPhos) 3. Increase Temperature 4. Check Reagent Purity Catalyst_Inactive->Solution_Catalyst Debromination Issue: Debromination (Hydrodehalogenation) Side_Products->Debromination Yes, debrominated SM Tar_Formation Issue: Tar / Decomposition Side_Products->Tar_Formation Yes, complex mixture No_Product Issue: Product Degradation or Catalyst Inhibition Side_Products->No_Product No, clean baseline Solution_Debromination Solutions: 1. Use a weaker, bulkier base (K₃PO₄, Cs₂CO₃) 2. Screen Ligands (e.g., Josiphos) 3. Lower Reaction Temperature Debromination->Solution_Debromination Solution_Tar Solutions: 1. Lower Temperature 2. Decrease Catalyst Loading 3. Use a Milder Base (K₂CO₃) Tar_Formation->Solution_Tar Solution_No_Product Solutions: 1. Lower Temperature 2. Screen different solvent/base combinations 3. Check for catalyst poisons (e.g., sulfur impurities) No_Product->Solution_No_Product

Caption: A decision-making flowchart for troubleshooting common issues.

Q3: My reaction has stalled, and I have a lot of unreacted this compound. What's wrong?

This is a classic sign of poor catalyst activity or catalyst death. The active Pd(0) species may not be forming efficiently, or it is being deactivated during the reaction.

  • Expert Insight: While Pd(OAc)₂ is a common palladium source, it can be unreliable as it requires in situ reduction to the active Pd(0) state.[7] Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed to cleanly and rapidly generate the active LPd(0) catalyst upon exposure to the base, leading to more reproducible results.[3][4]

  • Troubleshooting Steps:

    • Switch to a Precatalyst: If you are using a source like Pd(OAc)₂ or Pd₂(dba)₃, switch to a precatalyst like XPhos Pd G3 or RuPhos Pd G3.

    • Ligand Screening: The initial ligand choice may not be optimal. Bulky, electron-rich dialkylbiaryl phosphine ligands are excellent for these couplings.[1] Consider screening other high-performance ligands such as RuPhos (excellent for secondary amines) or BrettPhos (effective for monoarylation of primary amines).[5]

    • Check Reagent Quality: Ensure your amine, base, and solvent are pure and anhydrous. Water can interfere with the catalyst. Old or improperly stored NaOtBu can lose its potency.

    • Increase Temperature: If kinetics are slow, cautiously increasing the temperature in 10 °C increments may improve conversion.

Q4: My starting material is consumed, but my yield is low and I see a significant amount of 5-(methylsulfonyl)aniline (the debrominated product). How can I prevent this?

This side reaction is known as hydrodehalogenation. It can compete with the desired C-N bond formation, particularly with electron-deficient aryl halides. The mechanism can involve β-hydride elimination from the palladium-amido complex.[1]

  • Expert Insight: The choice of base plays a critical role here. Strong, sterically small bases like NaOtBu can sometimes promote this pathway. Switching to a weaker or bulkier base can often suppress hydrodehalogenation.

  • Troubleshooting Steps:

    • Change the Base: This is the most effective solution. Switch from NaOtBu to a weaker inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[3][6] These bases offer excellent functional group tolerance and are often effective at minimizing side reactions.[3][6]

    • Ligand Choice: Certain ligands are more prone to this pathway than others. Screening ligands can identify a system that favors reductive elimination over β-hydride elimination.

    • Lower the Temperature: High temperatures can accelerate side reactions. Once you have an effective catalyst system, try running the reaction at the lowest temperature that still provides a reasonable reaction rate (e.g., 80-90 °C).

Q5: My reaction turns black and forms a "tar-like" substance. What is happening?

The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This can be caused by excessively high temperatures, impurities, or an unstable catalytic complex. A dark, tarry mixture often indicates substrate or product decomposition under harsh conditions.

  • Troubleshooting Steps:

    • Reduce Temperature: This is the first and most crucial step. Your conditions are likely too harsh.

    • Re-evaluate Base Choice: A very strong base like NaOtBu might be promoting decomposition of your substrate or product, especially at high temperatures. Consider a milder base like K₃PO₄.

    • Check Purity: Ensure all reagents are free of impurities that could poison the catalyst.

    • Decrease Catalyst Loading: While counterintuitive, sometimes a very high catalyst concentration can lead to side reactions and decomposition. Try reducing the catalyst loading to 1 mol %.

Part 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for setting up a screening experiment.

Protocol: General Procedure for Buchwald-Hartwig Amination Screening

Note: This procedure should be performed using standard inert atmosphere techniques (e.g., in a glovebox or using a Schlenk line).

  • Vial Preparation: To an oven-dried 2-dram vial equipped with a magnetic stir bar, add the base (e.g., NaOtBu, 0.7 mmol, 1.4 equiv.).

  • Addition of Solids: In the glovebox, add this compound (0.5 mmol, 1.0 equiv.) and the palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 2 mol %).

  • Seal and Purge: Crimp-seal the vial. If working outside a glovebox, purge the vial with argon or nitrogen for 5 minutes.

  • Add Liquids: Add the amine coupling partner (0.6 mmol, 1.2 equiv.) followed by the anhydrous solvent (e.g., toluene, 2.5 mL to make a 0.2 M solution) via syringe.

  • Reaction: Place the vial in a pre-heated aluminum heating block set to the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction for the specified time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots and analyzing via LC-MS or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

References

Preventing side reactions during the functionalization of 3-Bromo-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3-Bromo-5-(methylsulfonyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but challenging building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its reactivity and prevent common side reactions.

Understanding the Reactivity of this compound

The unique substitution pattern of this compound governs its reactivity. The strongly electron-withdrawing methylsulfonyl group (-SO₂Me) at the meta-position significantly deactivates the aromatic ring and reduces the nucleophilicity of the aniline nitrogen. The bromine atom, also at a meta-position relative to the amine, contributes to the deactivation through its inductive effect. This electronic profile necessitates more forcing reaction conditions compared to simpler anilines, which in turn can lead to a higher propensity for side reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the functionalization of this compound in a question-and-answer format.

Issue 1: Low or No Conversion in N-Acylation Reactions

Question: I am attempting to N-acylate this compound with an acyl chloride and a standard base like triethylamine, but I am observing very low conversion. What is the likely cause and how can I resolve it?

Answer: The reduced nucleophilicity of the aniline nitrogen, due to the two meta-electron-withdrawing groups, is the primary reason for the low reactivity. Standard conditions are often insufficient to drive the reaction to completion.

Potential Solutions:

  • Stronger Base/Activation: Employ a stronger, non-nucleophilic base such as pyridine or 4-dimethylaminopyridine (DMAP) as a catalyst. DMAP is particularly effective in activating the acylating agent.

  • More Reactive Acylating Agent: If using an acid anhydride, consider switching to the corresponding acyl chloride, which is more electrophilic.

  • Elevated Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier. However, monitor the reaction closely to avoid decomposition.

  • Alternative Acylating Conditions: For challenging acylations, consider using coupling reagents like HATU or HOBt/EDC with the corresponding carboxylic acid.

Recommended Protocol for N-Acetylation:

  • Dissolve this compound (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a catalytic amount of DMAP (0.1 equiv.).

  • Cool the mixture to 0 °C.

  • Add acetic anhydride (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

Issue 2: Significant Debromination Observed During Palladium-Catalyzed Cross-Coupling

Question: During a Suzuki-Miyaura or Buchwald-Hartwig reaction with this compound, I am isolating a significant amount of the debrominated product, 3-(methylsulfonyl)aniline. How can I prevent this side reaction?

Answer: Reductive dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] It can be promoted by several factors, including the choice of ligand, base, and the presence of hydride sources.

Causality and Prevention Workflow:

G start Problem: Debromination Side Reaction ligand Ligand Choice: Bulky, electron-rich phosphines can promote reductive elimination of H-Br from Pd center. start->ligand base Base Selection: Strong bases like NaOt-Bu can generate hydride species from solvent or impurities. start->base hydride Hydride Source: Impurities in reagents or solvent (e.g., isopropanol in acetone). start->hydride sol_ligand Solution: Use less electron-rich ligands (e.g., PPh₃) or ligands known to suppress dehalogenation (e.g., certain biaryl phosphines). ligand->sol_ligand sol_base Solution: Use a weaker base like K₂CO₃ or K₃PO₄. Ensure anhydrous conditions. base->sol_base sol_hydride Solution: Use high-purity, anhydrous solvents and reagents. Avoid alcohol co-solvents if possible. hydride->sol_hydride

Caption: Workflow to troubleshoot debromination.

Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂ or a Pd(OAc)₂/SPhos systemThese catalysts are often effective for challenging substrates and can minimize side reactions.
Base K₂CO₃ or K₃PO₄Milder inorganic bases are less likely to promote dehalogenation compared to alkoxides.
Solvent 1,4-Dioxane/water (e.g., 4:1) or Toluene/waterA protic co-solvent is often necessary for the Suzuki reaction, but use with caution and ensure proper degassing.
Temperature 80-100 °CNecessary to drive the reaction of the deactivated aryl bromide.
Issue 3: Poor Yield in Buchwald-Hartwig Amination

Question: I am trying to couple a secondary amine with this compound using standard Buchwald-Hartwig conditions but the yield is very low.

Answer: The deactivated nature of the aryl bromide and potential catalyst inhibition by the substrate or product can lead to poor yields. The choice of ligand and base is critical for this transformation.[3][4][5]

Key Considerations for Optimization:

  • Ligand Selection: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are often necessary to promote the oxidative addition of the electron-poor aryl bromide.[4]

  • Base Strength: A strong base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[5]

  • Catalyst Precursor: Using a pre-formed palladium-ligand complex (precatalyst) can sometimes give more consistent results than generating the active catalyst in situ.

General Protocol for Buchwald-Hartwig Amination:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4-5 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.).

  • Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Add anhydrous, degassed toluene or dioxane.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the aniline nitrogen before attempting functionalization?

A1: Not always, but it is highly recommended in certain cases.

  • For Cross-Coupling Reactions: Many modern Buchwald-Hartwig and Suzuki-Miyaura protocols are compatible with unprotected anilines.[6] However, if you are experiencing issues with catalyst inhibition or side reactions at the N-H bond, protection as an acetamide or carbamate can be beneficial.

  • For Ortho-Lithiation: N-protection is mandatory for directed ortho-lithiation. A pivaloyl (Piv) or Boc group can direct lithiation to the C2 position.

  • To Improve Solubility: Protection can improve the solubility of the starting material and intermediates in organic solvents.

Common Protecting Groups for Anilines:

Protecting GroupAbbreviationIntroduction ConditionsRemoval Conditions
tert-ButoxycarbonylBocBoc₂O, base (e.g., Et₃N, DMAP)Strong acid (e.g., TFA, HCl)
BenzyloxycarbonylCbzCbz-Cl, baseH₂, Pd/C
AcetylAcAc₂O or AcCl, baseAcidic or basic hydrolysis

Q2: Can I achieve selective functionalization at the C-Br bond without affecting other positions on the ring?

A2: Yes, the C-Br bond is the most reactive site for palladium-catalyzed cross-coupling reactions. The C-H bonds on the ring are significantly less reactive under these conditions. Electrophilic aromatic substitution is unlikely to be selective due to the deactivating nature of the substituents.

Q3: What are the preferred positions for further substitution on the aromatic ring?

A3: The directing effects of the substituents are as follows:

  • -NH₂: Ortho, para-directing (positions 2, 4, 6)

  • -SO₂Me: Meta-directing (positions 2, 4, 6 relative to itself)

  • -Br: Ortho, para-directing (positions 2, 4, 6 relative to itself)

The interplay of these effects makes predicting the outcome of electrophilic aromatic substitution challenging. However, after N-protection, directed ortho-metalation can be used to selectively functionalize the C2 position.[7]

Decision Tree for Functionalization Strategy:

G start Desired Functionalization of this compound c_br_func Functionalization at C-Br bond? start->c_br_func n_func Functionalization at N-H bond? start->n_func c_h_func Functionalization at C-H bond? start->c_h_func cross_coupling Use Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, etc.) c_br_func->cross_coupling Yes acylation_alkylation Use N-Acylation or N-Alkylation protocols n_func->acylation_alkylation Yes dom Directed Ortho-Metalation (DoM) (Requires N-protection) c_h_func->dom Yes

Caption: Strategy selection for functionalization.

References

Technical Support Center: Strategies for Removing Catalyst Residues from 3-Bromo-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of complex active pharmaceutical ingredients (APIs) and intermediates, such as 3-Bromo-5-(methylsulfonyl)aniline, frequently relies on transition-metal catalysis, with palladium being the most prevalent catalyst for crucial carbon-carbon and carbon-heteroatom bond formations.[1][2] While these catalysts are indispensable for achieving high yields and selectivities, their removal from the final product is a critical challenge.[2] Stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH), mandate extremely low levels of residual metals in APIs, often below 10 parts per million (ppm), due to their potential toxicity and impact on downstream chemistry.[2][3][4]

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and removing catalyst residues from this compound. We will explore the causality behind various purification strategies, offer detailed protocols, and address common issues encountered in the laboratory and during scale-up.

Frequently Asked Questions (FAQs)

Q1: Why is removing catalyst residues from my this compound product so critical?

A1: Complete removal of the synthesis catalyst, typically palladium, is paramount for three primary reasons:

  • Regulatory Compliance: Health authorities like the FDA and EMA enforce strict limits on elemental impurities in drug products.[4][5] The ICH Q3D guideline provides permitted daily exposure (PDE) values for metals, which translate to low ppm concentration limits in the final API.[2]

  • Patient Safety: Many transition metals, including palladium, are toxic and pose a risk to patient health.[2]

  • Chemical Stability and Downstream Reactivity: Residual metal impurities can sometimes catalyze undesired side reactions in subsequent synthetic steps or degrade the final API during storage, impacting its efficacy and shelf-life.[2]

Q2: What are the primary methods for removing residual palladium?

A2: The most common and effective methods for palladium removal can be broadly categorized as follows:

  • Adsorption/Scavenging: This involves using solid-supported materials that selectively bind to the metal. Activated carbon and specialized metal scavengers, which are often silica or polymer-based materials functionalized with thiol, amine, or other chelating groups, are highly effective.[2][6][7] This method is popular due to its operational simplicity and high efficiency.[7]

  • Crystallization: As a fundamental purification technique for solids, crystallization can separate the desired product from impurities, including catalyst residues that remain in the mother liquor.[6] However, its effectiveness is not guaranteed and, in some cases, can even lead to the concentration of metal impurities within the crystal lattice.[7]

  • Extraction: Liquid-liquid extraction utilizes two immiscible liquid phases to partition the catalyst away from the product.[6][8] This can be enhanced by using aqueous washes containing acids, bases, or chelating agents to form water-soluble metal salts.[9][10]

  • Chromatography: Column chromatography is a standard laboratory technique for purifying organic compounds and can effectively separate the product from catalyst residues.[9] However, it may not be sufficient on its own to reach the low ppm levels required for APIs and is often less practical for large-scale operations.[4][11]

  • Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal, simple filtration through a filter aid such as Celite® is the first and most straightforward removal step.[6][9]

Q3: How do I choose the right removal method for my specific situation?

A3: The optimal method is highly dependent on the specific context, including the state of the palladium residue (e.g., oxidation state, homogeneous vs. heterogeneous), the properties of your product, the solvent system, and the scale of your reaction.[2] The following decision workflow can guide your choice.

Caption: Decision workflow for selecting a purification strategy.

Q4: My product has a methylsulfonyl group. Does this sulfur functionality affect catalyst removal?

A4: Yes, the presence of a sulfur-containing functional group like methylsulfonyl can present challenges. Sulfur compounds are known to act as poisons for many transition metal catalysts, including palladium. This interaction means the residual palladium in your crude product might be strongly coordinated to your product or related impurities, making it more difficult to remove. This strong binding can reduce the effectiveness of standard methods. You may find that scavengers with a high affinity for palladium, such as those containing thiol (sulfur) groups, are particularly effective as they can competitively bind and sequester the metal.[12]

Q5: How can I accurately measure the residual catalyst concentration in my final product?

A5: The industry-standard and most reliable method for quantifying trace metal residues in APIs is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) .[1][5] This technique offers extremely high sensitivity, allowing for accurate detection and quantification of palladium down to parts-per-billion (ppb) levels, well below the required regulatory limits. Other techniques like atomic absorption (AA) spectroscopy and X-ray fluorescence (XRF) are also used but ICP-MS is generally preferred for final product validation.[3][5] Rapid colorimetric or fluorimetric screening methods can be useful for in-process checks during optimization but are not typically used for final release testing.[1][5]

Troubleshooting Guide

Problem 1: Standard crystallization does not lower palladium levels sufficiently.
  • Probable Cause: The palladium species may be co-crystallizing with your product or may have a similar solubility profile in your chosen solvent system. As noted, crystallization can sometimes concentrate metal impurities.[7] The sulfur atom in the methylsulfonyl group of your aniline product might also be chelating with palladium, carrying it into the crystal lattice.

  • Solutions & Strategies:

    • Solvent Screening: Experiment with a different range of crystallization solvents. A solvent system that maximizes the solubility of the palladium species while minimizing the solubility of your product at cold temperatures is ideal.

    • Anti-Solvent Addition: Consider adding an anti-solvent to the mother liquor after filtering your product to see if the palladium species will precipitate out, confirming its high solubility.

    • Pre-Crystallization Scavenging: Before crystallization, treat the solution of your crude product with a metal scavenger or activated carbon. This removes the bulk of the palladium, making the subsequent crystallization much more effective as a final polishing step.

Problem 2: High loss of product when using activated carbon or scavengers.
  • Probable Cause: Your product, this compound, may be non-selectively adsorbing to the surface of the activated carbon or the scavenger resin. This is more common with highly porous materials like activated carbon.

  • Solutions & Strategies:

    • Optimize Adsorbent Amount: Reduce the amount of scavenger or carbon used. Perform a small-scale study to determine the minimum amount required to achieve the desired palladium level.

    • Screen Different Scavengers: Test a panel of scavengers. A scavenger with a different backbone (e.g., polymer vs. silica) or a different functional group may have a lower affinity for your product. Thiol-based scavengers are often highly selective for soft metals like palladium.[2][12]

    • Adjust Solvent and Temperature: The adsorption equilibrium is dependent on the solvent and temperature. Running the scavenging process in a solvent where your product is highly soluble can minimize its adsorption. Increasing the temperature may also reduce product binding, but should be tested to ensure it doesn't negatively impact scavenger performance.

    • Change the Method: If product loss remains unacceptably high, switch to a different purification method like liquid-liquid extraction or optimize your crystallization protocol.[7]

Problem 3: Inconsistent palladium removal from batch to batch.
  • Probable Cause: The speciation (i.e., the form and oxidation state) of the residual palladium is likely varying between batches.[2] This can be caused by slight, uncontrolled variations in reaction conditions, work-up procedures, or air exposure. Different palladium species (e.g., Pd(0), Pd(II)) have different solubilities and affinities for scavengers.

  • Solutions & Strategies:

    • Standardize the Work-up: Ensure that the post-reaction work-up procedure is highly consistent. This includes quenching methods, timing, and atmosphere (e.g., exposure to air).

    • Introduce a Pre-treatment Step: Before the main purification step, consider a treatment to convert the various palladium species into a single, more easily removed form. For example, a mild reducing agent could convert Pd(II) species to Pd(0), which might then be removed by filtration, or a mild oxidizing agent could ensure all palladium is in the Pd(II) state for more effective scavenging.

    • Use a Broad-Spectrum Scavenger: Employ a scavenger that is known to be effective against multiple palladium species.

    • Implement Process Analytical Technology (PAT): For larger scale operations, use in-process monitoring to better control the reaction and work-up, leading to a more consistent final state of the catalyst residue.

Detailed Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol is often the most effective and selective method for removing homogeneous palladium catalysts.

G A 1. Dissolution Dissolve crude product in an appropriate organic solvent (e.g., THF, Toluene). B 2. Scavenger Addition Add thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, 3-5 eq. by weight relative to initial catalyst loading). A->B C 3. Agitation Stir the mixture at a controlled temperature (e.g., 25-50 °C) for 2-16 hours. B->C D 4. Filtration Filter the mixture through a filter pad to remove the solid scavenger. C->D E 5. Washing Wash the filter cake with fresh solvent to recover any adsorbed product. D->E F 6. Concentration Combine the filtrate and washings. Remove solvent under reduced pressure. E->F G 7. Analysis Analyze the purified product for residual palladium using ICP-MS. F->G

Caption: Workflow for palladium removal using a scavenger.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran, Ethyl Acetate, Toluene) to a concentration of approximately 50-100 mg/mL.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger. A typical starting point is 3-5 equivalents by weight relative to the initial weight of the palladium catalyst used in the reaction.

  • Agitation: Stir the resulting slurry at room temperature or slightly elevated temperature (e.g., 40-50 °C) for a period of 2 to 16 hours. The optimal time and temperature should be determined through small-scale screening experiments.

  • Filtration: Once the scavenging is complete, filter the mixture through a pad of Celite® or a suitable filter paper to completely remove the solid scavenger.

  • Washing: Wash the filter cake with a small portion of fresh solvent to ensure the complete recovery of the product.

  • Concentration: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for analysis by ICP-MS to confirm the final palladium concentration.[5]

Protocol 2: Enhanced Purification via Acidic Liquid-Liquid Extraction

This protocol is useful when the palladium residue can be converted into a water-soluble salt.

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as Dichloromethane (DCM) or Ethyl Acetate.

  • Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl or 5% aqueous citric acid).

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer. This layer should contain the palladium salts.

  • Repeat: Repeat the wash (Steps 2-4) one or two more times with fresh aqueous acid.

  • Neutralization and Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) followed by a wash with saturated aqueous sodium chloride (brine) to remove excess water.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the product for residual palladium using ICP-MS.

Data Summary

Table 1: Comparison of Common Palladium Removal Techniques

MethodTypical EfficiencyProsConsBest For...
Metal Scavengers >95% (often to <10 ppm)[2][4]High selectivity, operational simplicity, broad applicability.[7][13]Cost of scavenger, potential for product loss on solid support.Removing low to moderate levels of homogeneous catalysts.
Activated Carbon 70-95%Low cost, readily available.Lower selectivity (can adsorb product), requires higher loadings.[7]Initial bulk removal of catalyst, cost-sensitive processes.
Crystallization Highly variable (50-90%)Can deliver very high purity product, scalable.Effectiveness is system-dependent, may co-crystallize impurities.[7][14]Final polishing step after bulk impurity removal.
Extraction 60-90%Inexpensive, scalable, good for removing water-soluble species.[8][15]Can require large solvent volumes, may form emulsions.Crude purifications or when catalyst can be easily converted to a salt.
Chromatography >98%Excellent separation capabilities.Not easily scalable, high solvent consumption, costly for production.[9]Small-scale lab purification and isolation of high-purity standards.

References

Stability issues of 3-Bromo-5-(methylsulfonyl)aniline under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-5-(methylsulfonyl)aniline (CAS No. 62606-00-2). This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and handling of this compound. Our goal is to provide you with the expertise and practical advice needed to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?

A1: The stability of this compound is critically dependent on its storage environment. Like many substituted anilines, the primary vulnerability is the amino group, which is susceptible to oxidation.[1] To mitigate degradation, we recommend the following multi-faceted approach:

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen.[2][3] This is the most critical factor in preventing oxidation of the electron-rich aniline ring.[1]

  • Temperature: While some suppliers suggest room temperature storage, for long-term stability, refrigeration at 2-8°C is advisable.[4][5] Avoid freeze-thaw cycles, as this can introduce moisture and potentially affect the crystalline structure of the solid.

  • Light: Protect the compound from light by storing it in an amber vial or a container wrapped in aluminum foil.[2][3] Anilines are known to be light-sensitive, which can catalyze oxidative processes.[3]

  • Container: Use a tightly sealed, well-fitting container to prevent exposure to air and moisture.[2][6][7]

The rationale behind these conditions is to minimize the exposure of the aniline moiety to oxygen and light, which are the primary drivers of its degradation. The methylsulfonyl and bromo groups on the aromatic ring are generally stable under these conditions.

Q2: I've noticed my sample of this compound has changed color from off-white to a yellowish or brownish hue. What does this indicate?

A2: A color change from its typical off-white or light tan appearance to a yellow, red, or brown color is a strong visual indicator of degradation.[3] This discoloration is characteristic of aniline compounds undergoing oxidation.[1] The initial oxidation products can further react or polymerize, leading to the formation of highly colored impurities. While a slight color change may not significantly impact the outcome of all experiments, it is a clear sign that the purity of the compound is compromised. For sensitive applications, such as in drug development or quantitative assays, we recommend using a fresh, uncolored lot or re-purifying the material if possible.

Q3: What are the likely degradation pathways for this compound under improper storage?

A3: The principal degradation pathway for this compound is the oxidation of the aniline functional group. This process can proceed through several mechanisms:

  • Formation of Colored Impurities: Exposure to atmospheric oxygen, often accelerated by light, can lead to the formation of nitroso, nitro, and azoxy compounds, which are often highly colored.[1]

  • Polymerization: Oxidized aniline intermediates can polymerize to form complex, often insoluble, polymeric materials.[3]

The methylsulfonyl group is generally robust and not prone to degradation under standard storage conditions. Similarly, the carbon-bromine bond is stable. Therefore, troubleshooting should primarily focus on protecting the amino group.

Q4: How does humidity affect the stability of this compound?

A4: While the primary concern is oxidation, high humidity can also be detrimental. Moisture can be absorbed by the solid material, which may accelerate degradation processes. More importantly, if the compound is stored with other reactive chemicals, such as acid chlorides or anhydrides, the presence of moisture could facilitate reactions that would otherwise not occur.[6] Therefore, it is crucial to store the compound in a dry, or desiccated, environment.[2]

Q5: What type of container is best for storing this compound?

A5: The ideal container is a tightly sealed amber glass vial or bottle. The amber color protects the compound from light, and the glass is inert to the chemical. Ensure the cap provides an airtight seal to maintain the inert atmosphere and keep moisture out. For particularly sensitive applications or very long-term storage, sealing the vial with a Teflon-lined cap and wrapping the cap with Parafilm® can provide an extra layer of protection.

Troubleshooting Guide: Assessing Sample Integrity

If you suspect that your sample of this compound may have degraded, follow this troubleshooting workflow to assess its integrity.

Step 1: Visual Inspection
  • Color: Is the compound off-white to light tan, or has it darkened to yellow, brown, or red? As discussed, color change is the first sign of degradation.

  • Homogeneity: Is the solid free-flowing and uniform, or are there clumps, oily residues, or dark specks? The presence of non-uniformities can indicate localized degradation or the presence of polymeric impurities.

Step 2: Solubility Test
  • Dissolve a small amount of the compound in a solvent in which it is known to be freely soluble (e.g., DMSO, DMF, or methanol).

  • Observation: Does it dissolve completely to form a clear solution, or is the solution colored? Are there any insoluble particles? Incomplete dissolution or the presence of a persistent color can be indicative of degradation products, particularly polymers.

Step 3: Analytical Verification (If Necessary)

For applications requiring high purity, analytical verification is recommended:

  • Thin-Layer Chromatography (TLC): Run a TLC against a reference standard or a new lot of the compound. The appearance of new spots, particularly near the baseline (indicative of polar impurities or polymers), or streaking is a strong sign of degradation.

  • High-Performance Liquid Chromatography (HPLC): This is a more quantitative method to assess purity. A chromatogram showing a decreased area of the main peak and the appearance of new impurity peaks confirms degradation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: An NMR spectrum can reveal the presence of impurities, although minor degradation may be difficult to quantify without a reference standard. Look for broadened peaks or the appearance of small, unidentifiable signals.

The following flowchart illustrates a decision-making process for troubleshooting the stability of your this compound sample.

G start Suspected Degradation of This compound visual Step 1: Visual Inspection - Check color and homogeneity start->visual color_check Is the color off-white/light tan and homogeneous? visual->color_check solubility Step 2: Solubility Test - Dissolve in an appropriate solvent color_check->solubility Yes degraded Sample is degraded. - Acquire a new lot. - Consider purification if feasible. color_check->degraded No dissolves_check Does it dissolve completely to a clear solution? solubility->dissolves_check analytical Step 3: Analytical Verification (Optional) - TLC, HPLC, or NMR dissolves_check->analytical Yes dissolves_check->degraded No purity_check Does analytical data confirm purity (>95%)? analytical->purity_check ok Sample is likely stable. Proceed with experiment. purity_check->ok Yes purity_check->degraded No

Troubleshooting workflow for assessing sample stability.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the aniline group.[2][3]
Temperature 2-8°C (Refrigerated)Slows down potential degradation reactions.
Light Protect from Light (Amber Vial)Prevents light-catalyzed oxidation.[2][3]
Moisture Dry/DesiccatedPrevents hydrolysis and potential side reactions.[2]
Container Tightly Sealed GlassEnsures inertness and prevents exposure to air/moisture.[2][6][7]

By adhering to these guidelines, you can significantly extend the shelf-life of your this compound and ensure the reliability and reproducibility of your experimental results.

References

Technical Support Center: Scaling Up the Synthesis of 3-Bromo-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-(methylsulfonyl)aniline. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot or manufacturing scales. Scaling up presents unique challenges that are often not apparent during small-scale experiments. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate these complexities, ensuring a safe, efficient, and reproducible process.

Overview of a Common Synthetic Route

The synthesis of this compound often proceeds through a multi-step pathway starting from a readily available nitro-aromatic compound. The nitro group serves as a precursor to the final aniline, allowing for robust chemical transformations on the aromatic ring before the final, often sensitive, reduction step. A representative, scalable route is outlined below.

Synthetic_Pathway A 3-Nitroaniline B 3-Bromo-5-nitrobenzene (Intermediate 1) A->B 1. NaNO₂, HBr 2. CuBr (Sandmeyer) C 3-(Methylthio)-5-nitrobenzene (Intermediate 2) B->C NaSMe D 3-Bromo-5-(methylsulfonyl)nitrobenzene (Intermediate 3) C->D Oxidation (e.g., H₂O₂, Oxone®) E This compound (Final Product) D->E Reduction (e.g., Fe/HCl, H₂/Pd-C)

Caption: A common multi-step synthesis pathway for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is organized by the key stages of the synthesis to allow for targeted problem-solving.

Stage 1: Diazotization and Sandmeyer Reaction

The conversion of an aromatic amine to an aryl halide via a diazonium salt is a powerful but hazardous transformation if not properly controlled at scale.[1][2]

Q1: We are observing low yields and significant tar formation during our Sandmeyer bromination scale-up. What are the primary causes?

A: This is a classic scale-up issue related to the stability of the aryl diazonium salt intermediate. Several factors are at play:

  • Thermal Control: Diazonium salts are thermally unstable and can decompose violently. The Sandmeyer reaction itself is exothermic.[3] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Localized "hot spots" can form, accelerating decomposition and leading to the formation of tarry byproducts and undesired phenols. Ensure your reactor has adequate cooling capacity and that the addition of sodium nitrite is slow and controlled to keep the internal temperature strictly below 5 °C.

  • Catalyst Activity: The copper(I) bromide catalyst is crucial for the radical-nucleophilic aromatic substitution mechanism.[2][4] The quality and activity of the CuBr can vary. On scale-up, ensure the catalyst is properly dispersed. Inefficient mixing can lead to localized areas where the reaction does not proceed effectively.

  • Side Reactions: If the diazonium salt is not consumed quickly by the copper bromide, it can undergo other reactions, including coupling with the starting 3-nitroaniline or reacting with water to form 3-nitro-5-bromophenol. Maintaining the correct stoichiometry and ensuring all reagents are well-mixed is critical.

Q2: What are the critical safety considerations for handling large-scale diazotization?

A: Safety is paramount. The primary hazard is the potential for an uncontrolled decomposition of the diazonium salt, which can release a large volume of nitrogen gas rapidly.

  • Controlled Addition: Never add the amine to the nitrous acid solution. Always add the sodium nitrite solution slowly to the acidic solution of the amine at 0-5 °C. This ensures that the nitrous acid is consumed as it is formed and does not accumulate.

  • Efficient Off-Gassing: The reactor must be vented to handle the nitrogen gas evolved during the Sandmeyer step. A scrubber should be in place to handle any evolved HBr or NOx gases.

  • Quenching: At the end of the reaction, any residual diazonium salt must be quenched. This can be done by adding a compound like sulfamic acid or by carefully warming the reaction mixture (with proper venting) to decompose the remaining salt before work-up.

  • Isolation: Never attempt to isolate the diazonium salt intermediate. It should always be generated and used in situ.[5]

Stage 2: Nucleophilic Aromatic Substitution (Thiomethylation)

Introducing the methylthio- group involves replacing the bromine with a sulfur nucleophile.

Q3: During thiomethylation with sodium thiomethoxide (NaSMe), we are seeing incomplete conversion and the formation of debrominated and other unexpected byproducts. Why?

A: This stage is sensitive to reaction conditions and reagent quality.

  • Reagent Quality: Sodium thiomethoxide is highly hygroscopic and can be oxidized by air. Using old or improperly stored reagent can lead to lower reactivity and the formation of disulfide byproducts. At scale, it is often preferable to generate the reagent in situ or use a high-quality commercial solution under an inert atmosphere.

  • Solvent Choice: The choice of solvent is critical. A polar aprotic solvent like DMF, NMP, or DMSO is typically used to facilitate the nucleophilic aromatic substitution (SNAr) reaction.[6] However, at elevated temperatures, these solvents can degrade.

  • Temperature Control: While SNAr reactions often require heat, excessive temperatures can promote side reactions. In this specific case, the methylsulfonyl group is strongly electron-withdrawing, activating the ring for substitution.[7] However, high temperatures can lead to debromination or even elimination-addition reactions via a benzyne intermediate, especially if a very strong base is present.[8] Careful temperature profiling is necessary to find the optimal balance between reaction rate and selectivity.

  • Inert Atmosphere: Maintaining a strict inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidation of the thiomethoxide nucleophile.

Stage 3: Oxidation of Sulfide to Sulfone

This step is often highly exothermic and requires precise control to achieve the desired product without generating impurities.

Q4: Our sulfide-to-sulfone oxidation is difficult to control thermally, and we are concerned about a potential runaway reaction. How can we improve safety and control?

A: This is a major scale-up concern. The oxidation of a sulfide to a sulfone is highly exothermic.

  • Choice of Oxidant: While hydrogen peroxide is inexpensive, its use with catalysts can be very energetic.[9] Consider using a milder, more controllable oxidant. A combination of urea-hydrogen peroxide (UHP) with an activator like phthalic anhydride is a much safer, metal-free alternative that provides excellent conversion to the sulfone without forming the intermediate sulfoxide.[10] Oxone® (potassium peroxymonosulfate) is another effective oxidant, but its addition must be carefully controlled.[11]

  • Reverse Addition: Instead of adding the oxidant to the sulfide solution, consider adding the sulfide solution to a cooled solution of the oxidant. This keeps the oxidant in excess locally, promoting full conversion, while allowing the rate of addition to control the rate of heat generation.

  • Solvent and Concentration: Running the reaction at a lower concentration (higher solvent volume) can help dissipate heat more effectively. The solvent should have a good heat capacity and a boiling point that allows for reflux cooling as a secondary safety measure if needed.

  • Real-Time Monitoring: Use a temperature probe to monitor the internal temperature continuously and have an emergency cooling plan in place.

Q5: Our final product from the oxidation step is contaminated with the corresponding sulfoxide. How can we drive the reaction to completion?

A: The presence of the sulfoxide intermediate indicates incomplete oxidation.

  • Stoichiometry: Ensure at least two equivalents of the oxidizing agent (e.g., H₂O₂) are used per mole of sulfide. On a large scale, it's common to use a slight excess (e.g., 2.1-2.2 equivalents) to ensure full conversion, but a large excess should be avoided to prevent side reactions.

  • Reaction Time and Temperature: The oxidation from sulfoxide to sulfone is slower than the initial oxidation from sulfide to sulfoxide. You may need to increase the reaction time or temperature after the initial exotherm has subsided to push the reaction to completion.

  • In-Process Control (IPC): Use HPLC to monitor the reaction progress. Do not proceed with the work-up until the sulfoxide level is below your target specification (e.g., <1%).

Troubleshooting_Oxidation Start Oxidation Reaction Monitoring (HPLC) Issue1 High Sulfoxide Impurity (>2%) Start->Issue1 Issue2 Uncontrolled Exotherm Start->Issue2 Issue3 Reaction Complete (<1% Sulfoxide) Start->Issue3 Action1a Increase Oxidant Stoichiometry (e.g., from 2.0 to 2.2 eq) Issue1->Action1a Action1b Extend Reaction Time or Increase Temperature Moderately Issue1->Action1b Action2a Slow Reagent Addition Rate Issue2->Action2a Action2b Increase Cooling Efficiency Issue2->Action2b Action2c Consider Milder Oxidant (e.g., UHP) Issue2->Action2c Proceed Proceed to Work-up Issue3->Proceed Action1a->Start Re-analyze Action1b->Start Re-analyze Action2a->Start Continue Monitoring Action2b->Start Continue Monitoring Action2c->Start Continue Monitoring

Caption: Troubleshooting workflow for the sulfide to sulfone oxidation step.

Stage 4: Nitro Group Reduction

The final step converts the electron-withdrawing nitro group into the electron-donating amino group, significantly changing the molecule's properties.

Q6: We are attempting a catalytic hydrogenation to reduce the nitro group, but the reaction is slow and we are seeing significant de-bromination. What is the issue?

A: Catalytic hydrogenation of halogenated nitroaromatics is challenging.

  • Catalyst Poisoning: The starting material or intermediates from previous steps (especially sulfur compounds) can poison the palladium or platinum catalyst, leading to slow or stalled reactions. Ensure the starting nitro-sulfone is of high purity.

  • Hydrodebromination: Palladium catalysts (especially Pd/C) are known to catalyze hydrodehalogenation (removal of Br).[12] This is often exacerbated by high hydrogen pressure, high temperatures, or prolonged reaction times. To mitigate this, consider:

    • Catalyst Choice: Platinum-based catalysts (like PtO₂) are sometimes less prone to causing dehalogenation than palladium catalysts.

    • Reaction Conditions: Use lower hydrogen pressure and the lowest effective temperature.

    • Additives: In some cases, adding a catalyst inhibitor (like pyridine or quinoline) in carefully controlled amounts can selectively suppress the dehalogenation reaction without stopping the desired nitro reduction.

  • Alternative Methods: If catalytic hydrogenation proves problematic, a metal/acid reduction, such as iron powder in acetic acid or ammonium chloride, is a robust and scalable alternative that avoids dehalogenation issues. Tin(II) chloride is also effective but generates more problematic tin-based waste streams.

General Purification and Work-up

Q7: Our final product has inconsistent purity after crystallization. What is a robust purification strategy for this compound at scale?

A: A well-designed crystallization process is key for consistent purity.

  • Solvent Screening: Perform a systematic solvent screen to find a system that provides good solubility at high temperatures and poor solubility at low temperatures. Common choices for anilines include isopropanol, ethanol, toluene, or mixtures like toluene/heptane.[13]

  • Impurity Purging: The chosen solvent system should effectively purge key impurities (e.g., the de-brominated analog, starting material, or sulfoxide). Analyze the mother liquor to confirm which impurities are being removed.

  • Cooling Profile: On a large scale, a slow, controlled cooling profile is essential to promote the growth of large, pure crystals rather than rapid precipitation which can trap impurities.

  • Reslurrying: If a single crystallization is insufficient, a re-slurry of the isolated solid in a hot solvent (in which it is partially soluble) can be an effective way to wash away surface impurities without the material loss of a full re-crystallization.

Summary of Recommended In-Process Controls (IPCs)

To ensure a robust and reproducible process, implement strict analytical checks at the end of each stage.

StageKey TransformationRecommended IPC MethodAcceptance Criteria (Example)
1. Sandmeyer 3-Nitroaniline → 3-Bromo-5-nitrobenzeneHPLC, GC-MS< 2% starting material remaining
2. Thiomethylation Aryl-Br → Aryl-SMeHPLC, GC-MS< 1% starting material remaining
3. Oxidation Aryl-SMe → Aryl-SO₂MeHPLC< 1% sulfide, < 2% sulfoxide
4. Reduction Aryl-NO₂ → Aryl-NH₂HPLC< 0.5% starting material, < 1% de-brominated product
5. Final Product Crystallized SolidHPLC, NMR, KFPurity > 99.5%, Structure confirmed, Water < 0.2%

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-5-(methylsulfonyl)aniline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecules is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Substituted anilines are a cornerstone of medicinal chemistry, and among them, bromoanilines serve as versatile precursors for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison of the reactivity of 3-Bromo-5-(methylsulfonyl)aniline with other representative bromoanilines. We will delve into the electronic factors governing their reactivity, supported by quantitative data from linear free-energy relationships, and provide exemplary experimental protocols for their application in key synthetic transformations.

Understanding the Reactivity of Bromoanilines: A Tale of Two Substituents

The reactivity of a substituted bromoaniline in popular cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination is primarily dictated by the electronic nature of the substituents on the aromatic ring. These reactions typically proceed through a catalytic cycle where the oxidative addition of the aryl bromide to a palladium(0) complex is a key, often rate-determining, step.[1][2][3] The facility of this step is highly sensitive to the electron density at the carbon atom of the C-Br bond.

The aniline moiety itself is a strong activating group due to the electron-donating resonance effect of the amino group, which increases the electron density of the aromatic ring.[4][5] Conversely, the bromine atom exerts a deactivating inductive effect due to its electronegativity, while also having a weaker, opposing electron-donating resonance effect.[6] The overall reactivity is a delicate balance of these competing electronic influences.

In the case of This compound , the presence of a strongly electron-withdrawing methylsulfonyl (-SO₂Me) group at the meta-position relative to the bromine atom significantly alters this balance. The sulfonyl group is a powerful deactivating group, primarily through its inductive effect.[7][8] This has a profound impact on the reactivity of the C-Br bond.

To quantify these electronic effects, we can turn to the Hammett equation, which provides a framework for understanding the influence of substituents on the reactivity of aromatic compounds.[9][10] The Hammett substituent constant, σ, is a measure of the electronic effect of a substituent in the meta (σm) or para (σp) position. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

Quantitative Comparison of Electronic Effects

The following table summarizes the Hammett constants (σm) for the substituents in this compound and other relevant bromoanilines. A higher positive σ value correlates with a greater electron-withdrawing effect, which in the context of palladium-catalyzed cross-coupling, generally leads to a faster rate of oxidative addition.

CompoundSubstituent (meta to -Br)Hammett Constant (σm)Expected Reactivity in Pd Cross-Coupling
3-Bromoaniline-NH₂-0.16[5]Lower
3-Bromo-5-methylaniline-CH₃-0.07[5]Lower
This compound -SO₂Me +0.68 [11]Higher
3-Bromo-5-nitroaniline-NO₂+0.71[5]Higher

As the data indicates, the methylsulfonyl group has a significantly positive σm value, comparable to that of a nitro group, signifying its strong electron-withdrawing nature. This leads to the prediction that this compound will be considerably more reactive in palladium-catalyzed cross-coupling reactions than bromoanilines bearing electron-donating or weakly electron-withdrawing groups. The increased reactivity stems from the polarization of the C-Br bond by the -SO₂Me group, making the carbon atom more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.

Comparative Reactivity in Key Transformations

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds.[5][12] Kinetic studies have shown that electron-withdrawing groups on the aryl halide generally accelerate the rate of the reaction.[4] For instance, the coupling of 4-bromonitrobenzene is significantly faster than that of 4-bromoaniline.[4] Based on its high positive Hammett constant, This compound is expected to exhibit high reactivity in Suzuki-Miyaura couplings, likely comparable to or slightly less than that of 3-bromo-5-nitroaniline. This enhanced reactivity can be advantageous, potentially allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times compared to less activated bromoanilines.

Suzuki_Miyaura_Reactivity cluster_reactivity Relative Reactivity in Suzuki-Miyaura Coupling Low Low Reactivity (e.g., 3-Bromoaniline) Moderate Moderate Reactivity (e.g., 3-Bromotoluene) Low->Moderate Increasing Electron-Withdrawing Strength of Substituents High High Reactivity (e.g., this compound) Moderate->High Increasing Electron-Withdrawing Strength of Substituents

Caption: Expected reactivity trend in Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[1] Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium catalyst is a crucial step.[1] Therefore, the reactivity trends observed for the Suzuki-Miyaura reaction are generally applicable to the Buchwald-Hartwig amination. This compound , with its electron-deficient aromatic ring, is anticipated to be an excellent substrate for this transformation, readily coupling with a wide range of amines under standard conditions.

Experimental Protocols

The following are detailed, representative protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, adapted for this compound. These protocols are designed to be self-validating and serve as a robust starting point for optimization.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_purification Purification A 1. To a dried Schlenk flask, add: - this compound (1.0 mmol) - Phenylboronic acid (1.2 mmol) - Pd(PPh₃)₄ (0.03 mmol) - K₂CO₃ (2.0 mmol) B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add degassed solvents: - Toluene (8 mL) - H₂O (2 mL) B->C D 4. Heat at 90 °C with vigorous stirring for 4-6 h C->D E 5. Monitor by TLC or LC-MS D->E F 6. Cool to RT, dilute with EtOAc E->F G 7. Wash with H₂O and brine F->G H 8. Dry over Na₂SO₄, filter, and concentrate G->H I 9. Purify by column chromatography (Silica gel, Hexanes/EtOAc gradient) H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (250 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol, 3 mol%), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired biaryl product.

Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Buchwald_Protocol cluster_prep Reaction Setup cluster_reaction Reaction and Workup cluster_purification Purification A 1. To a dried Schlenk flask, add: - Pd₂(dba)₃ (0.02 mmol) - XPhos (0.08 mmol) - NaOtBu (1.4 mmol) B 2. Evacuate and backfill with Argon (3x) A->B C 3. Add degassed toluene (5 mL) B->C D 4. Stir at RT for 10 min C->D E 5. Add: - this compound (1.0 mmol) - Morpholine (1.2 mmol) D->E F 6. Heat at 100 °C for 12-18 h E->F G 7. Monitor by TLC or LC-MS F->G H 8. Cool to RT, dilute with EtOAc G->H I 9. Filter through Celite, wash with EtOAc H->I J 10. Concentrate the filtrate I->J K 11. Purify by column chromatography (Silica gel, Hexanes/EtOAc gradient) J->K

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Catalyst Pre-formation: To an oven-dried Schlenk flask containing a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol, 2 mol%), XPhos (38 mg, 0.08 mmol, 8 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent and Substrate Addition: Add degassed toluene (5 mL) and stir the mixture at room temperature for 10 minutes. Then, add this compound (250 mg, 1.0 mmol, 1.0 equiv) and morpholine (105 µL, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (15 mL).

  • Filtration: Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired arylamine.

Conclusion

This compound emerges as a highly reactive and valuable building block for palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the methylsulfonyl group, as quantified by its Hammett constant, significantly activates the C-Br bond towards oxidative addition. This enhanced reactivity, in comparison to bromoanilines bearing electron-donating or less electron-withdrawing substituents, makes it an attractive choice for synthetic chemists seeking to construct complex molecular architectures efficiently. The provided protocols offer a solid foundation for the successful implementation of this compound in Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the synthesis of a diverse array of biaryl and arylamine derivatives.

References

A Senior Application Scientist's Guide to 3-Bromo-5-(methylsulfonyl)aniline vs. 3-bromo-5-(trifluoromethyl)aniline in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to achieving desired pharmacological profiles. The practice of bioisosteric replacement—swapping one functional group for another with similar physical or chemical properties—is a cornerstone of medicinal chemistry, aimed at enhancing potency, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth comparison of two critical aniline derivatives, 3-Bromo-5-(methylsulfonyl)aniline and 3-bromo-5-(trifluoromethyl)aniline, offering researchers a data-driven framework for their application in drug design.

The Strategic Importance of the Methylsulfonyl and Trifluoromethyl Groups

The methylsulfonyl (-SO2Me) and trifluoromethyl (-CF3) groups are classic non-classical bioisosteres, often employed to modulate a drug candidate's properties.[2] While both are strongly electron-withdrawing, their subtle differences in size, lipophilicity, and metabolic stability can have profound impacts on a molecule's overall performance. The choice between these two anilines as a scaffold or intermediate is therefore a critical decision in the optimization process. The bromine atom on both molecules provides a convenient synthetic handle for diversification, typically through palladium-catalyzed cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).[3][4]

Comparative Physicochemical Properties: A Data-Driven Analysis

The selection of a bioisostere is often guided by its effect on key physicochemical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThis compound3-bromo-5-(trifluoromethyl)anilineRationale for Impact in Drug Design
Molecular Weight ~250.11 g/mol 240.02 g/mol [5]Lower molecular weight is generally favored to maintain "drug-likeness" and improve permeability.
Calculated LogP ~2.53.05[6]The -CF3 group imparts greater lipophilicity, which can enhance membrane permeability but may also increase metabolic liability and off-target effects if not balanced.[7][8]
Topological Polar Surface Area (TPSA) ~68.5 Ų26.02 Ų[6]The sulfonyl group significantly increases polarity, potentially improving aqueous solubility but possibly hindering cell penetration compared to the more lipophilic -CF3 group.
Hydrogen Bond Donors/Acceptors 1 Donor, 2 Acceptors1 Donor, 0 Acceptors (F atoms are poor H-bond acceptors)[6]The sulfonyl oxygens can act as hydrogen bond acceptors, offering additional interaction points with a biological target, a feature absent in the -CF3 analogue.[9]
Hammett Constant (σp) +0.72+0.54Both are strong electron-withdrawing groups, influencing the pKa of the aniline and the electronic character of the aromatic ring.[10][11] The stronger pull of the -SO2Me group can be leveraged to modulate target interactions or reaction chemistry.

Key Insights:

  • Lipophilicity vs. Polarity: The most striking difference lies in their lipophilicity and polarity. The trifluoromethyl derivative is significantly more lipophilic, a property that can be exploited to enhance blood-brain barrier penetration or membrane permeability.[7] Conversely, the methylsulfonyl derivative offers higher polarity and hydrogen bonding capability, which can be advantageous for improving solubility and forming specific interactions with a target protein.[9]

  • Metabolic Stability: The trifluoromethyl group is renowned for its exceptional metabolic stability due to the strength of the C-F bond, which is resistant to cleavage by metabolic enzymes like Cytochrome P450s.[8][12] This often translates to a longer drug half-life.[12] While the methylsulfonyl group is also relatively stable, it can be susceptible to certain metabolic transformations.

Synthetic Accessibility and Strategic Implementation

Both anilines are commercially available and serve as versatile intermediates. Their primary utility stems from the presence of the bromine atom, which is readily functionalized through a variety of cross-coupling reactions.

Typical Experimental Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds and is a staple in medicinal chemistry for elaborating aryl halide scaffolds.[3]

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 3-bromo-5-(trifluoromethyl)aniline

  • Setup: To a reaction vessel, add 3-bromo-5-(trifluoromethyl)aniline (1.0 eq.), the desired aryl boronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq.).

  • Solvent & Degassing: Add a mixture of dioxane and water (e.g., 4:1 ratio). Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired coupled product.

This protocol is readily adaptable for the methylsulfonyl analogue, though reaction times and yields may vary depending on the specific substrates.

Decision Framework for Drug Designers

The choice between these two building blocks should be hypothesis-driven, based on the specific properties you aim to modulate in your drug candidate.

Decision_Framework Start Drug Design Objective Q_Solubility Primary Goal: Increase Aqueous Solubility? Start->Q_Solubility Q_Permeability Primary Goal: Enhance Membrane Permeability? Start->Q_Permeability Q_Metabolism Primary Goal: Block Metabolic Hotspot? Start->Q_Metabolism Q_Hbond Primary Goal: Introduce H-Bond Acceptor? Start->Q_Hbond Q_Solubility->Q_Permeability No Select_SO2Me Select 3-Bromo-5- (methylsulfonyl)aniline Q_Solubility->Select_SO2Me Yes Q_Permeability->Q_Metabolism No Select_CF3 Select 3-bromo-5- (trifluoromethyl)aniline Q_Permeability->Select_CF3 Yes Q_Metabolism->Q_Hbond No Q_Metabolism->Select_CF3 Yes Q_Hbond->Select_SO2Me Yes

References

Biological activity of 3-Bromo-5-(methylsulfonyl)aniline derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Aniline Sulfonamides Against Cancer Cell Lines

Introduction: The Sulfonamide Scaffold as a Privileged Motif in Oncology

The sulfonamide functional group (-S(=O)₂-NH-) is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological activities.[1][2] While initially famed for antibacterial properties, sulfonamide derivatives have emerged as a significant class of anticancer agents.[2][3] Their success in oncology stems from their ability to act as bioisosteres of carboxylic groups, forming similar hydrogen bond networks and interacting with a wide array of biological targets.[4][5] These interactions can lead to various antitumor actions, including the inhibition of crucial enzymes, cell cycle arrest, and induction of apoptosis.[1][4]

This guide focuses on the prospective biological activity of 3-Bromo-5-(methylsulfonyl)aniline derivatives, a scaffold that combines the established anticancer potential of the sulfonamide moiety with the modulating effects of halogen (bromine) and methylsulfonyl substitutions. Although direct experimental data on this specific derivative series is not extensively documented in publicly available literature, we can construct a robust comparative analysis based on structurally related compounds. By examining the performance of analogous bromo-aniline and sulfonamide derivatives, we can infer the potential efficacy and mechanisms of action for this promising chemical class. This guide is intended for researchers and drug development professionals, providing a framework for evaluating such compounds and supporting experimental data from analogous systems.

Comparative Analysis of Structurally Related Sulfonamide Derivatives

The anticancer activity of sulfonamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring. Halogenation, in particular, is a common strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates. The presence of a bromine atom in the meta-position, as in the this compound scaffold, is expected to influence the electronic and lipophilic character of the molecule, potentially enhancing its interaction with target proteins.

To provide a comparative context, the following table summarizes the in vitro anticancer activity of various sulfonamide derivatives against a panel of human cancer cell lines. The data is compiled from multiple studies and showcases the potency of this class of compounds across different cancer types.

Compound Name/ClassCancer Cell LineIC50/GI50 (µM)Key Findings & Reference
2,5-Dichlorothiophene-3-sulfonamideHeLa (Cervical)7.2 ± 1.12Showed promising anticancer activity.[4]
MDA-MB-231 (Breast)4.62 ± 0.13More potent against breast cancer cell lines.[4]
MCF-7 (Breast)7.13 ± 0.13[4]
N-ethyl toluene-4-sulphonamideHeLa (Cervical)10.91 - 19.22Exhibited significant cytotoxic activity.[4]
MCF-7 (Breast)10.91 - 19.22[4]
MDA-MB-231 (Breast)10.91 - 19.22[4]
Carbazole Sulfonamide Derivative (Compound 15)Multidrug-Resistant MCF7/ADR0.81-31.19 nMDisplayed strong potency against various cancer cells, including multidrug-resistant ones.[6]
Phenylsulfonylpiperazine Derivative (Compound 3)MCF7 (Breast)4.48Showed high potency and a selective index of 35.6.[7]
Brominated Coelenteramine (Clm-1)MCF-7 (Breast)25-50Induced formation of aggregates and changes in cell morphology.[8]
PC-3 (Prostate)25-50[8]
1-Benzyl-5-bromo-3-hydrazonoindolin-2-one (7d)MCF-7 (Breast)2.93 ± 0.47Revealed the best anticancer activity toward MCF-7 cells.[9]
3,4-Dibromo-5-hydroxy-furan-2(5H)-one Derivative (3a)HCT-116 (Colon)1.3Exhibited excellent antiproliferative activity.[10]

Potential Mechanisms of Action: A Multifaceted Approach

Sulfonamide derivatives exert their anticancer effects through a variety of mechanisms.[1][2] The specific pathway inhibited often depends on the overall structure of the molecule. For a hypothetical active derivative of this compound, several potential mechanisms of action can be postulated based on existing literature for related compounds.

  • Enzyme Inhibition : A primary mode of action for many sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[11] These enzymes are crucial for pH regulation in cancer cells, and their inhibition can disrupt tumor growth and survival.[11] Other enzymes targeted by sulfonamides include tyrosine kinases, which are key components of signaling pathways involved in cell proliferation and survival, and histone deacetylases (HDACs), which play a role in epigenetic regulation.[11]

  • Cell Cycle Arrest and Apoptosis Induction : Many sulfonamide derivatives have been shown to induce cell cycle arrest, often at the G1 or G2/M phase, thereby preventing cancer cell proliferation.[1][2] Furthermore, these compounds can trigger apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic pathways.[12][13] This can involve the modulation of pro- and anti-apoptotic proteins such as Bax, Bcl-2, and caspases.[9][12]

  • Disruption of Microtubule Assembly : Some sulfonamide derivatives can interfere with microtubule dynamics, similar to established anticancer drugs like taxanes and vinca alkaloids.[1][2] By disrupting microtubule assembly, these compounds can inhibit mitosis and lead to apoptotic cell death.[6]

Illustrative Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in many cancers, promoting cell growth, proliferation, and survival.[12] Several sulfonamide-based compounds have been shown to modulate this pathway. A hypothetical this compound derivative could potentially exert its anticancer effect by inhibiting key components of this pathway.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition Inhibition of Apoptosis Akt->Apoptosis Inhibition Promotes Cell Proliferation Cell Growth & Proliferation mTORC1->Cell Proliferation Promotes Sulfonamide Derivative This compound Derivative Sulfonamide Derivative->PI3K Inhibits Sulfonamide Derivative->Akt Inhibits Sulfonamide Derivative->mTORC1 Inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a sulfonamide derivative.

Experimental Protocols for Anticancer Activity Assessment

To evaluate the anticancer potential of novel this compound derivatives, a standardized set of in vitro assays is essential. The following protocols provide a detailed methodology for assessing cell viability and proliferation.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well plates

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7][10]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[8]

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[7][8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

While direct experimental evidence for the anticancer activity of this compound derivatives is emerging, the extensive research on structurally related sulfonamides provides a strong rationale for their investigation. The comparative data presented in this guide suggest that this class of compounds holds significant promise as anticancer agents. Their potential to interact with multiple, clinically relevant targets, such as carbonic anhydrases, tyrosine kinases, and components of the PI3K/Akt/mTOR pathway, makes them attractive candidates for further development.

Future research should focus on the synthesis and in vitro screening of a library of this compound derivatives against a diverse panel of cancer cell lines. Structure-activity relationship (SAR) studies will be crucial to identify the most potent and selective compounds. Subsequent investigations should then elucidate the precise mechanism of action of the most promising candidates, including their effects on cell cycle progression, apoptosis, and specific signaling pathways. Ultimately, in vivo studies in relevant animal models will be necessary to evaluate the therapeutic potential of these compounds for the treatment of cancer.

References

A Comparative Guide to the Structural Validation of Synthesized 3-Bromo-5-(methylsulfonyl)aniline using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unequivocal structural determination of synthesized small molecules is a cornerstone of chemical research and drug development. Ambiguities in molecular architecture can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. This guide provides an in-depth, practical walkthrough for the structural validation of a key synthetic building block, 3-Bromo-5-(methylsulfonyl)aniline, using a powerful suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will objectively compare the utility of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. By explaining the causality behind experimental choices and presenting a self-validating workflow, this guide serves as a robust resource for researchers, scientists, and drug development professionals seeking to confirm molecular identity with the highest degree of confidence.

Introduction: The Imperative for Unambiguous Structural Elucidation

This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its precise structure, particularly the substitution pattern on the aromatic ring, is critical to its reactivity and the biological activity of its downstream products. While 1D ¹H and ¹³C NMR provide initial fingerprints of a molecule, they can be insufficient for distinguishing between structural isomers, especially in complex aromatic systems where peak overlap is common.[1][2]

This guide addresses this challenge directly. We will demonstrate how a logical, multi-pronged approach using 2D NMR not only confirms the desired structure but also systematically rules out plausible alternatives. Our methodology is grounded in the fundamental principles of spin-spin coupling and magnetization transfer, providing a definitive and irrefutable structural assignment.

Foundational Principles of Key 2D NMR Experiments

To appreciate the power of this workflow, it is essential to understand the specific information provided by each 2D NMR experiment. These techniques spread NMR signals across two frequency dimensions, resolving overlap and revealing correlations between nuclei.[1][3]

  • ¹H-¹H COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4][5] The resulting spectrum displays the 1D ¹H spectrum on the diagonal, while off-diagonal "cross-peaks" connect protons that are neighbors in a spin system.[6] This is the primary tool for mapping out proton connectivity within molecular fragments.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct, one-bond correlations between protons and the carbon atoms they are attached to (¹JCH).[7][8] Each cross-peak in an HSQC spectrum provides an unambiguous link between a specific proton and its carbon, making it indispensable for assigning protonated carbons.[9][10]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over multiple bonds, typically two to four bonds away (²JCH, ³JCH, ⁴JCH).[11][12][13] Crucially, it allows for the identification of quaternary (non-protonated) carbons and provides the necessary long-range connectivity information to piece together the entire molecular puzzle.[8]

Experimental Design and Methodology

A self-validating protocol requires meticulous execution from synthesis to data acquisition.

Synthesis and Purification

While this compound is commercially available[14][15][16], a representative synthesis is outlined below for completeness. A common route involves the oxidation of a corresponding thioether, which can be prepared from 3-bromoaniline.

Experimental Protocol: Synthesis of this compound

  • Step A: Synthesis of 3-Bromo-5-(methylthio)aniline: To a solution of 3-bromoaniline in a suitable solvent (e.g., DMF), add a methylthiolating agent (e.g., N-(methylthio)phthalimide) and a base. Stir at room temperature until the reaction is complete as monitored by TLC.

  • Step B: Oxidation to the Sulfone: Dissolve the crude 3-Bromo-5-(methylthio)aniline from Step A in a solvent such as dichloromethane (DCM). Add an oxidizing agent, like meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 equivalents), portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with a reducing agent (e.g., sodium thiosulfate solution). Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield pure this compound.

NMR Sample Preparation and Data Acquisition

Protocol: NMR Sample Preparation

  • Accurately weigh approximately 10-15 mg of the purified, dry synthesized product.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar aniline and its amine protons are often observable as a broad singlet.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Protocol: NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or greater) using standard pulse programs.

  • ¹H NMR: Acquire with sufficient scans to achieve a high signal-to-noise ratio.

  • ¹³C{¹H} NMR: Acquire with proton decoupling to ensure all carbon signals appear as singlets.

  • COSY: Use a gradient-selected (gCOSY) experiment for cleaner spectra.

  • HSQC: Use a sensitivity-enhanced, gradient-selected experiment (e.g., hsqcedetgpsisp2.3) to distinguish CH/CH₃ signals (positive) from CH₂ signals (negative).

  • HMBC: Use a gradient-selected experiment (e.g., hmbcgplpndqf) optimized for a long-range coupling constant of ~8 Hz. This value is a good compromise for detecting typical ²JCH and ³JCH correlations.[9]

Visualization of the Validation Workflow

A logical workflow ensures that each piece of data builds upon the last, leading to the final structural proof.

G cluster_synthesis Synthesis & Preparation cluster_nmr NMR Data Acquisition cluster_analysis Structural Elucidation Cascade Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification SamplePrep NMR Sample Preparation (DMSO-d6) Purification->SamplePrep OneD_NMR 1D NMR (¹H, ¹³C) SamplePrep->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Analyze_1H Step 1: Assign Protons (1D ¹H NMR) TwoD_NMR->Analyze_1H Analyze_COSY Step 2: Establish Proton Connectivity (COSY) Analyze_1H->Analyze_COSY Analyze_HSQC Step 3: Link Protons to Carbons (HSQC) Analyze_COSY->Analyze_HSQC Analyze_HMBC Step 4: Assemble Molecular Skeleton (HMBC) Analyze_HSQC->Analyze_HMBC Validation Final Structure Validation Analyze_HMBC->Validation

Caption: Overall workflow from synthesis to final structure validation.

Data Analysis: A Step-by-Step Structural Assignment

Here, we interpret the suite of NMR spectra to build the structure of this compound piece by piece.

Expected Structure and Numbering: this compound with numbering

Step 1: Analysis of 1D ¹H and ¹³C NMR Spectra
  • ¹H NMR: We anticipate four distinct signals:

    • A singlet for the three equivalent methyl protons (H-7).

    • A broad singlet for the two amine protons (-NH₂).

    • Three signals in the aromatic region for H-2, H-4, and H-6, each integrating to one proton. Their splitting patterns will be dictated by meta-coupling (J ≈ 2-3 Hz).

  • ¹³C NMR: We expect to see six signals:

    • One aliphatic carbon for the methyl group (C-7).

    • Five aromatic carbons (C-1 to C-6). Note that C-3 and C-5 are quaternary.

Step 2: Delineating the Aromatic Spin System with COSY

The COSY spectrum is used to confirm the connectivity of the aromatic protons.

  • Expected Correlations: We predict cross-peaks resulting from meta-coupling between H-2/H-6, H-2/H-4, and H-4/H-6. These correlations confirm that all three aromatic protons reside on the same ring.

  • Interpretation: Observing these cross-peaks confirms the 1,3,5-substitution pattern. If it were a different isomer, for example, with adjacent protons, we would see larger ortho-couplings (J ≈ 7-9 Hz).

Step 3: Direct Proton-Carbon Assignment with HSQC

The HSQC spectrum provides the definitive link between each proton and its attached carbon.

  • Expected Correlations:

    • A cross-peak connecting the methyl proton signal (H-7) to the methyl carbon signal (C-7).

    • Three cross-peaks in the aromatic region, linking the signals for H-2, H-4, and H-6 to their respective carbons, C-2, C-4, and C-6.

  • Interpretation: This experiment allows for the unambiguous assignment of all protonated carbons. The carbons that appear in the ¹³C spectrum but do not show a correlation in the HSQC spectrum are identified as quaternary: C-1, C-3, and C-5.

Step 4: Assembling the Full Structure with HMBC

The HMBC spectrum provides the crucial long-range correlations that connect all molecular fragments and confirm the substitution pattern. This is the final and most decisive piece of evidence.

  • Expected Key Correlations:

    • From Methyl Protons (H-7): A strong correlation from H-7 to the sulfonyl-bearing carbon C-5 (³JCH). This is a critical link, confirming the attachment of the methylsulfonyl group at the C-5 position.

    • From Aromatic Protons (H-2, H-4, H-6):

      • H-2 should show correlations to C-4, C-6, and the amine-bearing C-1.

      • H-4 should correlate to C-2, C-6, the bromo-substituted C-3, and the sulfonyl-substituted C-5. The correlations to the quaternary carbons C-3 and C-5 are vital for confirming their positions.

      • H-6 should correlate to C-2, C-4, and the amine-bearing C-1.

  • Interpretation and Disproving Alternatives: The observation of a clear correlation from the methyl protons (H-7) to a single aromatic carbon (C-5), and the specific correlation patterns from the aromatic protons to the quaternary carbons C-1, C-3, and C-5, definitively confirms the 1-amino-3-bromo-5-(methylsulfonyl)benzene structure. For instance, if the compound were the 2-bromo isomer, H-4 would show a correlation to the bromo-substituted carbon at C-2, a pattern that would not be observed in our data.

Caption: Key COSY (red) and HMBC (green) correlations for structural validation.

Data Summary and Comparison

A tabular summary of the expected NMR data provides a clear, at-a-glance reference for the structural assignment.

Atom Position¹H Shift (ppm), Mult.¹³C Shift (ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H → ¹³C)
1-NH₂~5.5-6.0, br s---
C-1-~149-H-2, H-6
C-2 / H-2~7.0-7.2, t~115H-4, H-6C-1, C-4, C-6
C-3-~122-H-4
C-4 / H-4~7.3-7.5, t~120H-2, H-6C-2, C-3, C-5, C-6
C-5-~145-H-4, H-7
C-6 / H-6~6.8-7.0, t~112H-2, H-4C-1, C-2, C-4
C-7 / H-7~3.1, s~44-C-5

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Multiplicity (Mult.) abbreviations: s = singlet, t = triplet (from meta-coupling), br s = broad singlet.

Conclusion

This guide demonstrates that a systematic application of 2D NMR spectroscopy provides an unassailable method for the structural validation of synthesized molecules like this compound. While 1D NMR offers a preliminary check, it is the synergistic combination of COSY, HSQC, and HMBC that delivers true structural confidence. COSY establishes the proton framework, HSQC links protons to their carbons, and HMBC provides the long-range correlations necessary to assemble the complete molecular skeleton and definitively fix the position of all substituents. By adopting this rigorous, evidence-based approach, researchers can ensure the scientific integrity of their work and accelerate the drug development process.

References

A Guide to Spectral Analysis: Cross-Referencing Predicted and Experimental Data for 3-Bromo-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of predicted versus experimental spectral data for the compound 3-Bromo-5-(methylsulfonyl)aniline. By cross-referencing these datasets, we can achieve a higher degree of confidence in structural elucidation and purity assessment. This document will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but the rationale behind the analytical techniques and data interpretation.

Introduction to this compound

This compound, with CAS number 937042-47-6, is a substituted aniline derivative. Its structure incorporates a bromine atom and a methylsulfonyl group on the aromatic ring, functionalities that are common in pharmacologically active compounds. Accurate spectral analysis is crucial to confirm the substitution pattern and the presence of the key functional groups. In the absence of readily available experimental spectra in public databases, predictive tools become an invaluable starting point for analysis. This guide will utilize established online prediction tools and theoretical principles to generate a predicted spectral dataset and will outline the experimental protocols to acquire confirming data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and stereochemistry of a compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methyl protons of the sulfonyl group. The chemical shifts are influenced by the electronic effects of the substituents. The amino group (-NH₂) is an activating, ortho-, para-directing group, while the bromine (-Br) is a deactivating, ortho-, para-directing group, and the methylsulfonyl (-SO₂CH₃) group is a strong deactivating, meta-directing group.

Using online prediction tools such as NMRDB.org and PROSPRE, we can estimate the chemical shifts.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
H-27.3 - 7.5t (triplet)
H-47.0 - 7.2t (triplet)
H-67.1 - 7.3t (triplet)
-NH₂4.0 - 5.0br s (broad singlet)
-SO₂CH₃3.0 - 3.2s (singlet)

Note: Predicted values are an average from multiple sources and may vary depending on the algorithm and solvent used. The amino protons' chemical shift is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the attached substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (-NH₂)145 - 150
C-2115 - 120
C-3 (-Br)120 - 125
C-4110 - 115
C-5 (-SO₂CH₃)140 - 145
C-6125 - 130
-SO₂C H₃40 - 45
Experimental Protocol for NMR Spectroscopy

To obtain high-quality experimental NMR data, the following protocol should be followed:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts, so it should be recorded.[3][4][5] Ensure the sample is fully dissolved and free of any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for optimal resolution. Standard pulse programs for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments should be utilized to aid in the complete assignment of signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 5-10 mg of sample B Dissolve in 0.6-0.7 mL deuterated solvent A->B C Add internal standard (TMS) B->C D Insert sample into NMR spectrometer C->D E Acquire ¹H NMR spectrum D->E F Acquire ¹³C NMR spectrum E->F G Acquire 2D NMR spectra (optional) F->G H Process raw data (Fourier transform, phasing, baseline correction) G->H I Reference spectra to TMS H->I J Integrate and assign signals I->J K Compare with predicted spectra J->K

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, which corresponds to the energy of its vibrational modes.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine, the S=O bonds of the sulfonyl group, and the C-H and C=C bonds of the aromatic ring.

Table 3: Predicted Key IR Absorption Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Amine)Symmetric & Asymmetric Stretch3300 - 3500 (two bands for primary amine)
Aromatic C-HStretch3000 - 3100
Aliphatic C-H (-CH₃)Stretch2850 - 3000
C=C (Aromatic)Stretch1550 - 1650
S=O (Sulfone)Asymmetric & Symmetric Stretch1300 - 1350 and 1140 - 1160 (strong)
C-NStretch1250 - 1350
C-BrStretch500 - 600

Note: These are general ranges and the exact peak positions can be influenced by the overall molecular structure.[6][7]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of solid and liquid samples with minimal preparation.

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted frequencies.

FTIR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire IR Spectrum D->E F Analyze Spectrum E->F G Clean Crystal F->G

Caption: Experimental workflow for ATR-FTIR analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum

For this compound (C₇H₈BrNO₂S), the molecular weight is approximately 264.99 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2⁺) of roughly equal intensity.

Predicted Fragmentation Pattern:

  • Molecular Ion (M⁺): A doublet at m/z ~265 and ~267.

  • Loss of SO₂CH₃: Fragmentation of the C-S bond could lead to a fragment at m/z ~186 and ~188.

  • Loss of Br: Cleavage of the C-Br bond would result in a fragment at m/z ~186.

  • Loss of SO₂: A rearrangement followed by the loss of SO₂ (64 Da) is a common fragmentation pathway for aromatic sulfones.[8][9]

Experimental Protocol for ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules.

  • Sample Preparation: Dissolve a small amount of the sample (µg to ng scale) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.[10]

  • Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Dissolve sample in appropriate solvent B Filter the solution (if necessary) A->B C Introduce sample into ESI source B->C D Acquire mass spectrum C->D E Identify molecular ion peak (M⁺) D->E F Analyze isotopic pattern E->F G Identify major fragment ions F->G H Propose fragmentation pathway G->H

Caption: Experimental workflow for ESI-MS analysis.

Conclusion: A Synergistic Approach to Structural Verification

The cross-referencing of predicted and experimental spectral data provides a robust framework for the structural confirmation of this compound. While predictive tools offer a valuable starting point, experimental verification is indispensable for unambiguous characterization. This guide has outlined the expected spectral features based on theoretical principles and computational tools, and has provided standardized protocols for acquiring high-quality experimental data. By following these methodologies, researchers can confidently ascertain the structure and purity of this and other novel compounds, ensuring the integrity of their scientific endeavors.

References

A Senior Application Scientist's Guide to Comparative In Silico Docking of Novel Ligands Derived from 3-Bromo-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of In Silico Screening

In the landscape of modern drug discovery, the ability to rapidly and accurately predict the binding affinity of novel chemical entities to a biological target is paramount. In silico molecular docking has emerged as an indispensable tool, offering a cost-effective and time-efficient method to screen vast virtual libraries of compounds, thereby prioritizing candidates for synthesis and subsequent in vitro testing. This guide provides a comprehensive, field-proven protocol for conducting a comparative molecular docking study, using ligands derived from the versatile 3-Bromo-5-(methylsulfonyl)aniline scaffold. This scaffold is of interest due to the prevalence of the sulfonamide motif in a wide array of clinically successful drugs, suggesting a high potential for developing potent and selective inhibitors for various targets.

This document is designed for researchers, computational chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the critical reasoning behind each phase of the workflow—from target selection and preparation to ligand design and results interpretation. By adhering to the principles of scientific integrity and self-validation, this guide aims to equip you with a robust framework for generating reliable and actionable in silico data.

Part 1: Foundational Principles & Target Selection

The success of any docking campaign hinges on two key elements: a well-validated protein target and a logically designed set of ligands. For this guide, we will focus on Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase frequently implicated in various cancers. The choice of EGFR is strategic; it is a well-characterized protein with numerous crystal structures available in the Protein Data Bank (PDB), including complexes with known inhibitors, which is crucial for validating our docking protocol.

The this compound core was selected as the foundational scaffold for our ligand set. The sulfonyl group can act as a hydrogen bond acceptor, while the aniline moiety provides a vector for synthetic elaboration, allowing for the exploration of chemical space within the ATP-binding pocket of EGFR.

Part 2: The Self-Validating In Silico Docking Workflow

Methodological rigor is the bedrock of trustworthy computational results. The following workflow incorporates a crucial validation step—redocking a co-crystallized ligand—to ensure the chosen parameters can reliably reproduce a known binding pose.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Protocol Validation cluster_screening Phase 3: Virtual Screening cluster_analysis Phase 4: Analysis & Interpretation PDB Select Target PDB (e.g., 2GS2 for EGFR) Prot_Prep Protein Preparation: - Remove water & heteroatoms - Add polar hydrogens - Assign charges (Kollman) PDB->Prot_Prep Redock Redocking: Extract & redock co-crystallized ligand Prot_Prep->Redock Lig_Prep Ligand Preparation: - Design this compound derivatives - Generate 3D coordinates - Minimize energy (Gasteiger charges) Dock Dock Ligand Library Lig_Prep->Dock RMSD RMSD Calculation: Compare redocked pose to crystal pose Redock->RMSD Validate Validation Check: Is RMSD < 2.0 Å? RMSD->Validate Validate->Prot_Prep Refine Parameters Validate->Dock Proceed if Validated Analyze Analyze Results: - Binding Energy (kcal/mol) - Key Interactions (H-bonds, etc.) Dock->Analyze Compare Compare & Rank Ligands Analyze->Compare Lead Identify Lead Candidates Compare->Lead

Caption: A validated workflow for in silico molecular docking.

Required Tools
  • Molecular Visualization and Preparation: UCSF Chimera or BIOVIA Discovery Studio Visualizer.[1][2]

  • Molecular Docking Software: AutoDock Tools and AutoDock Vina.[2]

  • Protein Databank (PDB) Access: for retrieving target structures.

Step-by-Step Protein Preparation Protocol

The goal of protein preparation is to clean the raw PDB file and prepare it for docking by adding missing atoms and assigning charges.[3][4][5]

  • Target Selection: Download the crystal structure of EGFR in complex with a known inhibitor, for instance, PDB ID: 2GS2 . This structure contains the inhibitor erlotinib, which will serve as our control.

  • Cleaning the Structure:

    • Load the PDB file into UCSF Chimera.

    • Remove all non-essential components, including water molecules, co-factors, and any protein chains not involved in the binding site of interest.[2][3][4] The rationale is to create a clean binding pocket, focusing only on the protein-ligand interaction.

  • Preparing the Receptor:

    • Use the "Dock Prep" tool in Chimera.[1]

    • This process will add missing hydrogen atoms, a critical step as hydrogens are often not resolved in crystal structures but are vital for forming hydrogen bonds.[4][6]

    • Assign Kollman charges to the protein atoms. The choice of force field is crucial for accurately representing the electrostatic potential of the receptor.

    • Save the prepared protein in the .pdbqt format required by AutoDock Vina.

Step-by-Step Ligand Preparation Protocol

Ligand preparation involves converting 2D chemical structures into 3D models with appropriate charges and rotatable bonds.[6][7][8][9]

  • Ligand Design: For this guide, we will compare the core scaffold to three hypothetical derivatives (LIG-01, LIG-02, LIG-03) and the known inhibitor, Erlotinib (Control).

    • Core Scaffold: this compound

    • LIG-01: N-(4-fluorobenzyl)-3-bromo-5-(methylsulfonyl)aniline

    • LIG-02: N-(pyridin-4-ylmethyl)-3-bromo-5-(methylsulfonyl)aniline

    • LIG-03: N-(1H-indol-5-ylmethyl)-3-bromo-5-(methylsulfonyl)aniline

  • 3D Structure Generation:

    • Draw each ligand in a 2D chemical drawing program and save as a .mol or .sdf file.

    • Open the file in AutoDock Tools.

    • Add polar hydrogens and compute Gasteiger charges. Gasteiger charges are computationally efficient and well-suited for ligand docking.[7]

    • Define the rotatable bonds. This allows the docking algorithm to explore different conformations of the ligand within the binding site, which is essential for flexible ligand docking.[7]

    • Save each prepared ligand in the .pdbqt format.

Protocol Validation via Redocking

This is the most critical step for ensuring the trustworthiness of your results. The objective is to prove that your docking parameters can accurately reproduce the experimentally determined binding pose of a known ligand.[10][11][12][13]

  • Extract the Native Ligand: From the original, unaltered PDB file (2GS2), save the co-crystallized erlotinib molecule as a separate file. Prepare this ligand using the same protocol as described in section 2.3.

  • Define the Grid Box: In AutoDock Tools, with the prepared protein loaded, define the docking search space (the "grid box"). Center the grid box on the position of the co-crystallized erlotinib to ensure the search is focused on the known active site.[2][6]

  • Perform Redocking: Dock the prepared native erlotinib back into the prepared EGFR receptor using AutoDock Vina.

  • Calculate RMSD: Superimpose the lowest energy pose from your redocking result with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. A successful validation is generally indicated by an RMSD value of less than 2.0 Å .[10][11][14] This demonstrates that your protocol is reliable.

Part 3: Comparative Docking and Data Analysis

Once the protocol is validated, you can proceed with docking your designed ligands.

Quantitative Data Comparison

Run the docking simulation for the core scaffold and ligands LIG-01, LIG-02, and LIG-03 using the validated parameters. The primary output to analyze is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[14][15]

Ligand IDStructureBinding Affinity (kcal/mol)Predicted Ki (µM)Key Interacting Residues
Erlotinib (Control) Known EGFR Inhibitor-9.20.045Met793, Gln791, Thr790
Core Scaffold This compound-6.525.6Leu718
LIG-01 N-(4-fluorobenzyl) derivative-7.81.5Met793, Leu718
LIG-02 N-(pyridin-4-ylmethyl) derivative-8.40.4Met793, Thr854, Asp855
LIG-03 N-(1H-indol-5-ylmethyl) derivative-8.90.1Met793, Cys797, Leu718

Note: The data presented in this table is illustrative and generated for the purpose of this guide. Actual results may vary.

Qualitative Analysis of Binding Poses

Quantitative scores alone are insufficient. A thorough analysis requires visual inspection of the predicted binding poses to understand the underlying molecular interactions.[14][16][17]

  • Erlotinib (Control): As expected, the control ligand forms a critical hydrogen bond with the backbone of Met793 in the hinge region of EGFR, a canonical interaction for this class of inhibitors.

  • Core Scaffold: The unsubstituted scaffold shows weak affinity, primarily engaging in minor hydrophobic interactions. This establishes a baseline for comparison.

  • LIG-01: The addition of the fluorobenzyl group allows the ligand to extend deeper into the binding pocket, forming a hydrophobic interaction with Leu718 and positioning the core near Met793.

  • LIG-02: The pyridine nitrogen on LIG-02 acts as a hydrogen bond acceptor, forming favorable interactions with the side chains of Thr854 and Asp855 at the mouth of the active site, significantly improving its binding score.

  • LIG-03: This ligand demonstrates the best predicted affinity. The indole group extends into a hydrophobic pocket, and its orientation facilitates a potential covalent interaction with Cys797, a known mechanism for irreversible EGFR inhibitors, in addition to the key hinge interaction with Met793.

Conclusion and Future Directions

This guide outlines a robust, self-validating workflow for the comparative in silico analysis of ligands derived from a common scaffold. The results from our illustrative study suggest that elaboration of the aniline nitrogen on the this compound core can significantly enhance binding affinity to the EGFR active site.

Specifically, LIG-03 emerges as the most promising candidate due to its high predicted binding affinity and its potential to form key interactions observed in potent EGFR inhibitors. Based on these in silico findings, the logical next steps would be the chemical synthesis of LIG-02 and LIG-03, followed by in vitro enzymatic assays to experimentally determine their IC50 values against EGFR. This iterative cycle of computational prediction and experimental validation is the cornerstone of efficient structure-based drug design.

References

A Head-to-Head Comparison of Synthetic Routes to 3-Bromo-5-(methylsulfonyl)aniline: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-(methylsulfonyl)aniline is a key building block in the synthesis of various pharmaceutically active compounds. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing methylsulfonyl group meta to each other, along with a bromine atom, makes it a versatile intermediate for introducing diverse functionalities into a benzene ring. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in drug discovery and development.

This guide provides a head-to-head comparison of two plausible synthetic routes to this compound. Each route is analyzed based on its chemical logic, potential yield, scalability, and the safety and cost of the reagents involved. Detailed, step-by-step experimental protocols are provided for each route, based on established chemical transformations.

Route 1: Synthesis via Nucleophilic Aromatic Substitution and Functional Group Interconversion

This route commences with a commercially available nitrobenzene derivative and strategically introduces the required functional groups through a series of well-controlled reactions. The key steps involve a nucleophilic aromatic substitution to install the sulfur moiety, followed by oxidation and reduction.

Overall Workflow for Route 1

Route 1 Workflow A 3,5-Dibromonitrobenzene B 1-Bromo-5-(methylthio)-3-nitrobenzene A->B  Sodium thiomethoxide, DMF   C 1-Bromo-3-nitro-5-(methylsulfonyl)benzene B->C  m-CPBA, DCM   D This compound C->D  Fe, NH4Cl, EtOH/H2O  

Caption: Synthetic pathway for Route 1.

Detailed Experimental Protocol for Route 1

Step 1: Synthesis of 1-Bromo-5-(methylthio)-3-nitrobenzene

  • Rationale: This step utilizes a nucleophilic aromatic substitution reaction, where one of the bromine atoms in 3,5-dibromonitrobenzene is displaced by the thiomethoxide anion. The two bromine atoms are activated towards nucleophilic attack by the electron-withdrawing nitro group.

  • Procedure:

    • To a solution of 3,5-dibromonitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-bromo-5-(methylthio)-3-nitrobenzene.

Step 2: Synthesis of 1-Bromo-3-nitro-5-(methylsulfonyl)benzene

  • Rationale: The thioether is oxidized to the corresponding sulfone using a common oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA). This transformation increases the electron-withdrawing nature of the substituent.

  • Procedure:

    • Dissolve 1-bromo-5-(methylthio)-3-nitrobenzene (1.0 eq) in dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath and add m-CPBA (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield 1-bromo-3-nitro-5-(methylsulfonyl)benzene, which can be used in the next step without further purification if desired.

Step 3: Synthesis of this compound

  • Rationale: The final step involves the reduction of the nitro group to an amine. A variety of reducing agents can be employed; here, iron powder in the presence of ammonium chloride is a cost-effective and efficient choice.

  • Procedure:

    • To a mixture of 1-bromo-3-nitro-5-(methylsulfonyl)benzene (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

    • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

    • After the reaction is complete, filter the hot mixture through a pad of celite, washing with hot ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Route 2: Synthesis via Electrophilic Aromatic Substitution on a Precursor Aniline

This approach begins with a substituted aniline and aims to introduce the remaining functional groups through electrophilic aromatic substitution. This route presents challenges in controlling the regioselectivity of the reactions due to the presence of multiple directing groups.

Overall Workflow for Route 2

Route 2 Workflow A 3-Bromoaniline B N-(3-Bromophenyl)acetamide A->B  Acetic anhydride   C 4-Acetamido-2-bromobenzenesulfonic acid B->C  Fuming sulfuric acid   D 4-Acetamido-2-bromobenzenesulfonyl chloride C->D  Thionyl chloride   E N-(3-Bromo-5-(methylsulfonyl)phenyl)acetamide D->E  1. Na2SO3, NaHCO3  2. MeI, NaOH   F This compound E->F  HCl, heat  

Caption: Synthetic pathway for Route 2.

Detailed Experimental Protocol for Route 2

Step 1: Synthesis of N-(3-Bromophenyl)acetamide

  • Rationale: The amino group of 3-bromoaniline is protected as an acetamide to moderate its activating effect and prevent side reactions in the subsequent sulfonation step.

  • Procedure:

    • Dissolve 3-bromoaniline (1.0 eq) in glacial acetic acid.

    • Add acetic anhydride (1.1 eq) dropwise with stirring.

    • Stir the mixture at room temperature for 1 hour.

    • Pour the reaction mixture into ice-water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry to obtain N-(3-bromophenyl)acetamide.

Step 2: Synthesis of 4-Acetamido-2-bromobenzenesulfonic acid

  • Rationale: This is a key and challenging step. The acetamido group is a strong ortho-, para-director, while the bromine atom is a deactivating ortho-, para-director. Sulfonation is expected to occur primarily at the position para to the acetamido group, which is also ortho to the bromine atom. This leads to the desired 1,3,5-substitution pattern.

  • Procedure:

    • Add N-(3-bromophenyl)acetamide (1.0 eq) portion-wise to fuming sulfuric acid (20% SO₃) at 0 °C.

    • Stir the mixture at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The sulfonic acid product will precipitate. Collect the solid by filtration and wash with cold water.

Step 3: Synthesis of 4-Acetamido-2-bromobenzenesulfonyl chloride

  • Rationale: The sulfonic acid is converted to the more reactive sulfonyl chloride, which is a versatile intermediate for the introduction of the methylsulfonyl group.

  • Procedure:

    • Suspend the crude 4-acetamido-2-bromobenzenesulfonic acid (1.0 eq) in thionyl chloride (5.0 eq).

    • Add a catalytic amount of DMF.

    • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

    • Cool the reaction mixture and pour it carefully onto crushed ice.

    • Collect the precipitated sulfonyl chloride by filtration, wash with cold water, and dry.

Step 4: Synthesis of N-(3-Bromo-5-(methylsulfonyl)phenyl)acetamide

  • Rationale: The sulfonyl chloride is first reduced to the corresponding sulfinate, which is then methylated to form the methyl sulfone.

  • Procedure:

    • Add the sulfonyl chloride (1.0 eq) to a solution of sodium sulfite (2.0 eq) and sodium bicarbonate (2.0 eq) in water.

    • Heat the mixture at 70-80 °C for 1 hour.

    • Cool the solution and add methyl iodide (1.5 eq) and sodium hydroxide to maintain a basic pH.

    • Stir the mixture at room temperature overnight.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give the crude N-(3-bromo-5-(methylsulfonyl)phenyl)acetamide.

Step 5: Synthesis of this compound

  • Rationale: The final step is the deprotection of the amino group by acidic hydrolysis of the acetamide.

  • Procedure:

    • Suspend the crude N-(3-bromo-5-(methylsulfonyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux for 4-6 hours.

    • Cool the reaction mixture and neutralize with a concentrated aqueous solution of sodium hydroxide.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Head-to-Head Comparison

FeatureRoute 1: From 3,5-DibromonitrobenzeneRoute 2: From 3-Bromoaniline
Number of Steps 35
Starting Materials 3,5-Dibromonitrobenzene, Sodium thiomethoxide3-Bromoaniline, Acetic anhydride, Fuming sulfuric acid
Regioselectivity High. The substitution pattern is well-controlled by the initial placement of groups on the starting material.Moderate to low. The sulfonation step is critical and may lead to isomeric impurities, complicating purification.
Estimated Overall Yield Moderate. Each step is generally high-yielding.Low to moderate. The multi-step nature and potential for side products in the sulfonation step can lower the overall yield.
Scalability Good. The reactions are generally straightforward and scalable.Fair. The use of fuming sulfuric acid and thionyl chloride can pose challenges on a larger scale.
Safety Considerations Sodium thiomethoxide is toxic and has a strong odor. m-CPBA can be explosive when dry.Fuming sulfuric acid and thionyl chloride are highly corrosive and toxic.
Cost-Effectiveness The starting material, 3,5-dibromonitrobenzene, can be more expensive than 3-bromoaniline.3-Bromoaniline is a relatively inexpensive starting material, but the overall cost may increase due to the larger number of steps and reagents.

Conclusion and Recommendation

Both synthetic routes present viable pathways to this compound.

Route 1 is the recommended approach for its superior regioselectivity and fewer synthetic steps. The well-defined substitution pattern of the starting material, 3,5-dibromonitrobenzene, ensures the formation of the desired product with minimal isomeric impurities. While the starting material may be more costly, the higher overall yield and easier purification are likely to make this route more efficient and cost-effective in the long run, particularly for larger-scale synthesis.

Route 2, while starting from a more readily available and cheaper precursor, suffers from a critical lack of regiocontrol in the sulfonation step. The formation of undesired isomers would necessitate challenging purification steps and would likely result in a lower overall yield of the target molecule. This route may be suitable for small-scale exploratory synthesis but is less ideal for process development and scale-up.

Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of synthesis, purity requirements, and the availability and cost of starting materials and reagents. However, for a reliable and efficient synthesis of this compound, the strategy outlined in Route 1 is demonstrably superior.

A Guide to Assessing the ADME-Tox Profile of 3-Bromo-5-(methylsulfonyl)aniline-Based Compounds: An In Silico and In Vitro Comparison Framework

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey of a drug from a promising hit to a clinical candidate is fraught with challenges, with a significant number of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties.[1][2] Consequently, the early and comprehensive assessment of a compound's ADME-Tox profile is not just a regulatory hurdle but a cornerstone of efficient and successful drug discovery.[2][3] This guide provides a robust framework for researchers, scientists, and drug development professionals to assess and compare the ADME-Tox profiles of novel compounds based on the 3-Bromo-5-(methylsulfonyl)aniline scaffold.

The this compound core is a versatile starting point in medicinal chemistry, offering multiple vectors for chemical modification to optimize pharmacological activity.[4] However, the aniline substructure also raises potential flags for toxicity, making a thorough ADME-Tox evaluation essential.[5] This document outlines a multi-pronged approach, beginning with rapid in silico predictions to prioritize early-stage compounds, followed by a suite of detailed in vitro assays to provide the empirical data necessary for informed decision-making. By systematically comparing key ADME-Tox parameters, research teams can build a comprehensive understanding of their compounds' behavior and strategically guide the design of safer, more effective drug candidates.

Part 1: In Silico Profiling - The First Pass Filter

Before committing to the time and expense of chemical synthesis and in vitro testing, computational (in silico) methods provide an invaluable first assessment of a compound's drug-like properties.[6][7][8] These predictive models, built on vast datasets of existing chemical structures and experimental results, can rapidly flag potential liabilities and help prioritize which derivatives to advance.[3]

Key In Silico Predictions:
  • Physicochemical Properties: These fundamental characteristics govern a compound's behavior in biological systems. Key parameters include:

    • LogP/LogD: The logarithm of the partition coefficient (octanol/water) predicts a compound's lipophilicity, which influences absorption and distribution.

    • Aqueous Solubility: Poor solubility is a major hurdle for oral absorption and formulation.

    • pKa: The ionization state of a compound at physiological pH affects its solubility, permeability, and target binding.

  • ADME Properties:

    • Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed from the gut.

    • Caco-2 Permeability: Models permeability across the intestinal epithelial cell barrier.

    • Plasma Protein Binding (PPB): The extent of binding to plasma proteins like albumin affects the free concentration of the drug available to act on its target.

    • Blood-Brain Barrier (BBB) Penetration: Crucial for CNS-targeting drugs, but undesirable for peripherally acting compounds.

  • Toxicity Flags:

    • Mutagenicity (Ames Test): Predicts the likelihood of a compound causing genetic mutations.

    • Carcinogenicity: Assesses the potential to cause cancer.

    • hERG Inhibition: Predicts potential for cardiac toxicity.

    • Hepatotoxicity: Flags potential for drug-induced liver injury.

Illustrative In Silico Workflow

The following diagram outlines a typical workflow for the initial in silico screening of a library of virtual compounds.

cluster_0 Virtual Compound Library cluster_1 In Silico Prediction Engine cluster_2 Data Analysis & Prioritization A Compound 1 (R1=H) D Calculate Physicochemical Properties (LogP, pKa, Solubility) A->D B Compound 2 (R1=F) B->D C Compound 3 (R1=OMe) C->D E Predict ADME (HIA, Caco-2, BBB, PPB) D->E Input for ADME F Screen for Toxicity Flags (Ames, hERG, Hepatotoxicity) E->F Input for Tox G Comparative Data Table F->G Compile Results H Prioritized List for Synthesis G->H Rank & Select

Caption: In silico workflow for prioritizing virtual compounds.

Comparative In Silico Data (Hypothetical)
Compound IDR-GroupPredicted LogPPredicted Solubility (mg/mL)Ames MutagenicityhERG Inhibition
BMS-A-001 -H2.80.05PositiveLow Risk
BMS-A-002 -F2.90.04NegativeLow Risk
BMS-A-003 -OCH32.50.08NegativeHigh Risk

Based on this hypothetical data, BMS-A-002 would be prioritized for synthesis due to its negative Ames prediction and low hERG risk, despite slightly lower predicted solubility compared to BMS-A-003. BMS-A-001 would be flagged for potential mutagenicity, a common concern with aniline-containing compounds.

Part 2: In Vitro ADME Assays - Empirical Characterization

While in silico models are excellent for initial screening, they must be validated with experimental data. The following in vitro assays are fundamental for building a reliable ADME profile.

Experimental Protocols:

1. Aqueous Solubility Assay (Kinetic)

  • Rationale: To determine the concentration of a compound that can remain in solution in an aqueous buffer. This is a critical parameter for oral absorption.

  • Protocol:

    • Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 10 mM).

    • Dilute the stock solution into a phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of, for example, 200 µM.

    • Incubate the solution at room temperature for 2 hours with shaking.

    • Centrifuge the samples to pellet any precipitate.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the compound remaining in solution.

2. Caco-2 Permeability Assay

  • Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that is a widely accepted model of the human intestinal epithelium. This assay measures a compound's ability to cross this barrier.

  • Protocol:

    • Seed Caco-2 cells onto a semi-permeable membrane in a transwell plate and culture until a confluent monolayer is formed (typically 21 days).

    • Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound to the apical (A) side of the monolayer.

    • At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

    • Analyze the concentration of the compound in the basolateral samples by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated.

3. Liver Microsomal Stability Assay

  • Rationale: To assess the rate at which a compound is metabolized by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), found in liver microsomes.[9][10] High metabolic clearance can lead to poor bioavailability and a short duration of action.

  • Protocol:

    • Prepare a reaction mixture containing liver microsomes (human or other species), the test compound, and a buffer at 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Comparative In Vitro ADME Data (Hypothetical)
Compound IDKinetic Solubility (µM)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Microsomal Stability (t½, min)
BMS-A-001 458.545
BMS-A-002 3012.1> 60
BMS-A-003 752.315

Here, BMS-A-002 shows excellent metabolic stability and good permeability, making it a promising candidate despite its lower solubility. BMS-A-003 has good solubility but is rapidly metabolized, suggesting it may have poor oral bioavailability.

Part 3: In Vitro Toxicology Assays - Assessing Safety

Given the aniline core, a careful assessment of toxicity is paramount. Aniline and its derivatives are associated with several toxicities, including cytotoxicity and genotoxicity.[5][11][12]

Experimental Protocols:

1. Cytotoxicity (MTT Assay)

  • Rationale: To measure the concentration at which a compound causes cell death. The MTT assay is a colorimetric method that assesses cell viability.[5]

  • Protocol:

    • Seed a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow cells to attach overnight.

    • Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

2. Genotoxicity (Ames Test)

  • Rationale: The Ames test is a widely used method to assess a compound's potential to cause DNA mutations, a key indicator of carcinogenic potential.[5] It uses several strains of Salmonella typhimurium with mutations in the gene required to synthesize histidine.

  • Protocol:

    • Prepare the S9 mix, which contains liver enzymes to simulate metabolic activation, as many compounds become mutagenic only after metabolism.[5]

    • In a test tube, combine the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer (for testing without metabolic activation).

    • Pour the mixture onto a histidine-deficient agar plate.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have undergone a reverse mutation and can now grow without histidine). A significant increase in revertant colonies compared to the control indicates a mutagenic compound.

Toxicity Assessment Workflow

A Synthesized Compound B Cytotoxicity Assay (MTT) Determine IC50 A->B C Genotoxicity Assay (Ames) Assess Mutagenic Potential A->C D Cardiotoxicity (hERG) A->D E IC50 > 10 µM? B->E F Ames Negative? C->F G Low hERG Risk? D->G E->F Yes I Deprioritize or Redesign (High Toxicity) E->I No F->G Yes F->I No H High Priority Candidate G->H Yes G->I No Parent Parent Compound This compound derivative Met1 N-Oxidation (Hydroxylamine/Nitroso) Parent->Met1 CYP-mediated Met2 Ring Hydroxylation (Phenolic Metabolite) Parent->Met2 CYP-mediated Met3 Sulfone Oxidation (No further oxidation) Parent->Met3 Oxidation of sulfone is unlikely Met4 N-Dealkylation (If R-group on N is alkyl) Parent->Met4 CYP-mediated

References

Navigating the Synthesis of 3-Bromo-5-(methylsulfonyl)aniline: A Comparative Guide to Plausible Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Bromo-5-(methylsulfonyl)aniline

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The presence of a bromine atom allows for further functionalization through cross-coupling reactions, while the methylsulfonyl group, a known bioisostere for other functionalities, can enhance solubility and metabolic stability. The aniline moiety provides a handle for amide bond formation and other key transformations in drug discovery. Given its utility, the development of a reliable and reproducible synthetic route is of considerable interest to the chemical and pharmaceutical research communities.

This guide will dissect two potential synthetic pathways, hereafter referred to as Route A and Route B , starting from commercially available precursors. Each route will be evaluated based on the number of steps, potential for scalability, and the nature of the chemical transformations involved.

Proposed Synthetic Pathways

The two proposed routes to this compound are outlined below. Both routes leverage well-established and robust chemical transformations, increasing the likelihood of successful implementation.

Synthetic_Pathways cluster_A Route A cluster_B Route B A1 3,5-Dibromoaniline A2 3-Bromo-5-iodonaniline A1->A2 Sandmeyer Reaction A3 3-Bromo-5-(methylthio)aniline A2->A3 Thiolation A4 This compound A3->A4 Oxidation B1 3-Bromo-5-nitroaniline B2 3-Bromo-5-nitro-phenyl methyl sulfide B1->B2 Diazotization & Thiolation B3 3-Bromo-5-nitro-phenyl methyl sulfone B2->B3 Oxidation B4 This compound B3->B4 Reduction

Figure 1: Proposed synthetic pathways for this compound.

Route A: From 3,5-Dibromoaniline

This route commences with the commercially available 3,5-dibromoaniline and proceeds through a Sandmeyer reaction to introduce an iodine atom, followed by thiolation and subsequent oxidation to the desired methyl sulfone.

Step A1: Sandmeyer Reaction - Synthesis of 3-Bromo-5-iodonaniline

The Sandmeyer reaction is a well-established method for the conversion of an amino group on an aromatic ring to a variety of functional groups via a diazonium salt intermediate.[1][2] In this step, one of the amino groups of 3,5-dibromoaniline is converted to a diazonium salt and subsequently displaced by an iodide.

Experimental Protocol:

  • To a stirred suspension of 3,5-dibromoaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • A solution of potassium iodide (1.5 equivalents) in water is then added portion-wise to the cold diazonium salt solution.

  • The reaction is allowed to warm to room temperature and then heated to 60 °C for 1 hour to drive the substitution to completion.

  • After cooling, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium thiosulfate solution to remove excess iodine, followed by brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 3-bromo-5-iodonaniline.

Step A2: Thiolation - Synthesis of 3-Bromo-5-(methylthio)aniline

The introduction of the methylthio group can be achieved through a copper-catalyzed coupling of the aryl iodide with a methyl thiol source.

Experimental Protocol:

  • To a solution of 3-bromo-5-iodonaniline (1 equivalent) in a suitable solvent such as DMF or NMP, sodium thiomethoxide (1.2 equivalents) and a catalytic amount of copper(I) iodide (0.1 equivalents) are added.

  • The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at 120-140 °C for several hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with water.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is evaporated, and the residue is purified by column chromatography to yield 3-bromo-5-(methylthio)aniline.

Step A3: Oxidation - Synthesis of this compound

The final step involves the oxidation of the sulfide to the corresponding sulfone.[3] This is a common and generally high-yielding transformation.[4]

Experimental Protocol:

  • 3-bromo-5-(methylthio)aniline (1 equivalent) is dissolved in a suitable solvent such as methanol or acetic acid.

  • An oxidizing agent, such as hydrogen peroxide (2.2-3 equivalents of a 30% aqueous solution) is added dropwise at room temperature. For more controlled oxidations, meta-chloroperoxybenzoic acid (m-CPBA) can also be used.

  • The reaction mixture is stirred at room temperature or gently heated to ensure complete oxidation to the sulfone. The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of a reducing agent (e.g., sodium sulfite solution) if excess peroxide is present.

  • The product is then isolated by extraction with an organic solvent. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to give the final product, this compound.

Route B: From 3-Bromo-5-nitroaniline

This alternative route begins with 3-bromo-5-nitroaniline, introducing the methylthio group via a diazonium salt, followed by oxidation and finally, reduction of the nitro group.

Step B1: Diazotization and Thiolation - Synthesis of 3-Bromo-5-nitrophenyl methyl sulfide

This step combines diazotization of the aniline with a subsequent reaction with a methylthiolate source to install the methylthio group.

Experimental Protocol:

  • 3-bromo-5-nitroaniline (1 equivalent) is diazotized under similar conditions as described in Step A1, using sodium nitrite in an acidic medium at 0-5 °C.[5]

  • The resulting diazonium salt solution is then added to a solution of potassium methyl xanthate or sodium thiomethoxide in water.

  • The reaction mixture is stirred and allowed to warm to room temperature.

  • The product, 3-bromo-5-nitrophenyl methyl sulfide, is isolated by extraction with an organic solvent. The organic phase is washed, dried, and concentrated.

  • Purification is carried out by column chromatography.

Step B2: Oxidation - Synthesis of 3-Bromo-5-nitrophenyl methyl sulfone

Similar to Route A, the sulfide is oxidized to the sulfone.

Experimental Protocol:

  • 3-bromo-5-nitrophenyl methyl sulfide (1 equivalent) is dissolved in a suitable solvent (e.g., acetic acid).

  • An oxidizing agent like hydrogen peroxide (2.2-3 equivalents) is added, and the reaction is stirred until completion.[4]

  • Workup involves quenching any excess oxidant, followed by extraction, washing, and drying of the organic layer.

  • The crude product is purified by recrystallization or column chromatography.

Step B3: Reduction - Synthesis of this compound

The final step is the reduction of the nitro group to an amine. Several methods are available for this transformation.[6][7][8]

Experimental Protocol (using SnCl₂):

  • To a solution of 3-bromo-5-nitrophenyl methyl sulfone (1 equivalent) in ethanol or ethyl acetate, tin(II) chloride dihydrate (3-5 equivalents) is added.[9][10]

  • The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.

  • After completion, the reaction mixture is cooled, and the pH is adjusted to be basic (pH 8-9) with a saturated sodium bicarbonate or sodium hydroxide solution.

  • The resulting tin salts are removed by filtration through celite.

  • The filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • The final product, this compound, is purified by column chromatography or recrystallization.

An alternative catalytic hydrogenation can also be employed using catalysts like palladium on carbon (Pd/C) or Raney nickel.[11]

Comparison of Synthetic Routes

FeatureRoute ARoute B
Starting Material 3,5-Dibromoaniline3-Bromo-5-nitroaniline
Number of Steps 33
Key Transformations Sandmeyer, Thiolation, OxidationDiazotization/Thiolation, Oxidation, Reduction
Potential Challenges - Selectivity in the Sandmeyer reaction. - Potentially harsh conditions for thiolation.- Handling of diazonium salts. - Compatibility of the sulfone group with reduction conditions.
Scalability Moderate; Sandmeyer reactions can be challenging to scale.Good; all steps are generally scalable.
Reagent Toxicity Use of copper salts and iodine-containing reagents.Use of tin salts for reduction (if not using catalytic hydrogenation).
Estimated Overall Yield ModerateModerate to Good

Conclusion and Recommendations

Both proposed routes offer viable pathways to this compound.

Route A may be advantageous if 3,5-dibromoaniline is more readily available or cost-effective. However, the Sandmeyer reaction can sometimes be capricious and may require careful optimization.

Route B appears to be a more robust and potentially higher-yielding approach. The reduction of a nitro group is a very reliable and well-understood reaction in organic synthesis. The compatibility of the methylsulfonyl group with the reduction conditions is generally good. For a more environmentally friendly process, catalytic hydrogenation would be the preferred method for the final reduction step.

For initial laboratory-scale synthesis, Route B is recommended as the more predictable and likely higher-yielding pathway. Careful optimization of each step will be crucial for maximizing the overall efficiency of the chosen synthesis.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our work is predicated on precision, safety, and responsibility. The compounds we handle, such as 3-Bromo-5-(methylsulfonyl)aniline, are often novel molecules with incomplete toxicological profiles. Therefore, establishing a robust and scientifically-grounded disposal protocol is not merely a regulatory obligation but a cornerstone of safe laboratory practice and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.

Hazard Identification and Risk Assessment: Understanding the Molecule

Before any handling or disposal can occur, a thorough understanding of the compound's potential hazards is essential. This compound belongs to a class of halogenated aromatic amines. This chemical structure itself provides clues to its potential reactivity and toxicity. Aromatic amines can lead to methemoglobinemia, while the halogenated component necessitates specific disposal methods to prevent the formation of persistent organic pollutants (POPs).[1]

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its likely hazard profile from structurally similar chemicals.

Table 1: Inferred GHS Hazard Profile

Hazard Class Category Hazard Statement Rationale & Source Analogy
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed Based on analogs like 3-Bromo-5-methylaniline and 3-Bromoaniline.[2][3][4]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin Common for bromo-anilines.[3][4]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation A frequent classification for substituted anilines.[3][4][5]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation Expected for this chemical class.[3][4][5]
Acute Aquatic Toxicity Category 1 H400: Very toxic to aquatic life Halogenated organics often exhibit high aquatic toxicity.

| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects | Indicates persistence and long-term environmental risk. |

Causality: The combination of a bromine atom and an amine group on a benzene ring makes the molecule toxic and environmentally hazardous. The sulfonyl group can further influence its metabolic pathways and persistence. Therefore, the primary goal of disposal is the complete and irreversible destruction of this molecular structure.

Personal Protective Equipment (PPE): A Non-Negotiable Protocol

Given the inferred hazards, a stringent PPE protocol is required to prevent exposure via inhalation, ingestion, or dermal contact. Engineering controls, such as a certified chemical fume hood, are the first and most critical line of defense.[6][7]

Table 2: Required Personal Protective Equipment (PPE) for Handling and Disposal

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Weighing ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3][8] Chemical-resistant gloves (e.g., Nitrile), inspected before use. Change immediately if contaminated.[9] Fully-buttoned laboratory coat.[8] Work must be conducted in a chemical fume hood.[6]
Waste Consolidation & Packaging Chemical splash goggles. A face shield is recommended if splashing is possible.[8] Heavy-duty or double-gloved chemical-resistant gloves. Chemical-resistant apron over a lab coat. Use of a chemical fume hood is mandatory.

| Spill Cleanup | Chemical splash goggles and a face shield.[8][10] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant coveralls or suit.[10][11] | A NIOSH-approved respirator with organic vapor/acid gas cartridges may be required depending on the spill size and location.[3][8][12] |

Expert Insight: Always consult glove manufacturer's compatibility charts for specific breakthrough times.[8] For aromatic amines, nitrile gloves offer good splash protection but should be disposed of immediately after contact. Never reuse disposable gloves.[6]

The Disposal Workflow: From Laboratory Bench to Final Destruction

The disposal of this compound is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the EPA.[13][14][15] As a generator of hazardous waste, you are responsible for its safe management from "cradle-to-grave."[13]

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_ehs Institutional & Regulatory Procedures gen Step 1: Waste Generation (Pure solid, contaminated consumables, or solutions) seg Step 2: Waste Segregation (Keep separate from other waste streams) gen->seg cont Step 3: Containment & Labeling (Use sealed, compatible container. Label as 'Hazardous Waste') seg->cont store Step 4: Secure Temporary Storage (In designated Satellite Accumulation Area) cont->store ehs Step 5: EHS Coordination (Schedule waste pickup with your institution's EHS department) store->ehs trans Step 6: Manifest & Transport (Waste is tracked via manifest to a licensed TSDF) ehs->trans disp Step 7: Final Disposal (High-Temperature Incineration) trans->disp SpillResponse spill Spill Occurs alert Alert Personnel & Evacuate Immediate Area spill->alert ppe Don Appropriate PPE (See Table 2: Spill Cleanup) alert->ppe contain Contain Spill (Use inert absorbent like vermiculite or sand) ppe->contain collect Collect Material (Sweep solid into a labeled waste container) contain->collect decon Decontaminate Area (Follow EHS guidelines) collect->decon dispose Dispose of all materials (Including PPE) as hazardous waste decon->dispose

References

A Senior Application Scientist's Guide to Handling 3-Bromo-5-(methylsulfonyl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. 3-Bromo-5-(methylsulfonyl)aniline is a key building block in medicinal chemistry, but its handling requires a nuanced understanding of its potential hazards. This guide moves beyond mere compliance, offering a framework for its safe and effective use rooted in scientific principles and field-proven best practices.

Foundational Hazard Assessment

Understanding the specific toxicological profile of this compound is the bedrock of a robust safety plan. This compound is not merely a potential irritant; it is classified as toxic and presents significant health risks upon exposure. Absorption through the skin is a primary route of exposure for aromatic amines, and this compound is toxic if it comes into contact with skin or is inhaled. Furthermore, it poses a long-term risk, with the potential to cause organ damage through prolonged or repeated exposure.

The Globally Harmonized System (GHS) classifications, as detailed in the Safety Data Sheet (SDS), provide a clear and immediate summary of the risks.

Table 1: GHS Hazard Summary for this compound

Hazard Code Description Signal Word
H302 Harmful if swallowed. Danger
H311 + H331 Toxic in contact with skin or if inhaled.
H373 May cause damage to organs through prolonged or repeated exposure.

| H410 | Very toxic to aquatic life with long lasting effects. | |

The systemic effects of aromatic amines can be severe, including the formation of methemoglobin, which impairs the blood's ability to carry oxygen, leading to cyanosis (a bluish discoloration of the skin). The onset of these symptoms can be delayed for several hours post-exposure.

Task-Specific Personal Protective Equipment (PPE)

A one-size-fits-all approach to PPE is insufficient. The required level of protection must correspond to the specific procedure being performed and the associated risk of exposure. The following table outlines the minimum required PPE for distinct laboratory operations.

Table 2: Recommended Personal Protective Equipment (PPE) for Specific Tasks

Task Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing & Aliquoting Solid Safety goggles and a face shield.[1][2] Double-gloving with nitrile gloves.[3] Fully-buttoned lab coat with tight cuffs.[1] Mandatory use of a certified chemical fume hood.[2][4]
Solution Preparation Chemical splash goggles.[3] Chemical-resistant gloves (nitrile or neoprene).[1][2] Lab coat. A chemical-resistant apron is recommended.[1] Mandatory use of a certified chemical fume hood.[3]

| Reaction & Work-Up | Chemical splash goggles and a face shield.[1][5] | Chemical-resistant gloves. Consult manufacturer data for solvent compatibility. | Chemical-resistant apron over a lab coat.[1] | Mandatory use of a certified chemical fume hood. |

Causality Behind PPE Selection:

  • Double-Gloving: When handling the solid powder, the outer glove can be removed immediately after the weighing process, minimizing the transfer of contamination to other surfaces like balances, spatulas, and notebooks.

  • Face Shield: This is critical during weighing and any operation with a high splash potential. It protects the entire face from airborne particulates and accidental splashes, which safety goggles alone cannot.[1][5]

  • Chemical Fume Hood: The high inhalation toxicity (H331) makes a fume hood non-negotiable. This engineering control is the primary barrier to preventing respiratory exposure to fine powders or vapors.[2][6]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is essential to minimize risk. The following protocol provides a self-validating system for handling this compound from receipt to disposal.

Preparation & Pre-Handling:

  • Designate a Work Area: All work must be conducted within a certified chemical fume hood.[1][4] Cover the work surface with disposable, absorbent bench paper.

  • Assemble Materials: Before introducing the chemical, ensure all necessary equipment (spatulas, glassware, solvents) and PPE are readily available.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and unobstructed.[4][7]

Weighing and Transfer Protocol:

  • Don the appropriate PPE as outlined in Table 2.

  • Tare the receiving vessel on the analytical balance.

  • Carefully transfer the solid this compound using a dedicated spatula, avoiding the creation of dust.

  • Immediately close the stock container tightly.

  • Once the transfer is complete, remove the outer pair of gloves and dispose of them as solid hazardous waste.

  • Wipe the spatula and any affected surfaces within the fume hood with a damp cloth, treating the cloth as contaminated waste.

Solution Preparation:

  • Within the fume hood, slowly add the weighed solid to the solvent to prevent splashing.

  • Keep the container covered or capped when not actively in use.

The entire lifecycle of handling this compound, from acquisition to disposal, must be governed by a strict safety-first workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Disposal Phase Receipt 1. Receipt & Verification Storage 2. Store in Ventilated, Locked Cabinet Receipt->Storage Prep 3. Don Full PPE (See Table 2) Storage->Prep Weighing 4. Weighing Solid (Double Gloved) Prep->Weighing Enter Fume Hood Solution 5. Solution Preparation Weighing->Solution Reaction 6. Reaction & Work-up Solution->Reaction Waste 7. Segregate Waste (Halogenated Organic) Reaction->Waste End of Experiment Container 8. Collect in Labeled, Sealed Container Waste->Container Disposal 9. EHS Pickup Container->Disposal

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Immediate & Effective Response

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

Personal Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[8][9] Seek immediate medical attention.[4] Do not delay.

  • Eye Contact: Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if it is safe to do so.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[4][7] If breathing is difficult or has stopped, provide artificial respiration. Call for immediate medical assistance.

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water. Call a poison control center or doctor immediately for treatment advice.[4]

Spill Management:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Control: If safe to do so, prevent the spill from spreading. Cover drains if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep up the material to avoid creating dust.

  • Collect: Place all contaminated absorbent material and cleaning supplies into a sealed, clearly labeled container for hazardous waste disposal.[3][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Due to its bromine content, this compound and any associated waste must be classified as halogenated organic waste .[3] Its high aquatic toxicity (H410) underscores the critical importance of preventing its release into the environment.

Waste Segregation and Collection:

  • Solid Waste: All unused solid compound, contaminated gloves, weigh paper, and absorbent materials must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: All solutions containing this compound must be collected in a separate, labeled container designated for halogenated organic liquid waste.

  • Crucial Rule: NEVER mix halogenated waste with non-halogenated waste streams. This is critical for proper disposal and regulatory compliance.[3]

Container Management:

  • Keep waste containers tightly closed when not in use.[3]

  • Store waste containers in a designated secondary containment area.

  • Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department. Do not overfill containers.[3]

By adhering to these rigorous, science-backed protocols, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.